6-Methyl-2-phenylquinoline-4-carbonyl chloride
Description
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Properties
IUPAC Name |
6-methyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-11-7-8-15-13(9-11)14(17(18)20)10-16(19-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWQZYNTYVSLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Methyl-2-phenylquinoline-4-carbonyl chloride, a key intermediate in medicinal chemistry and materials science. We will explore the strategic disconnection of the target molecule, focusing on two robust and field-proven methods for the synthesis of its carboxylic acid precursor: the Pfitzinger reaction and the Doebner reaction. The guide delves into the mechanistic underpinnings of these reactions, offers detailed step-by-step experimental protocols, and discusses the critical final conversion to the target acyl chloride. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical, and scientifically grounded resource for the synthesis of substituted quinoline derivatives.
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] The specific compound, this compound, serves as a highly versatile building block. The reactive acyl chloride handle at the 4-position allows for facile derivatization, enabling the synthesis of a diverse library of amides, esters, and other functionalized molecules for drug discovery and development programs.[4][5] This guide provides an in-depth examination of its synthesis, emphasizing the chemical logic and practical considerations necessary for successful laboratory execution.
Part 1: Retrosynthetic Strategy
The most logical and efficient synthesis of an acyl chloride begins with its corresponding carboxylic acid. This precursor, 6-Methyl-2-phenylquinoline-4-carboxylic acid, contains the fully assembled and substituted quinoline core. Therefore, our retrosynthetic analysis logically proceeds in two primary stages:
-
Stage A: Formation of the Quinoline-4-Carboxylic Acid Core. This involves constructing the bicyclic quinoline ring system with the desired 2-phenyl and 6-methyl substituents. Two classical and highly effective named reactions are particularly well-suited for this transformation: the Pfitzinger Reaction and the Doebner Reaction .
-
Stage B: Conversion to the Acyl Chloride. This is a standard functional group transformation where the carboxylic acid is activated by a chlorinating agent to yield the final target molecule.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Synthesis of the Precursor: 6-Methyl-2-phenylquinoline-4-carboxylic acid
The synthesis of the quinoline carboxylic acid precursor is the most critical part of the pathway. The choice between the Pfitzinger and Doebner reactions often depends on the availability and cost of the starting materials.
Pathway 1: The Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids by condensing isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] For our target, this involves the reaction of 5-methylisatin with acetophenone.
Reaction Mechanism
The reaction proceeds via a base-catalyzed cascade. First, the isatin ring is hydrolyzed by the base (e.g., potassium hydroxide) to open the lactam and form a keto-anilinic acid intermediate. This intermediate then undergoes a condensation reaction with the carbonyl compound (acetophenone) to form an imine, which tautomerizes to an enamine. The sequence concludes with an intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring system.[7][8]
Caption: Workflow of the Pfitzinger Reaction.
Experimental Protocol: Pfitzinger Synthesis
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide (35 mmol) in 50 mL of 20% aqueous ethanol.
-
Addition of Reactants: To the basic solution, add 5-methylisatin (14 mmol) and acetophenone (16.5 mmol).[5]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 18-36 hours for completion.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under vacuum.
-
Purification: Dissolve the residue in a minimal amount of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone. Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or dilute HCl to a pH of ~4-5.
-
Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 6-Methyl-2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from ethanol.
Pathway 2: The Doebner Reaction
The Doebner reaction is a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid.[2][9] It provides a direct and often high-yielding route to 2-substituted quinoline-4-carboxylic acids. For our target, this involves reacting p-toluidine, benzaldehyde, and pyruvic acid.
Reaction Mechanism
The reaction is typically acid-catalyzed and begins with the formation of an imine from the aniline (p-toluidine) and the aldehyde (benzaldehyde). Pyruvic acid then adds to this imine. The resulting adduct undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration and oxidation to furnish the final aromatic quinoline product.[9][10]
Caption: Workflow of the Doebner Reaction.
Experimental Protocol: Doebner Synthesis
-
Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve p-toluidine (10 mmol) and benzaldehyde (10 mmol) in 30 mL of ethanol.
-
Addition of Reactants: To this solution, add pyruvic acid (11 mmol) dropwise with stirring.
-
Reaction: Reflux the mixture for 3-4 hours. The product often begins to precipitate from the hot solution. Monitor the reaction by TLC.[10]
-
Isolation: After the reaction period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then with diethyl ether to remove impurities.
-
Drying: Dry the purified 6-Methyl-2-phenylquinoline-4-carboxylic acid in a vacuum oven. The product is often obtained in high purity without the need for further recrystallization.
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Starting Materials | 5-Methylisatin, Acetophenone, Base | p-Toluidine, Benzaldehyde, Pyruvic Acid |
| Reaction Type | Base-catalyzed condensation/cyclization | Three-component condensation/cyclization |
| Typical Conditions | Reflux in aq. EtOH with KOH | Reflux in EtOH |
| Advantages | Good for specific substitution patterns | Atom-economical, often simpler work-up |
| Disadvantages | Can require longer reaction times; substituted isatins may be costly | Yields can be sensitive to aniline electronics[9] |
Part 3: Conversion to this compound
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a crucial activation step for subsequent derivatization. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[11][12]
Mechanism of Chlorination
Both reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group.
-
Thionyl Chloride (SOCl₂): The carboxylic acid attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a reactive chlorosulfite intermediate. The displaced chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[11][13] The evolution of these gases drives the reaction to completion.
-
Oxalyl Chloride ((COCl)₂): This reagent is often used for milder conditions and cleaner reactions. A catalytic amount of N,N-dimethylformamide (DMF) is typically added. The DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. The resulting intermediate then collapses, releasing the acyl chloride, CO₂, CO, and regenerating the DMF catalyst.[14][15]
Caption: Experimental workflow for acyl chloride formation.
Experimental Protocol: Acyl Chloride Formation using Thionyl Chloride
This protocol must be performed in a well-ventilated fume hood due to the release of toxic gases.
-
Preparation: Place 6-Methyl-2-phenylquinoline-4-carboxylic acid (5 mmol) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing NaOH solution).
-
Reagent Addition: Suspend the acid in 15 mL of anhydrous toluene. Add thionyl chloride (15 mmol, 3 equivalents) dropwise to the suspension at room temperature.[4][16]
-
Reaction: Gently heat the mixture to reflux (approx. 80-90°C). The solid will gradually dissolve as it reacts. Maintain reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) has ceased.
-
Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a base trap on the vacuum line.
-
Final Product: The resulting solid is this compound, which is often used immediately in the next step without further purification due to its moisture sensitivity.[17]
Characterization and Safety
Characterization: The identity and purity of the intermediate carboxylic acid and the final acyl chloride should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Infrared (IR) Spectroscopy: To observe the characteristic C=O stretches (approx. 1700 cm⁻¹ for the acid, shifting to ~1780 cm⁻¹ for the acyl chloride).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
Safety Considerations:
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive, toxic, and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
HCl and SO₂ Gas: The byproducts of the chlorination reaction are toxic and corrosive gases. Ensure the reaction apparatus is properly vented to a scrubber or gas trap.
-
Acyl Chloride Product: The final product is moisture-sensitive and will hydrolyze back to the carboxylic acid upon contact with water or humid air, releasing HCl.[17] It should be handled under anhydrous conditions.
Conclusion
The synthesis of this compound is a well-established, multi-step process that relies on classical organic reactions. The core quinoline structure can be efficiently assembled via either the Pfitzinger or Doebner reaction, with the choice depending on starting material availability. The subsequent conversion of the intermediate carboxylic acid to the final acyl chloride is a straightforward but hazardous step requiring careful handling of corrosive chlorinating agents. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and advanced materials research.
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Abstract
6-Methyl-2-phenylquinoline-4-carbonyl chloride is a highly reactive, multi-functional chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, combining a quinoline scaffold with a phenyl substituent and a reactive acyl chloride group, makes it a valuable building block for the synthesis of novel therapeutic agents and complex organic molecules. Quinoline derivatives, for instance, are recognized as a dominant class of compounds used in the development of anti-malarial agents. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering field-proven insights into its molecular identity, solubility, stability, and chemical reactivity. Furthermore, it outlines detailed experimental protocols for its characterization, grounded in authoritative methodologies to ensure scientific integrity and reproducibility.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The properties of this compound are a direct consequence of its unique structural arrangement, which features a planar quinoline ring system, a phenyl group at the 2-position, a methyl group at the 6-position, and a highly electrophilic carbonyl chloride group at the 4-position.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 174636-75-0 | [1] |
| Molecular Formula | C₁₇H₁₂ClNO | [2] |
| Molecular Weight | 281.74 g/mol | [2] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 | N/A |
The structure consists of a bicyclic quinoline core, which is known to be essentially planar[3][4]. The phenyl ring at the 2-position is typically twisted out of the plane of the quinoline system, a conformation that minimizes steric hindrance, as seen in analogous crystal structures[3][4]. This three-dimensional arrangement influences crystal packing and intermolecular interactions, thereby affecting physical properties like melting point and solubility.
Physicochemical and Solubility Profile
Understanding the solubility and physical state of a compound is paramount for its application in synthesis, purification, and formulation. The properties of this compound are dominated by its large, lipophilic aromatic system and the extreme reactivity of its acyl chloride functional group.
Physical State and Appearance
Based on its molecular weight and aromatic structure, this compound is expected to be a crystalline solid at standard temperature and pressure. The parent compound, quinoline, is a hygroscopic liquid that turns brown on exposure to light[5]. While this compound is a solid, similar light sensitivity and hygroscopic tendencies should be anticipated.
Solubility Parameters
Direct experimental solubility data for this specific compound is not widely published. However, a robust profile can be constructed based on the behavior of structurally similar molecules and the principles of chemical reactivity.
-
Aqueous Solubility: The compound is predicted to be practically insoluble in water. More importantly, it does not simply dissolve but undergoes rapid, vigorous, and exothermic hydrolysis upon contact with water to form 6-methyl-2-phenylquinoline-4-carboxylic acid and hydrogen chloride (HCl) gas[6][7][8]. This reaction is irreversible under normal conditions and is a defining characteristic of acyl chlorides[9][10]. The rate of hydrolysis is expected to be faster under basic conditions[10].
-
Organic Solvent Solubility: The compound's high lipophilicity, derived from its phenyl and quinoline rings, dictates its solubility in organic media. Excellent solubility is anticipated in a range of common aprotic organic solvents. A strong analogue, 6-ethyl-2-phenylquinoline-4-carbonyl chloride, shows high solubility in chlorinated solvents and dimethylformamide (DMF)[10].
Table 2: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic | Water, Methanol, Ethanol | Reactive / Insoluble | Rapid solvolysis (hydrolysis or alcoholysis) occurs due to the high reactivity of the acyl chloride group with nucleophilic -OH groups[7][9]. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | High to Moderate | These solvents can stabilize the polar acyl chloride group without reacting, promoting dissolution[10]. |
| Aprotic Nonpolar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene | High | The large, lipophilic aromatic structure favors interaction with nonpolar and moderately polar aprotic solvents[10]. |
| Nonpolar | Hexanes, Pentane | Low to Moderate | While the molecule is lipophilic, some polarity from the carbonyl and nitrogen heteroatom may limit solubility in purely aliphatic solvents. |
The high reactivity of acyl chlorides makes them powerful synthetic tools but also necessitates careful handling in anhydrous conditions to prevent degradation[7].
Chemical Reactivity and Stability
The chemical utility of this compound is defined by the electrophilicity of the carbonyl carbon. The electron-withdrawing effects of both the oxygen and chlorine atoms create a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack[7].
Hydrolysis and Nucleophilic Acyl Substitution
The cornerstone of acyl chloride chemistry is the nucleophilic addition-elimination reaction[6][8]. When reacting with water, a water molecule acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the corresponding carboxylic acid and HCl[6][8]. This same mechanistic pathway allows it to serve as a potent acylating agent.
Key Reactions:
-
With Water: Forms 6-methyl-2-phenylquinoline-4-carboxylic acid[7][9].
-
With Carboxylates: Forms carboxylic acid anhydrides[9].
Caption: Key nucleophilic substitution reactions.
Stability and Storage
-
Thermal Stability: Acyl chlorides are generally thermally labile. At elevated temperatures, decomposition can occur, potentially through the loss of HCl[10]. Experiments should be conducted at controlled, and generally low, temperatures.
-
Storage: Due to its extreme sensitivity to moisture, this compound must be stored under strictly anhydrous and inert conditions (e.g., under nitrogen or argon gas) in a tightly sealed container. A desiccator is highly recommended for long-term storage.
Experimental Protocols for Characterization
To ensure the quality and suitability of this compound for research, a series of validation experiments are required. The following protocols are designed as self-validating systems.
Caption: General workflow for compound characterization.
Protocol 4.1: Qualitative Solubility Assessment
Objective: To confirm the predicted solubility profile in a range of anhydrous organic solvents.
Causality: This protocol verifies the compound's suitability for various reaction conditions. Selecting an appropriate solvent is critical for achieving homogeneity and optimal reaction kinetics.
Methodology:
-
Preparation: Dispense ~2-3 mg of the compound into several dry glass vials. Ensure all glassware is oven-dried to remove residual moisture.
-
Solvent Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), add 0.5 mL of an anhydrous test solvent (e.g., DCM, THF, DMF, Toluene, Hexane) to each vial.
-
Observation: Cap the vials and vortex for 30 seconds. Observe for dissolution.
-
Categorization: Classify solubility as 'Freely Soluble' (clear solution), 'Sparingly Soluble' (some solid remains), or 'Insoluble'.
-
Validation: The results should align with the predictions in Table 2. Discrepancies may indicate impurities or degradation of the starting material.
Protocol 4.2: Hydrolytic Stability Assay via HPLC
Objective: To experimentally demonstrate and quantify the compound's instability in the presence of water.
Causality: This assay validates the critical need for anhydrous handling. By monitoring the rapid disappearance of the parent compound and the appearance of its carboxylic acid hydrolysis product, it provides a direct measure of its reactivity.
Methodology:
-
Standard Preparation: Prepare a stock solution (~1 mg/mL) of the compound in anhydrous acetonitrile. This is Time 0 (T₀).
-
Reaction Initiation: Dilute an aliquot of the stock solution 1:10 into a solution of 90:10 acetonitrile:water.
-
Time-Point Analysis: Immediately inject an aliquot of the reaction mixture onto a reverse-phase HPLC system (e.g., C18 column). This is T₁.
-
Monitoring: Continue to take injections at regular intervals (e.g., T₅, T₁₅, T₃₀ minutes).
-
Data Analysis: Monitor the chromatograms. The peak corresponding to the acyl chloride (higher retention time) should decrease, while a new, more polar peak corresponding to the carboxylic acid (lower retention time) should appear and grow.
-
Validation: Complete or near-complete conversion to the carboxylic acid within a short timeframe confirms the compound's high hydrolytic instability.
Predicted Analytical and Spectroscopic Data
While experimental acquisition is the gold standard, key spectroscopic features can be reliably predicted to aid in structural confirmation.
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Predicted Value / Range | Rationale |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 ppm (singlet) | Typical chemical shift for a methyl group on an aromatic ring. |
| Aromatic Protons | 7.5 - 8.5 ppm (multiplets) | Protons on the quinoline and phenyl rings reside in the deshielded aromatic region. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 ppm | The carbonyl carbon of an acyl chloride is highly deshielded, appearing far downfield[10]. |
| FTIR | C=O Stretch | 1780 - 1815 cm⁻¹ | Acyl chlorides exhibit a characteristic, strong carbonyl stretch at a higher wavenumber than carboxylic acids or esters due to the inductive effect of the chlorine atom. |
| Mass Spec (EI) | Molecular Ion (M⁺) | ~281.7 m/z | Corresponds to the molecular weight of the compound. Look for characteristic isotope pattern for chlorine (M+2 peak at ~1/3 intensity). |
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its physicochemical profile is characterized by high lipophilicity, leading to good solubility in aprotic organic solvents, and a dominant, overriding reactivity with water and other nucleophiles. This hydrolytic instability is the most critical handling parameter and necessitates strict anhydrous and inert storage and reaction conditions. The protocols and data presented in this guide provide a comprehensive framework for researchers to confidently handle, characterize, and employ this valuable building block in the synthesis of next-generation chemical entities.
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- 10. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]
Spectroscopic Characterization of 6-Methyl-2-phenylquinoline-4-carbonyl chloride: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 6-Methyl-2-phenylquinoline-4-carbonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document serves as a comprehensive resource for the structural elucidation and analytical characterization of this quinoline derivative. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.
Introduction
This compound, with the molecular formula C₁₇H₁₂ClNO and a molecular weight of 281.74 g/mol , is a promising scaffold in medicinal chemistry.[1] The quinoline core is a well-established pharmacophore found in numerous therapeutic agents.[2][3] The presence of the reactive carbonyl chloride group at the 4-position makes it a versatile intermediate for the synthesis of a diverse library of derivatives, such as amides and esters, for biological screening. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is essential for unambiguous characterization.[4] This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region is expected to be complex due to the presence of two interacting ring systems.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.3 | s | 1H | H3 | The proton at the 3-position is deshielded by the adjacent nitrogen and the electron-withdrawing carbonyl group. |
| ~8.2 - 7.9 | m | 3H | H5, H2', H6' | H5 is deshielded by the quinoline ring current. The ortho protons of the phenyl ring are also expected in this downfield region. |
| ~7.8 - 7.4 | m | 4H | H7, H8, H3', H4', H5' | The remaining aromatic protons of the quinoline and phenyl rings will resonate in this region. |
| ~2.5 | s | 3H | 6-CH₃ | The methyl protons will appear as a singlet in the upfield region. |
Note: The exact chemical shifts and multiplicities are predictions and may vary slightly in an experimental setting. Coupling constants (J) for the aromatic protons are expected to be in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 165 | C=O (carbonyl) | The carbonyl carbon of the acyl chloride is highly deshielded and will appear at a very low field. |
| ~158 - 155 | C2 | The carbon attached to the nitrogen and the phenyl group will be significantly downfield. |
| ~148 - 145 | C8a | Quaternary carbon adjacent to the nitrogen. |
| ~140 - 135 | C4, C6, C1' | Quaternary carbons, including the one bearing the methyl group and the point of attachment of the phenyl ring. |
| ~132 - 120 | Aromatic CHs | The remaining aromatic carbons of the quinoline and phenyl rings will resonate in this range. |
| ~118 - 115 | C3 | The carbon at the 3-position is expected to be relatively upfield for an aromatic carbon due to its electronic environment. |
| ~22 - 20 | 6-CH₃ | The methyl carbon will appear in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5]
Experimental Protocol:
-
Prepare a sample by either creating a KBr pellet, a Nujol mull, or by casting a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the quinoline and phenyl rings. |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch | Corresponding to the methyl group. |
| ~1780 - 1740 | Strong | C=O stretch (acyl chloride) | This will be a very prominent and sharp peak, characteristic of the carbonyl group in an acyl chloride. The high frequency is due to the electron-withdrawing effect of the chlorine atom.[6] |
| ~1620 - 1450 | Medium | C=C and C=N stretches (aromatic rings) | A series of bands corresponding to the vibrations of the quinoline and phenyl ring systems. |
| ~850 - 750 | Strong | C-H out-of-plane bending | The pattern of these bands in the fingerprint region can sometimes provide information about the substitution pattern of the aromatic rings. |
| ~700 - 600 | Medium | C-Cl stretch | The carbon-chlorine bond vibration is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[2]
Experimental Protocol:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrometry Data:
| m/z | Interpretation | Rationale |
| 281.06 | [M]⁺ (³⁵Cl) | The molecular ion peak corresponding to the exact mass of the molecule with the ³⁵Cl isotope. |
| 283.06 | [M+2]⁺ (³⁷Cl) | The isotopic peak for the ³⁷Cl isotope. The intensity of this peak will be approximately one-third of the [M]⁺ peak, which is a characteristic signature for a molecule containing one chlorine atom. |
| 246.07 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 253.08 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 218.09 | [M - CO - Cl]⁺ or [M - COCl]⁺ | Loss of the carbonyl chloride group. This fragment would correspond to the stable 6-methyl-2-phenylquinoline cation. |
| 143.07 | [6-methylquinoline]⁺ or related fragments | Further fragmentation of the quinoline ring system. |
Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic validation.
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the expected spectroscopic data, grounded in the analysis of analogous structures and fundamental principles. The key diagnostic features to confirm the identity and purity of this compound are the characteristic acyl chloride stretch in the IR spectrum, the precise mass and isotopic pattern in the mass spectrum, and the unique set of resonances in the ¹H and ¹³C NMR spectra. This comprehensive spectroscopic fingerprint is indispensable for any researcher working with this versatile chemical intermediate.
References
- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
- Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
- Smolecule. (n.d.). Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8.
- Santa Cruz Biotechnology. (n.d.). This compound.
- BenchChem. (2025). Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide.
- Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.
Sources
Technical Guide: Solubility Profile of 6-Methyl-2-phenylquinoline-4-carbonyl chloride in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. For quinoline derivatives, a class of compounds renowned for their diverse pharmacological activities, understanding solubility is paramount for synthesis, purification, formulation, and ensuring bioavailability.[1][2][3][4][5] This guide provides an in-depth technical overview of the solubility characteristics of 6-Methyl-2-phenylquinoline-4-carbonyl chloride. Due to the limited publicly available data for this specific molecule, this document leverages data from the structurally analogous compound, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, to establish a robust predictive solubility profile.[6] Furthermore, it outlines validated, step-by-step experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate precise, reliable data for this and similar chemical entities.
Molecular Profile and Predicted Solubility
This compound possesses a molecular architecture that dictates its interaction with various solvents. The core structure comprises a large, rigid, and hydrophobic quinoline ring system, substituted with a nonpolar methyl group and a phenyl ring. These features contribute significantly to the molecule's lipophilicity. The defining functional group is the highly reactive and polar acyl chloride (-COCl) at the 4-position. This group's reactivity, particularly towards protic solvents, is a critical consideration that often leads to solvolysis rather than simple dissolution.
The predicted high lipophilicity suggests favorable solubility in nonpolar and moderately polar aprotic organic solvents.[6] The polar acyl chloride group can engage in dipole-dipole interactions, but its primary influence in protic media is its susceptibility to nucleophilic attack, leading to the formation of the corresponding carboxylic acid (with water) or esters (with alcohols).[6]
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound based on the behavior of its close structural analog.[6] These predictions serve as a starting point for solvent selection in synthesis, purification, and analytical method development.
| Solvent | Solvent Type | Predicted Solubility | Rationale & Key Considerations |
| Dichloromethane (DCM) | Halogenated | High | Excellent solvent due to its ability to solvate the hydrophobic core and the polar acyl chloride without reaction. |
| Chloroform | Halogenated | High | Similar to DCM, offers high solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | Good solvating power for the quinoline structure. Should be anhydrous to prevent hydrolysis. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Typically used for creating high-concentration stock solutions for biological screening. |
| Acetonitrile | Polar Aprotic | Moderate | May require gentle heating to achieve higher concentrations. |
| Toluene | Nonpolar Aromatic | Moderate | Solubilizes the nonpolar backbone, but less effective for the polar acyl chloride. |
| Hexanes / Heptane | Nonpolar Aliphatic | Low | The molecule's polarity is too high for significant solubility in aliphatic hydrocarbons. |
| Methanol / Ethanol | Polar Protic | Reactive | The acyl chloride will react to form the corresponding methyl or ethyl ester. Not suitable for simple dissolution. |
| Water | Polar Protic | Reactive / Insoluble | Undergoes rapid hydrolysis to the corresponding, and likely insoluble, carboxylic acid.[6] |
Experimental Determination of Solubility
To move beyond predictions, rigorous experimental validation is necessary. The following sections describe standardized protocols for determining both thermodynamic and kinetic solubility, two distinct but equally important parameters in drug development.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold-standard for this measurement.
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the selected anhydrous solvent (e.g., 1 mL) in a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is achieved. A 48-hour period is often preferred to confirm equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard calibration curve prepared from the same compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous or organic medium. This is highly relevant for early-stage screening where compounds are often handled in DMSO.
Principle: A small volume of a high-concentration DMSO stock solution of the compound is added to the target solvent. The formation of precipitate is monitored over a short period (e.g., 1-2 hours) using light scattering (nephelometry) or UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 20 mM).
-
Assay Plate Preparation: In a 96-well microplate, dispense the target organic solvent into multiple wells.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubation: Cover the plate and incubate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.
-
Detection: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer). Alternatively, measure the absorbance in the UV spectrum; a drop in absorbance at the compound's λmax can indicate precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or decrease in absorbance is observed compared to controls.
Caption: Workflow for High-Throughput Kinetic Solubility.
Key Factors Influencing Solubility
The solubility of this compound is a multifactorial property governed by both intermolecular forces and chemical reactivity.
The "Like Dissolves Like" Principle
The adage "like dissolves like" is the cornerstone of solubility prediction. The large, aromatic, nonpolar structure of the molecule favors solvents with similar characteristics. Solvents like DCM, chloroform, and toluene can effectively establish van der Waals interactions with the quinoline and phenyl rings. Polar aprotic solvents like DMF and THF are effective because they can solvate both the nonpolar regions and the polar acyl chloride group through dipole-dipole interactions without reacting with it.
Chemical Reactivity of the Acyl Chloride
The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to nucleophilic attack. This is the most critical factor to consider when selecting solvents.
-
Protic Solvents (Alcohols, Water): These act as nucleophiles, leading to a chemical reaction (solvolysis) that consumes the parent compound. The product (ester or carboxylic acid) may have vastly different solubility properties.
-
Aprotic Solvents: These are the preferred choice as they lack acidic protons and are non-nucleophilic, thus preserving the compound's integrity during dissolution. It is crucial to use anhydrous grades of these solvents to prevent inadvertent hydrolysis.
Temperature
For most solid solutes, solubility increases with temperature.[7] This relationship can be exploited during recrystallization for purification. Applying gentle heat can increase the amount of compound that dissolves in a given solvent, but for a reactive compound like this, it may also accelerate degradation or side reactions. Therefore, any use of heat should be carefully controlled and monitored.
Caption: Structure-Solubility Relationship Framework.
Conclusion and Recommendations
This compound is predicted to be highly soluble in anhydrous polar aprotic and halogenated organic solvents such as dichloromethane, chloroform, THF, and DMF. Its solubility is expected to be low in nonpolar aliphatic solvents and it will be reactive in protic solvents like water and alcohols. For any application, the use of anhydrous solvents is strongly recommended to maintain the chemical integrity of the acyl chloride group. While predictions based on structural analogs provide a strong foundation, it is imperative that researchers perform experimental solubility determination using standardized protocols, such as the shake-flask method, to obtain precise data for their specific application, whether it be reaction optimization, purification, or formulation development.
References
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1485-1490.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Unknown. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- National Center for Biotechnology Inform
- LibreTexts. (2023). Solubility of Organic Compounds.
- Wikipedia. (n.d.). Quinoline.
- BenchChem. (n.d.).
- Unknown. (2025).
- Sciencemadness Wiki. (n.d.). Quinoline.
- Smolecule. (n.d.). 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.
- BenchChem. (n.d.). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.
- National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem.
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]
- 7. solubilityofthings.com [solubilityofthings.com]
A Senior Application Scientist's Guide to the Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-Methyl-2-phenylquinoline-4-carbonyl chloride, a key intermediate in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, practical experimental protocols, and the rationale behind methodological choices. We will explore the most efficient synthetic routes starting from readily available precursors, focusing on the Doebner reaction as the primary method and the Pfitzinger reaction as a notable alternative for the synthesis of the crucial carboxylic acid intermediate. The final conversion to the target acyl chloride is also detailed. This guide emphasizes scientific integrity, providing mechanistic insights, comparative data, and detailed, actionable protocols.
Introduction: Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The title compound, this compound, is a versatile building block, with its reactive acyl chloride group enabling facile derivatization to amides, esters, and other functional groups, making it highly valuable for the construction of compound libraries for drug discovery.
The synthesis of this molecule is a two-stage process. The primary challenge lies in the efficient construction of the substituted quinoline-4-carboxylic acid backbone. Subsequently, a standard functional group transformation converts the carboxylic acid to the desired acyl chloride. This guide will focus on providing a robust and reproducible synthetic strategy.
Synthetic Strategy Overview: From Precursors to Final Product
The overall synthetic pathway involves two key transformations:
-
Formation of 6-Methyl-2-phenylquinoline-4-carboxylic acid: This is the core ring-forming step. We will compare two primary named reactions for this purpose.
-
Conversion to this compound: A functional group interconversion.
The choice of the initial ring-forming strategy is critical and depends on factors such as starting material availability, yield, and reaction scalability.
Figure 1: High-level overview of the primary synthetic route.
Part I: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid
This section details the synthesis of the key carboxylic acid intermediate. We will focus on the Doebner reaction as the recommended method and discuss the Pfitzinger reaction as a viable alternative.
Primary Method: The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to directly form a quinoline-4-carboxylic acid.[2][3] For our target, this involves the reaction of p-toluidine, benzaldehyde, and pyruvic acid. This one-pot synthesis is highly efficient and is the recommended pathway.
Causality of Component Selection:
-
p-Toluidine: Provides the benzene ring and the methyl group at the 6-position of the final quinoline.
-
Benzaldehyde: Supplies the phenyl group that will be at the 2-position.
-
Pyruvic Acid: This α-keto acid is crucial as it provides the carbons that will form the new pyridine ring, including the carbon for the 4-carboxylic acid group.
Reaction Mechanism: The mechanism, while not definitively established in all cases, is believed to proceed via the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and oxidation to yield the aromatic quinoline ring.[2][4] A key feature of modern protocols is the use of a "hydrogen-transfer" mechanism, where an excess of the imine intermediate acts as the oxidant for the final aromatization step, avoiding the need for external oxidizing agents.[1]
Figure 2: Simplified mechanism of the Doebner Reaction.
Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction
This protocol is adapted from a high-yield procedure demonstrated to be effective for a range of anilines.[1][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
|---|---|---|---|
| p-Toluidine | 107.15 | 193 mg | 1.8 mmol |
| Benzaldehyde | 106.12 | 212 mg (202 µL) | 2.0 mmol |
| Pyruvic Acid | 88.06 | 53 mg (43 µL) | 0.6 mmol |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 128 mg (113 µL) | 0.9 mmol (0.5 eq to aniline) |
| Acetonitrile (MeCN) | 41.05 | ~3.7 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Saturated NaHCO₃ (aq) | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
To a 25 mL round-bottom flask, add p-toluidine (1.8 mmol) and benzaldehyde (2.0 mmol) followed by acetonitrile (1.0 mL).
-
With stirring, add boron trifluoride etherate (0.9 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 1 hour.
-
In a separate vial, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL).
-
Add the pyruvic acid solution dropwise to the heated reaction mixture over approximately 10-15 minutes.
-
Continue to stir the reaction at 65 °C for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methyl-2-phenylquinoline-4-carboxylic acid.
Expected Yield: Based on similar reported reactions, yields are expected to be high. The synthesis of 6-methyl-2-phenylquinoline-4-carboxylic acid via this method has been reported with a yield of 88%.[5]
Alternative Method: The Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, condensing an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]
Causality of Component Selection:
-
5-Methylisatin: The isatin core provides the benzene ring and the nitrogen atom. The methyl group at the 5-position of isatin corresponds to the 6-position in the final quinoline product.
-
Acetophenone: The methyl group of acetophenone is the required α-methylene group, and the phenyl group becomes the 2-substituent of the quinoline.
Reaction Mechanism: The reaction begins with the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form a keto-acid.[6][7] This is followed by condensation with the carbonyl compound (acetophenone) to form an imine, which tautomerizes to an enamine. The enamine then undergoes intramolecular cyclization and dehydration to form the quinoline-4-carboxylic acid.[6][8]
Figure 3: Simplified mechanism of the Pfitzinger Reaction.
Experimental Protocol: Pfitzinger Reaction
This is a general protocol for the Pfitzinger synthesis.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) |
|---|---|
| 5-Methylisatin | 161.16 |
| Acetophenone | 120.15 |
| Potassium Hydroxide (KOH) | 56.11 |
| Ethanol (EtOH) | 46.07 |
| Water | 18.02 |
| Hydrochloric Acid (HCl) or Acetic Acid | - |
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in a mixture of ethanol and water.
-
Add 5-methylisatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour.
-
Add acetophenone (1.0-1.2 eq) to the mixture.
-
Heat the reaction to reflux and maintain for 18-24 hours, monitoring by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Comparison of Synthetic Routes
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Starting Materials | p-Toluidine, Benzaldehyde, Pyruvic Acid | 5-Methylisatin, Acetophenone |
| Reaction Type | Three-component, one-pot | Two-component condensation |
| Conditions | Typically acidic (Lewis or Brønsted acid) | Strongly basic |
| Advantages | High atom economy, modular, good yields reported for this specific target. | Utilizes different starting materials which may be more readily available in some labs. |
| Disadvantages | Can have lower yields with strongly electron-withdrawing anilines (not an issue here).[1] | Requires strongly basic conditions; 5-methylisatin may be less common than p-toluidine. |
| Recommendation | Primary Route | Viable Alternative |
Part II: Conversion to this compound
This final step is a standard conversion of a carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10]
Mechanism: The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is eliminated and then attacks the carbonyl carbon. The intermediate collapses, releasing the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. The formation of gaseous byproducts drives the reaction to completion.[10]
Experimental Protocol: Chlorination with Thionyl Chloride
Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases corrosive gases (SO₂ and HCl).
Materials:
| Reagent | Molar Mass ( g/mol ) |
|---|---|
| 6-Methyl-2-phenylquinoline-4-carboxylic acid | 263.29 |
| Thionyl Chloride (SOCl₂) | 118.97 |
| Toluene (dry) | 92.14 |
| N,N-Dimethylformamide (DMF) (catalytic) | 73.09 |
Procedure:
-
Place the dried 6-methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Add dry toluene (approx. 5-10 mL per gram of acid) to suspend the solid.
-
Add an excess of thionyl chloride (SOCl₂, approx. 5-10 eq).
-
Add one drop of dry DMF as a catalyst.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure (a rotary evaporator connected to a suitable trap is recommended).
-
The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane or by vacuum distillation if thermally stable.
Conclusion
The synthesis of this compound is most efficiently achieved via a two-step sequence. The recommended pathway involves the Doebner reaction of p-toluidine, benzaldehyde, and pyruvic acid, which offers a high-yield, one-pot method to construct the core quinoline-4-carboxylic acid structure. A viable alternative is the Pfitzinger reaction using 5-methylisatin and acetophenone. The subsequent chlorination of the carboxylic acid intermediate is reliably performed using thionyl chloride . The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
Doebner–Miller reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Pfitzinger reaction. (2023). In Wikipedia. Retrieved from [Link]
- Kumar, V., & Sharma, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem Technical Documents.
-
The Organic Chemistry Tutor. (2021, November 3). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
- Srinivasan, N., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of the American Chemical Society.
-
UO Chemists. (2024, June 9). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Retrieved from [Link]
- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Documents.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem Technical Documents.
-
Doebner reaction. (2023). In Wikipedia. Retrieved from [Link]
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
- Orita, A., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Butler, D. E., & Smith, J. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
- Iacob, A. T., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules.
- BenchChem. (2025). Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. BenchChem Technical Documents.
- Mini-Reviews in Organic Chemistry. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. BenchChem Technical Documents.
-
Farmer, S. (2023). Conversion of carboxylic acids to acid chlorides. In Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthetic pathway to 6-Methyl-2-phenylquinoline-4-carbonyl chloride, a valuable intermediate in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the reaction mechanisms, the rationale behind experimental choices, and the practical considerations for successful synthesis.
Introduction: The Significance of the Quinoline Scaffold
Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1]. The title compound, this compound, serves as a highly reactive building block for the synthesis of more complex molecules, owing to the versatile quinoline core and the reactive carbonyl chloride functional group. Its applications are primarily in the realm of medicinal chemistry as a precursor for novel bioactive compounds.
Synthetic Strategy: A Two-Step Approach
The formation of this compound is most effectively achieved through a two-step synthetic sequence:
-
Step 1: Pfitzinger Reaction - The synthesis of the quinoline core via the condensation of 5-methylisatin and acetophenone to yield 6-methyl-2-phenylquinoline-4-carboxylic acid.
-
Step 2: Acyl Chloride Formation - The conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride.
This guide will now delve into the mechanistic details and experimental protocols for each of these critical steps.
Part 1: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound containing an α-methylene group, conducted under basic conditions[2].
The Pfitzinger Reaction Mechanism
The reaction proceeds through a series of well-defined steps, beginning with the base-catalyzed hydrolysis of the isatin lactam ring, followed by condensation with the ketone, and subsequent intramolecular cyclization and dehydration.
-
Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydroxide ion-mediated hydrolysis of the amide bond in 5-methylisatin, leading to the formation of the potassium salt of the corresponding keto-acid. This ring-opened intermediate is typically not isolated and is used in situ[2].
-
Formation of the Imine and Enamine: The amino group of the ring-opened intermediate then condenses with the carbonyl group of acetophenone to form an imine. This imine is in equilibrium with its more stable enamine tautomer.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. The subsequent dehydration of the cyclic intermediate results in the formation of the aromatic quinoline ring system, yielding 6-methyl-2-phenylquinoline-4-carboxylic acid.
Mechanistic Diagram of the Pfitzinger Reaction
Caption: The Pfitzinger reaction mechanism for the synthesis of 6-methyl-2-phenylquinoline-4-carboxylic acid.
Experimental Protocol for the Pfitzinger Reaction
This protocol is a representative procedure based on established methods for the Pfitzinger synthesis.
Materials:
-
5-Methylisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add 5-methylisatin to the basic solution and stir at room temperature. The color of the solution will change, indicating the formation of the potassium salt of the ring-opened isatin.
-
To this mixture, add acetophenone.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.
-
The product, 6-methyl-2-phenylquinoline-4-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Part 2: Synthesis of this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the gaseous nature of its byproducts, which simplifies purification.
Mechanism of Acyl Chloride Formation with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, forms a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a good leaving group.
-
Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate.
-
Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride. The leaving group decomposes into sulfur dioxide (SO₂) and a chloride ion, which combines with the previously released proton to form hydrogen chloride (HCl). The evolution of these gaseous byproducts drives the reaction to completion[3].
Mechanistic Diagram of Acyl Chloride Formation
Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Experimental Protocol for Acyl Chloride Formation
This protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend 6-methyl-2-phenylquinoline-4-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent.
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual thionyl chloride.
-
The resulting crude this compound is often used in the next synthetic step without further purification due to its reactivity and sensitivity to moisture.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Methylisatin | C₉H₇NO₂ | 161.16 | Orange-red solid | 608-05-9 |
| Acetophenone | C₈H₈O | 120.15 | Colorless liquid | 98-86-2 |
| 6-Methyl-2-phenylquinoline-4-carboxylic acid | C₁₇H₁₃NO₂ | 263.29 | Solid | 1235-21-8 |
| This compound | C₁₇H₁₂ClNO | 281.74 | White powder | 174636-75-0 |
Conclusion
The synthesis of this compound is a robust two-step process that leverages the classic Pfitzinger reaction and a standard conversion of a carboxylic acid to an acyl chloride. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The resulting acyl chloride is a versatile intermediate, poised for further elaboration in the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. Retrieved from [Link]
- Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
-
Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Retrieved from [Link]
- US Patent US5245063A. (1993). Google Patents.
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved from [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. (2005). PubMed. Retrieved from [Link]
- United States Patent (19). (1995). Google Patents.
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Potential of Quinoline-4-Carbonyl Chloride Derivatives
Foreword: The Enduring Relevance of the Quinoline Core
In the landscape of medicinal chemistry, the quinoline scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design. This bicyclic aromatic heterocycle is not merely a structural motif but a privileged pharmacophore, forming the backbone of numerous clinically significant therapeutic agents. Its inherent physicochemical properties and synthetic tractability have made it a fertile ground for the development of compounds with a wide spectrum of biological activities. This guide delves into a specific, highly reactive, and versatile class of these compounds: the derivatives of quinoline-4-carbonyl chloride. By exploring their synthesis, diverse biological activities, and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and harness the therapeutic potential of this remarkable chemical entity.
I. The Synthetic Gateway: From Carboxylic Acid to Reactive Intermediate
The journey into the diverse biological landscape of quinoline-4-carbonyl derivatives begins with the synthesis of its precursor, quinoline-4-carboxylic acid. Several classical and modern synthetic strategies can be employed to construct this foundational molecule.
Building the Quinoline-4-Carboxylic Acid Core
Established methods such as the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound, and the Doebner reaction , utilizing an aniline, an aldehyde, and pyruvic acid, are reliable routes to quinoline-4-carboxylic acids.[1] More contemporary approaches often employ metal-catalyzed cross-coupling reactions to introduce diversity and improve yields.[2]
Activation to the Carbonyl Chloride: The Key Intermediate
The conversion of the relatively stable carboxylic acid to the highly reactive quinoline-4-carbonyl chloride is the pivotal step that unlocks a vast chemical space for derivatization. This is typically achieved by treating the carboxylic acid with a chlorinating agent.
Experimental Protocol: Synthesis of Quinoline-4-Carbonyl Chloride
Objective: To synthesize quinoline-4-carbonyl chloride from quinoline-4-carboxylic acid.
Materials:
-
Quinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-4-carboxylic acid in anhydrous DCM or toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. If using oxalyl chloride, it is also added in excess.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (40-80°C) for a period of 1-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Work-up: Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator. It is crucial to ensure all volatile reagents are removed to obtain the crude quinoline-4-carbonyl chloride.
-
Purification (Optional): The resulting quinoline-4-carbonyl chloride is often used in the next step without further purification due to its reactivity. If necessary, it can be purified by recrystallization from a non-polar solvent or by vacuum distillation, although the latter can be challenging due to its high reactivity.
Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid by atmospheric moisture. An excess of the chlorinating agent ensures the complete conversion of the starting material. The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction and the desired purity, as the byproducts of oxalyl chloride are gaseous and easily removed.
II. Unveiling the Biological Spectrum: From Discovery to Mechanistic Insight
The reactivity of the carbonyl chloride group allows for the facile synthesis of a diverse library of derivatives, primarily amides, esters, and hydrazides, each with the potential for unique biological activities.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Quinoline-4-carbonyl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.[3][4]
The reaction of quinoline-4-carbonyl chloride with various primary and secondary amines yields a diverse array of quinoline-4-carboxamides. These compounds have demonstrated significant antiproliferative activity. For instance, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to inhibit the proliferation of various cancer cell lines with IC50 values in the low micromolar range.[3]
| Compound | Cell Line | IC50 (µM) | Reference |
| BO-2292 | CCRF-CEM (Leukemia) | 0.8 ± 0.1 | [3] |
| BO-2222 | K562 (Leukemia) | 0.3 ± 0.0 | [3] |
| BO-2223 | A549 (Lung) | 1.5 ± 0.2 | [3] |
| BO-2293 | HCT-116 (Colon) | 1.1 ± 0.1 | [3] |
| BO-2112 | MCF-7 (Breast) | 2.1 ± 0.3 | [3] |
Further derivatization of the quinoline-4-carbonyl moiety with hydrazine leads to the formation of quinoline-4-carbonyl hydrazides. These can be further reacted to form hydrazones, which have shown potent anticancer activity. For example, a series of novel quinoline hydrazide derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug doxorubicin.[5]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A significant body of evidence points towards the inhibition of protein kinases as a key mechanism of action for the anticancer effects of quinoline derivatives. For instance, certain 4-oxoquinoline-3-carboxamide derivatives have been identified as potential inhibitors of mammalian topoisomerase II.[6] Furthermore, some quinoline-4-carboxamide derivatives have been shown to impair lysosome function and induce apoptosis, a programmed cell death pathway, in cancer cells.[3]
Caption: Impairment of lysosomal function by quinoline-4-carboxamide derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Quinoline derivatives have demonstrated significant anti-inflammatory properties, and those derived from quinoline-4-carbonyl chloride are no exception.[7][8]
Several novel 2-phenylquinoline-4-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[7] In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, some of these compounds exhibited anti-inflammatory activity comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium.[7]
Mechanism of Action: COX Inhibition
While the exact mechanisms are still under investigation for many derivatives, a plausible target for the anti-inflammatory effects of quinoline-4-carboxylic acid derivatives is the cyclooxygenase (COX) enzymes.[9] Specifically, derivatives possessing a methylsulfonyl pharmacophore have been designed as selective COX-2 inhibitors.[9] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.
Caption: Workflow for evaluating the in vivo anti-inflammatory activity.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoline-based compounds have a long history in combating infectious diseases, and derivatives of quinoline-4-carbonyl chloride are being explored for their potential as antibacterial and antifungal agents.
A series of novel quinoline hydrazide derivatives has been synthesized and shown to exhibit notable antibacterial and antifungal activity.[10][11] Some of these compounds displayed potent inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.[10]
| Compound | Bacterial Strain | MIC (mM) | Reference |
| 4f | Bacillus subtilis | 0.033 | [10] |
| 4j | Bacillus subtilis | 0.015 | [10] |
| 4o | Streptococcus pneumoniae | 0.139 | [10] |
| 4d | Escherichia coli | 0.150 | [10] |
| 4n | Escherichia coli | 0.112 | [10] |
III. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The biological activity of quinoline-4-carbonyl derivatives is intricately linked to the nature and position of substituents on both the quinoline ring and the derivatized functional group. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
For instance, in the case of anti-inflammatory 2-phenylquinoline-4-carboxamides, the presence of a sugar moiety was found to confer considerable activity.[7] In the realm of anticancer agents, the cytotoxicity of 6-cinnamamido-quinoline-4-carboxamide derivatives was significantly influenced by the substituents on the cinnamoyl group.[3]
IV. Future Directions and Concluding Remarks
The derivatives of quinoline-4-carbonyl chloride represent a versatile and promising class of compounds with a broad spectrum of biological activities. The ease of their synthesis allows for the creation of large and diverse chemical libraries, providing ample opportunities for the discovery of novel therapeutic agents. Future research should focus on:
-
Elucidating detailed mechanisms of action: While progress has been made, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is needed.
-
Optimizing pharmacokinetic and pharmacodynamic properties: Lead compounds identified from in vitro studies need to be optimized for their absorption, distribution, metabolism, and excretion (ADME) properties to enhance their in vivo efficacy and safety.
-
Exploring novel therapeutic applications: The diverse biological activities of these derivatives suggest that they may have potential in treating a wider range of diseases than currently explored.
V. References
-
Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (2016). Allied Academies. [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology. [Link]
-
Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. [Link]
-
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). ResearchGate. [Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). Molecules. [Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). MDPI. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure. [Link]
-
The anticancer IC50 values of synthesized compounds. (2025). ResearchGate. [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (2022). RSC Advances. [Link]
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry. [Link]
-
Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. (2025). ResearchGate. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2017). Molecules. [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2020). ResearchGate. [Link]
-
An improved process for the synthesis of quinoline derivatives. Google Patents.
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Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. QxMD. [Link]
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). ChemistrySelect. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. (2025). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
QUINOLINE. Organic Syntheses. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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safety and handling of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
An In-depth Technical Guide to the Safe Handling and Application of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Foreword: A Proactive Approach to Safety with Novel Reagents
In the landscape of modern drug discovery and chemical research, scientists frequently encounter novel compounds for which comprehensive safety data is not yet established. This compound is one such reagent. While specific toxicological and reactivity data for this exact molecule are sparse, its chemical structure—a quinoline backbone functionalized with a highly reactive acyl chloride—provides a clear and urgent directive for cautious handling.
This guide has been developed for researchers, chemists, and drug development professionals. It moves beyond a simple checklist of precautions, adopting the principle of "as low as reasonably practicable" (ALARP) for exposure and risk. We will dissect the compound's safety profile by analogizing to the well-documented hazards of its constituent chemical classes: quinolines and acyl chlorides. The protocols herein are designed as self-validating systems, emphasizing engineering controls, meticulous experimental design, and a deep understanding of the why behind each safety measure. This document serves as both a technical manual and a framework for cultivating a culture of proactive safety when working at the frontiers of chemical synthesis.
Hazard Identification and Risk Profile
The primary risk profile of this compound is a composite of the hazards associated with its two key functional domains: the quinoline core and the acyl chloride group.
-
Acyl Chloride Group (-COCl): This functional group dictates the compound's immediate reactivity and handling requirements. Acyl chlorides are universally classified as highly reactive, corrosive, and lachrymatory substances.
-
Extreme Moisture Sensitivity: They react violently and exothermically with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid (6-Methyl-2-phenylquinoline-4-carboxylic acid). This reaction is often vigorous and can lead to a dangerous pressure buildup in sealed containers.
-
Corrosivity: Direct contact with skin, eyes, or mucous membranes will cause severe chemical burns due to the rapid generation of HCl upon hydrolysis.
-
Lachrymator: The vapor is highly irritating to the eyes and respiratory tract, causing immediate tearing and discomfort even at low concentrations.
-
-
Quinoline Core: The quinoline moiety and its derivatives present potential toxicological concerns.
-
Toxicity: Quinoline itself is classified as a suspected carcinogen and is known to be harmful if swallowed or absorbed through the skin. While the specific toxicology of this substituted quinoline is unknown, it must be handled as a potentially toxic substance.
-
Environmental Hazard: Many heterocyclic aromatic compounds are classified as hazardous to the aquatic environment.
-
Inferred Hazard Summary Table
| Hazard Type | Associated Functional Group | Description & Potential Consequences |
| Acute Reactivity | Acyl Chloride | Violent, exothermic reaction with water, alcohols, amines, and other nucleophiles. Generates corrosive HCl gas. Risk of pressure buildup and container rupture. |
| Corrosivity | Acyl Chloride | Causes severe chemical burns to skin, eyes, and respiratory tract upon contact. |
| Lachrymator | Acyl Chloride | Vapors are highly irritating to the eyes, causing immediate tearing and pain. |
| Acute Toxicity | Quinoline & Acyl Chloride | Harmful if inhaled, swallowed, or absorbed through the skin. Inhalation of HCl gas can cause severe respiratory damage. |
| Chronic Toxicity | Quinoline | The quinoline scaffold is associated with potential carcinogenicity and organ toxicity. Treat as a suspected carcinogen. |
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
Given the high reactivity and potential toxicity, engineering controls are the primary barrier against exposure. PPE serves as the essential final line of defense.
Primary Engineering Controls
-
Certified Chemical Fume Hood: All manipulations, including weighing, dispensing, reaction setup, and workup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). The sash should be kept as low as possible.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the reagent by atmospheric moisture and the subsequent release of HCl gas. A standard Schlenk line or glovebox is highly recommended.
-
Proximity to Safety Equipment: The work area must be in immediate proximity to a safety shower and an eyewash station. Ensure these are tested and accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory and must be worn before entering the area where the compound is handled.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves. A double-gloving strategy is recommended, with a lighter nitrile glove underneath a heavier butyl or neoprene glove. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield worn over the goggles is required when handling larger quantities (>5 g) or during procedures with a higher risk of splashing (e.g., quenching).
-
Body Protection: A flame-resistant lab coat is required. An additional chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: For situations where fume hood use is not possible or in the event of a spill, a full-face respirator with an acid gas/organic vapor cartridge is necessary.
Logical Flow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Handling and Experimental Protocols
Protocol: Weighing and Dispensing
Causality: The goal is to prevent contact with atmospheric moisture and to contain any generated HCl gas.
-
Preparation: Place a beaker containing a suitable drying agent (e.g., Drierite) and another beaker with a neutralizing agent (e.g., sodium bicarbonate powder) inside the fume hood.
-
Inerting: If possible, perform weighing inside a nitrogen-purged glovebox. If not, minimize the time the container is open in the fume hood.
-
Dispensing: Use a clean, dry spatula or powder funnel. Never use a spatula that has been exposed to ambient air for an extended period.
-
Sealing: Tightly cap the reagent bottle immediately after dispensing. Purge the headspace with inert gas before final sealing if it will be stored for a long period.
-
Cleaning: Decontaminate the spatula and any surfaces by carefully wiping with a cloth dampened with a non-protic solvent (e.g., hexanes) followed by a cloth dampened with a dilute bicarbonate solution, all within the fume hood.
Protocol: Reaction Setup and Quenching
Causality: The primary hazard during a reaction is the uncontrolled release of energy and HCl gas, especially during the workup/quenching phase. This protocol is designed to control the reaction rate and safely neutralize byproducts.
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any traces of water.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for liquid transfers.
-
Addition: Add this compound to the reaction solvent (a dry, non-protic solvent is required). If adding it to a nucleophile, the addition should be done slowly and at a reduced temperature (e.g., 0 °C or below) to control the exotherm.
-
Quenching - The Critical Step:
-
Cool the reaction mixture in an ice bath.
-
Prepare a separate flask with a stirred, dilute solution of a weak base, such as sodium bicarbonate or a tertiary amine (e.g., triethylamine) in a suitable solvent. Never quench with water directly.
-
Using a cannula or a dropping funnel, slowly transfer the reaction mixture into the quenching solution. This controlled reverse addition ensures that the reactive acyl chloride is always the limiting reagent, preventing a large, uncontrolled exotherm.
-
Monitor for gas evolution (CO₂ from bicarbonate or HCl) and ensure the system is adequately vented through an oil bubbler or a scrubbing system containing a base solution. .
-
-
Workup: Proceed with the standard aqueous workup only after confirming that all the acyl chloride has been quenched.
Workflow for Safe Reaction Quenching
Caption: Step-by-step workflow for safely quenching acyl chlorides.
Spill and Emergency Procedures
Small Spill (<5 g) inside a Fume Hood
-
Alert: Alert personnel in the immediate area.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use paper towels or other combustible materials.
-
Neutralize: Slowly and carefully cover the absorbent material with a weak base, such as sodium bicarbonate powder. Avoid adding water.
-
Collect: Once the reaction has subsided, carefully scoop the mixture into a clearly labeled, sealed waste container.
-
Decontaminate: Wipe the area with a cloth dampened with a dilute bicarbonate solution, followed by soap and water.
Large Spill or Spill Outside a Fume Hood
-
EVACUATE: Immediately evacuate the laboratory, closing the door behind you.
-
ALERT: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety). Provide the name of the chemical.
-
ISOLATE: Prevent personnel from entering the area.
-
ASSIST: If a colleague has been exposed, guide them to a safety shower or eyewash station and assist them as needed.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, whether neat or in solution, must be treated as hazardous waste.
-
Quench: Unused or residual amounts of the neat material must be quenched using the protocol described in section 3.2 before being placed in a waste container.
-
Segregate: Halogenated organic waste streams should be segregated. Place the quenched material and any contaminated solids (e.g., absorbent material, gloves) into a clearly labeled, sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and a description of its contents (e.g., "this compound, quenched with sodium bicarbonate").
-
Disposal: Follow all local and institutional regulations for hazardous waste disposal.
References
-
General Principles of Chemical Safety: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" - The National Academies Press. [Link]
-
Toxicological Data for Quinolines (Analog): "Quinoline Toxicological Profile" - Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
An In-depth Technical Guide to 6-Methyl-2-phenylquinoline-4-carbonyl chloride: Synthesis, Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-methyl-2-phenylquinoline-4-carbonyl chloride, a key intermediate in synthetic and medicinal chemistry. As a senior application scientist, the following sections will delve into the practical aspects of its synthesis, commercial sourcing, and notable applications, with an emphasis on the underlying chemical principles and experimental considerations.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active agents. The presence of a reactive acyl chloride group at the 4-position makes this particular molecule a versatile building block for the synthesis of a variety of derivatives, including amides, esters, and ketones. These derivatives have been explored for their potential in medicinal chemistry, particularly in the development of novel therapeutic agents. A notable application of similar 2-phenylquinoline-4-carboxylic acid derivatives is in the discovery of novel histone deacetylase (HDAC) inhibitors for cancer therapy[1][2].
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
-
2-Phenyl Group: A phenyl substituent at the 2-position of the quinoline ring.
-
6-Methyl Group: A methyl substituent at the 6-position of the quinoline ring.
-
4-Carbonyl Chloride: A reactive acyl chloride functional group at the 4-position, which is the primary site for synthetic modifications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid followed by its conversion to the acyl chloride.
Synthesis of 6-Methyl-2-phenyl-4-quinolinecarboxylic Acid
The precursor, 6-methyl-2-phenyl-4-quinolinecarboxylic acid, can be synthesized via the Pfitzinger reaction. This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a base. In this specific case, the reaction would involve the condensation of 5-methylisatin with acetophenone.
A general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives via the Pfitzinger reaction involves dissolving isatin in a potassium hydroxide solution, followed by the addition of an ethanol solution of acetophenone and refluxing the mixture[1]. The resulting carboxylic acid can then be precipitated by acidification.
Conversion of Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃) being the most common.[3][4]
Experimental Protocol: Synthesis of this compound using Thionyl Chloride
This protocol is based on the well-established reaction of carboxylic acids with thionyl chloride, which offers the advantage of producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[5]
Materials:
-
6-Methyl-2-phenyl-4-quinolinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, suspend 6-methyl-2-phenyl-4-quinolinecarboxylic acid in anhydrous DCM.
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature with stirring. The reaction is often performed in a fume hood due to the evolution of corrosive and toxic gases.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended). The solid carboxylic acid should gradually dissolve as it is converted to the more soluble acyl chloride.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, the residue can be co-evaporated with an inert solvent like toluene.
-
Isolation: The resulting crude this compound is often used directly in the next synthetic step without further purification. If necessary, it can be purified by recrystallization from a suitable anhydrous solvent.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The drying tube prevents atmospheric moisture from entering the reaction.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a timely completion of the conversion.
-
Gaseous Byproducts: The choice of thionyl chloride is strategic as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the purification process.[5]
Synthesis Workflow
Caption: Synthesis of this compound.
Commercial Availability
This compound is available from several chemical suppliers, though it is generally considered a research chemical and may not be available in bulk quantities from all vendors. When sourcing this compound, it is crucial to verify the CAS number and purity.
Table 1: Commercial Suppliers of this compound and its Precursor
| Compound | Supplier | CAS Number | Notes |
| This compound | Santa Cruz Biotechnology | 174636-75-0 | For research use.[6] |
| This compound | Zhejiang Jiuzhou Chem Co.,Ltd | 174636-75-0 | Available in powder form with 99% purity.[7] |
| 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | Amerigo Scientific | 1160253-43-9 | Note the structural difference (tolyl group instead of phenyl).[8] |
| 6-Methyl-2-phenyl-4-quinolinecarboxylic acid | Sigma-Aldrich | 60538-98-9 | Sold as part of their CPR (Chemists' Product Repository) collection. |
| 6-Methyl-2-phenyl-quinoline-4-carboxylic acid | Echemi (HANGZHOU LEAP CHEM CO., LTD.) | 60538-98-9 | Available from a specialized fine chemical supplier.[9] |
It is important for the researcher to confirm the identity and purity of the purchased compound through analytical methods such as NMR and mass spectrometry, especially for products where the supplier does not provide detailed analytical data.
Key Applications in Research and Development
The primary utility of this compound lies in its ability to serve as a reactive intermediate for the synthesis of more complex molecules. The acyl chloride functionality allows for facile reaction with a wide range of nucleophiles.
Synthesis of Amide Derivatives
Acyl chlorides readily react with primary and secondary amines to form amides. This reaction is fundamental in the construction of a vast number of organic molecules, including many pharmaceuticals. The resulting amide bond is generally stable, making this a robust method for linking molecular fragments.
Reaction Scheme: Amide Formation
Caption: General reaction of an acyl chloride with an amine.
Synthesis of Ester Derivatives
Reaction of this compound with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding esters. This transformation is useful for modifying the physicochemical properties of a molecule, such as its solubility and lipophilicity.
Friedel-Crafts Acylation
The acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 6-methyl-2-phenylquinoline-4-carbonyl moiety onto an aromatic ring. This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of complex aromatic ketones.
Potential in Drug Discovery
As previously mentioned, quinoline derivatives are of significant interest in medicinal chemistry. The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap" group in the design of novel histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets for cancer therapy. The ability to easily synthesize a variety of amide and other derivatives from this compound makes it a valuable starting material for generating libraries of compounds for screening against biological targets like HDACs.
Handling and Storage
Safety Precautions:
-
Corrosive: this compound is an acyl chloride and should be handled with care. It is corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitive: It reacts with water to produce hydrochloric acid, which is also corrosive.[10]
-
Lachrymator: Acyl chlorides are often lachrymators (tear-producing).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture and incompatible materials such as water, alcohols, and bases.
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly in the field of medicinal chemistry. While commercially available from select suppliers, a sound understanding of its synthesis from the corresponding carboxylic acid provides researchers with greater flexibility. Its utility in the preparation of diverse derivatives, coupled with the established biological relevance of the quinoline scaffold, ensures its continued importance in the development of novel chemical entities.
References
-
Amerigo Scientific. 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride. [Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
Chemguide. Preparation of acyl chlorides (acid chlorides). [Link]
-
LookChem. This compound CAS NO.174636-75-0. [Link]
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
YouTube. Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. [Link]
-
National Center for Biotechnology Information. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
-
National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. scbt.com [scbt.com]
- 7. This compound, CasNo.174636-75-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]
- 9. echemi.com [echemi.com]
- 10. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]
Methodological & Application
Synthesis of N-Substituted 6-Methyl-2-phenylquinoline-4-carboxamides via Amidation of the Acyl Chloride with Primary Amines
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 6-methyl-2-phenylquinoline-4-carboxamides, a class of compounds with significant potential in medicinal chemistry and drug development. The protocol details the efficient amidation of 6-methyl-2-phenylquinoline-4-carbonyl chloride with various primary amines. We present a robust, step-by-step methodology, from the preparation of the key acyl chloride intermediate to the final purification and characterization of the target amides. The guide includes mechanistic insights, troubleshooting advice, and safety protocols to ensure reliable and reproducible results for researchers in organic synthesis and pharmaceutical sciences.
Introduction: The Significance of the Quinoline-4-Carboxamide Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, derivatives of quinoline-4-carboxylic acid and its corresponding amides have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The amide moiety at the 4-position is crucial, often serving as a key hydrogen bond donor/acceptor and influencing the molecule's pharmacokinetic and pharmacodynamic profile.
The amidation of a quinoline-4-carbonyl chloride is a direct and highly effective method for generating diverse libraries of these valuable compounds. This application note provides a detailed protocol for the synthesis of N-substituted amides starting from 6-methyl-2-phenylquinoline-4-carboxylic acid, a readily accessible building block.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an acyl chloride to an amide using a primary amine is a classic example of a nucleophilic acyl substitution reaction.[7][8] The reaction proceeds via a well-established addition-elimination mechanism, favored by the high electrophilicity of the carbonyl carbon in the acyl chloride.
The mechanism involves three key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[9][10]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of a chloride ion, which is an excellent leaving group.[8][10]
-
Deprotonation: The resulting protonated amide is deprotonated by a base to yield the final, neutral N-substituted amide product. A second equivalent of the primary amine often serves as this base, though a non-nucleophilic base like triethylamine or pyridine is typically added to improve efficiency and prevent the consumption of the valuable amine nucleophile.[8][10]
Caption: The nucleophilic addition-elimination mechanism for amidation.
Experimental Protocols
This section is divided into two main parts: the synthesis of the acyl chloride intermediate and its subsequent reaction with primary amines.
Part A: Synthesis of this compound (2)
The acyl chloride is a moisture-sensitive intermediate that is best prepared and used immediately (in situ) without isolation. The protocol uses thionyl chloride, as its byproducts (SO₂ and HCl) are gaseous and easily removed.
Materials & Equipment:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid (1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq).
-
Add anhydrous DCM (or toluene) to create a slurry (approx. 10 mL per gram of acid).
-
Caution: Perform this step in a well-ventilated fume hood. Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40°C for DCM, 80°C for toluene) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A co-evaporation step with anhydrous toluene can be added to ensure all residual SOCl₂ is removed.
-
The resulting crude this compound (2) is a solid and should be used immediately in the next step.
Part B: General Protocol for Amidation with Primary Amines
This general procedure can be adapted for a wide range of primary aliphatic and aromatic amines.
Materials & Equipment:
-
Crude this compound (2) from Part A
-
Primary amine of choice (e.g., benzylamine, aniline, n-butylamine) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Rationale: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt from the primary amine.[10]
-
-
Cool this amine solution to 0°C in an ice bath.
-
Rationale: The reaction is highly exothermic. Cooling controls the reaction rate, minimizes potential side reactions, and improves yield.[10]
-
-
Dissolve the crude acyl chloride (2) (1.0 eq) from Part A in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the amine and the formation of a new, typically less polar, product spot.
Workup & Purification:
-
Pour the reaction mixture into a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine and unreacted primary amine).
-
Saturated NaHCO₃ solution (to neutralize any residual acid).
-
Water, and finally, brine.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Overall experimental workflow from carboxylic acid to purified amide.
Product Characterization
The identity and purity of the synthesized N-substituted-6-methyl-2-phenylquinoline-4-carboxamides should be confirmed using standard analytical techniques.[11]
-
¹H NMR: Expect to see a characteristic singlet for the methyl group on the quinoline core, aromatic protons, and signals corresponding to the primary amine fragment. The amide N-H proton typically appears as a broad singlet or a triplet (if coupled to adjacent protons) in the downfield region (δ 7-9 ppm).
-
¹³C NMR: Confirmation of all carbon signals, including the amide carbonyl carbon typically found around 165-170 ppm.[11]
-
FT-IR: Look for a strong C=O stretching vibration for the amide carbonyl at ~1650-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound ([M+H]⁺).
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Summary of Results for Representative Amines
The following table summarizes expected outcomes for the amidation reaction with a selection of primary amines, demonstrating the versatility of the protocol.
| Primary Amine (R-NH₂) | R-Group of Product | Expected Yield (%) | Physical State |
| Benzylamine | Benzyl | 85-95% | White Solid |
| Aniline | Phenyl | 75-85% | Off-white Solid |
| n-Butylamine | n-Butyl | 80-90% | Solid/Oil |
| Cyclohexylamine | Cyclohexyl | 85-95% | White Solid |
Troubleshooting and Application Notes
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete formation of acyl chloride. 2. Deactivated acyl chloride due to moisture. 3. Amine is not sufficiently nucleophilic. | 1. Increase reflux time or temperature for acyl chloride formation. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. For less reactive amines (e.g., electron-deficient anilines), increase reaction time or gently heat. |
| Multiple Products | 1. Reaction temperature was too high. 2. Di-acylation if the amine has another nucleophilic site. | 1. Maintain 0°C during the addition of the acyl chloride. 2. Use a primary amine with protected secondary functional groups. |
| Starting Material Remains | 1. Insufficient reaction time. 2. Stoichiometry is incorrect. | 1. Extend the reaction time and monitor by TLC. 2. Carefully check the equivalents of all reagents. Use a slight excess (1.1 eq) of the primary amine. |
Safety Precautions:
-
Thionyl chloride is corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Acyl chlorides are lachrymatory and corrosive. Avoid inhalation and skin contact.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.
-
The amidation reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.
References
-
Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]
-
JoVE. (2025). Acid Halides to Amides: Aminolysis. Retrieved from [Link]
-
Allery, A. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. Retrieved from [Link]
-
Touil, S., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 5(9), 1494-1498. Retrieved from [Link]
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Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications - Journal of Medicinal Chemistry. Retrieved from [Link]
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Sławiński, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 135. Retrieved from [Link]
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Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link]
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Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link]
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Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. Retrieved from [Link]
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Shi, M., et al. (2007). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E, 63(Pt 6), o2897. Retrieved from [Link]
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Low, J. N., et al. (2015). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C, 71(Pt 11), 999-1006. Retrieved from [Link]
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Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Retrieved from [Link]
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Patel, D., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
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Lee, H. J., et al. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society, 28(8), 1435-1438. Retrieved from [Link]
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Kollár, L., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 26(19), 5790. Retrieved from [Link]
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Haskali, M. B., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 7(12), 2354-2361. Retrieved from [Link]
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Li, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(31), 20081-20085. Retrieved from [Link]
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Gunda, P., et al. (2014). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 91, 151-163. Retrieved from [Link]
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Mijangos, Z., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry, 2021(4), 675-682. Retrieved from [Link]
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Kos, J., et al. (2017). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 22(12), 2130. Retrieved from [Link]
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Kassa, J., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1735. Retrieved from [Link]
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Al-Zahrani, H. A. (2022). Synthesis of multi-substituted quinoline-4-carboxamides 26. ResearchGate. Retrieved from [Link]
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Angapelly, S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1248-1254. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of 6-Methyl-2-phenylquinoline-4-carbonyl chloride with Alcohols
For: Researchers, scientists, and drug development professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline core is a critical strategy in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various derivatives, quinoline-4-carboxylic acid esters are of significant interest. The esterification of 6-Methyl-2-phenylquinoline-4-carbonyl chloride, a reactive acyl chloride, provides a direct and efficient route to a library of novel ester derivatives. These esters can serve as key intermediates or as final drug candidates themselves.
This document provides a comprehensive guide to the synthesis of this compound and its subsequent esterification with various alcohols. It outlines detailed experimental protocols, discusses the underlying chemical principles, and offers insights into the characterization of the resulting products, tailored for researchers in organic synthesis and drug development.
Synthesis of the Quinoline Core: 6-Methyl-2-phenylquinoline-4-carboxylic acid
The precursor, 6-Methyl-2-phenylquinoline-4-carboxylic acid, can be synthesized through several established methods for quinoline synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Common routes include the Doebner-von Miller, Pfitzinger, Combes, and Friedländer syntheses.[2][3][4][5]
For the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives, the Pfitzinger reaction is particularly well-suited.[6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7]
Representative Synthesis via a Modified Pfitzinger Reaction:
A common method for preparing 2-phenylquinoline-4-carboxylic acid involves the reaction of isatin with acetophenone in a basic solution.[8]
Reaction Scheme: Isatin + Acetophenone --(KOH, Ethanol, Reflux)--> 2-Phenylquinoline-4-carboxylic acid
Protocol:
-
Isatin is dissolved in a 33% potassium hydroxide solution.
-
An ethanol solution of acetophenone is slowly added to the mixture.
-
The reaction mixture is refluxed at 85°C for 8 hours.[8]
-
After cooling, the solvent is removed, and the residue is dissolved in water.
-
The pH is adjusted to 5-6 with 3 M HCl to precipitate the product.[8]
-
The resulting solid, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.[8]
To obtain the 6-methyl substituted analog, 5-methylisatin would be used as the starting material.
Preparation of this compound
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9]
General Workflow for Acyl Chloride Formation
Caption: Workflow for the synthesis of the acyl chloride.
Detailed Protocol for Acyl Chloride Synthesis:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Methyl-2-phenylquinoline-4-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the slow, dropwise addition of an excess of thionyl chloride or oxalyl chloride at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess solvent and chlorinating agent under reduced pressure. The resulting crude this compound is often used in the next step without further purification.
Esterification of this compound with Alcohols
The reaction of an acyl chloride with an alcohol is a facile and generally high-yielding esterification method.[10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism. It can often be performed without a catalyst, although a non-nucleophilic base such as pyridine or triethylamine is commonly added to scavenge the hydrochloric acid byproduct.[10][12]
General Reaction Scheme:
This compound + R-OH --(Base, Solvent)--> 6-Methyl-2-phenylquinoline-4-carboxylate Ester + HCl
Experimental Protocol for Esterification:
This protocol provides a general procedure that can be adapted for various primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, isopropanol, benzyl alcohol)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Alcohol and Base: Add the desired alcohol (1.1 - 1.5 eq) to the solution, followed by the slow, dropwise addition of pyridine or triethylamine (1.2 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
Purification of Quinoline Esters:
The crude product can be purified using standard techniques such as recrystallization or column chromatography.[13]
-
Recrystallization: This method is suitable for solid products. A suitable solvent system is one in which the ester is soluble at high temperatures but sparingly soluble at room temperature or below.[13]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a common eluent system.[13]
General Workflow for Esterification and Purification
Caption: Workflow for esterification and purification.
Characterization of Quinolines and their Esters
The synthesized quinoline esters must be thoroughly characterized to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[14]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to identify include:
-
The aromatic protons of the quinoline and phenyl rings, typically appearing in the range of 7.0-9.0 ppm.[15]
-
The methyl group protons on the quinoline ring, which will appear as a singlet in the aliphatic region.
-
The protons of the alcohol moiety in the ester, with chemical shifts dependent on their specific environment.
-
Two-dimensional NMR techniques like COSY can be used to establish proton-proton correlations.[16]
-
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. The carbonyl carbon of the ester group is a characteristic signal, typically appearing downfield around 160-180 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized ester and to gain information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Data Presentation: Expected Spectroscopic Data
| Compound Type | ¹H NMR Chemical Shift Ranges (ppm) | ¹³C NMR Chemical Shift Ranges (ppm) |
| Quinoline Core | Aromatic Protons: 7.0 - 9.0 | Aromatic Carbons: 120 - 150 |
| Methyl Protons: ~2.5 | Methyl Carbon: ~20 | |
| Ester Moiety | Carbonyl Carbon: 160 - 180 | |
| Ethyl Ester | -OCH₂-: ~4.4 (quartet) | -OCH₂-: ~60 |
| -CH₃: ~1.4 (triplet) | -CH₃: ~14 | |
| Isopropyl Ester | -OCH-: ~5.2 (septet) | -OCH-: ~70 |
| -CH₃: ~1.3 (doublet) | -CH₃: ~22 | |
| Benzyl Ester | -OCH₂-: ~5.4 (singlet) | -OCH₂-: ~67 |
| Phenyl Protons: ~7.4 | Phenyl Carbons: 127 - 136 |
Note: The exact chemical shifts will vary depending on the solvent and the specific substitution pattern.
Conclusion
The esterification of this compound with a variety of alcohols is a robust and versatile method for generating a library of novel quinoline derivatives. These compounds are of significant interest to the drug discovery community due to the established therapeutic potential of the quinoline scaffold. The protocols outlined in this document provide a solid foundation for the synthesis, purification, and characterization of these valuable molecules. Careful execution of these experimental procedures and thorough analytical characterization are paramount to ensuring the quality and integrity of the synthesized compounds for further biological evaluation.
References
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Química Organica.org. Friedlander quinoline synthesis. Available from: [Link]
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Organic Chemistry Portal. Combes Quinoline Synthesis. Available from: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
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Wikipedia. Doebner–Miller reaction. Available from: [Link]
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Wikipedia. Combes quinoline synthesis. Available from: [Link]
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Wikipedia. Friedländer synthesis. Available from: [Link]
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Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1184. Available from: [Link]
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Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]
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Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
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Pfitzinger Quinoline Synthesis. Available from: [Link]
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Wikipedia. Pfitzinger reaction. Available from: [Link]
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ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]
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ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]
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ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]
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Slideshare. Doebner-Miller reaction and applications. Available from: [Link]
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An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow. Available from: [Link]
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ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. Available from: [Link]
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Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Available from: [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
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IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Available from: [Link]
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Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
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Taylor & Francis Online. Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Available from: [Link]
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NIH. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link]
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Scribd. Quinoline Ester. Available from: [Link]
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ResearchGate. Mercuration of quinoline give different isomers how could these isomers separated. Available from: [Link]
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Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
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Chemistry LibreTexts. Acid chlorides react with alcohols to form esters. Available from: [Link]
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Introduction: The Quinoline Scaffold in Modern Drug Discovery
An Application Guide for the Synthesis of 6-Methyl-2-phenylquinoline-4-carboxamides
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutic agents across a wide range of diseases.[3] Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid and their corresponding amides have demonstrated significant biological activities, including potent antimalarial, anticancer, and anti-inflammatory properties.[4][5][6][7][8] These compounds can function as inhibitors of key biological targets such as translation elongation factor 2 (PfEF2) in malaria parasites or as antagonists for receptors like P2X7.[4][5][9]
This application note provides a comprehensive, two-part protocol for the synthesis of 6-Methyl-2-phenylquinoline-4-carboxamides. The guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and characterization guidelines. The described methodology follows a robust and well-established synthetic pathway:
-
Part 1: The Doebner Reaction to construct the core heterocyclic system, yielding 6-Methyl-2-phenylquinoline-4-carboxylic acid.
-
Part 2: Amide Coupling to functionalize the carboxylic acid, producing the target 6-Methyl-2-phenylquinoline-4-carboxamides.
Overall Synthetic Workflow
The synthesis is a sequential two-step process. First, the quinoline-4-carboxylic acid intermediate is prepared. This intermediate is then activated and coupled with a desired amine to form the final carboxamide product.
Caption: High-level overview of the two-part synthetic route.
Part 1: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic Acid
Principle and Mechanistic Insight
The construction of the 2-phenyl-4-carboxyquinoline scaffold is efficiently achieved via the Doebner reaction . This classic named reaction is a three-component condensation between an aromatic amine, an aldehyde, and pyruvic acid.[2][7][10] In this specific synthesis, p-toluidine, benzaldehyde, and pyruvic acid react, typically in a solvent like ethanol, to form the desired quinoline structure.
The reaction mechanism is understood to proceed through several key stages[1][11]:
-
Imine Formation: Benzaldehyde and p-toluidine first react to form an N-benzylidene-4-methylaniline (a Schiff base).
-
Enamine/Enolate Reaction: Pyruvic acid reacts with the Schiff base. This is followed by a cyclization step.
-
Dehydration and Aromatization: The cyclized intermediate undergoes dehydration and subsequent oxidation (often with an in-situ oxidant or air) to yield the stable aromatic quinoline ring system.
The choice of the Doebner reaction is advantageous due to the commercial availability of the starting materials and its general reliability for producing quinoline-4-carboxylic acids.[12]
Detailed Experimental Protocol
Reagents and Materials:
-
p-Toluidine
-
Benzaldehyde
-
Pyruvic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve p-toluidine (e.g., 0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add benzaldehyde (0.1 mol) and pyruvic acid (0.1 mol) sequentially while stirring.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A solid precipitate of the crude product should form.
-
Collect the crude solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification (Recrystallization):
-
Suspend the crude solid in approximately 150 mL of water and add 10% NaOH solution dropwise until the solid dissolves completely (forming the sodium salt).
-
Filter the basic solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean beaker and cool it in an ice bath.
-
Acidify the solution slowly with concentrated HCl with constant stirring until the pH is ~4-5. The carboxylic acid will precipitate out.
-
Collect the purified white or pale-yellow solid by vacuum filtration, wash thoroughly with distilled water to remove excess acid, and dry in a vacuum oven at 60-70 °C.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | 6-Methyl-2-phenyl-4-quinolinecarboxylic acid[13] |
| Appearance | White to pale-yellow solid |
| Yield | 65-80% |
| Molecular Formula | C₁₇H₁₃NO₂[13] |
| Molecular Weight | 263.29 g/mol [13] |
| ¹H-NMR | Expect signals for aromatic protons, a singlet for the methyl group, a distinct singlet for the quinoline C3-H, and a broad singlet for the carboxylic acid proton. |
| ¹³C-NMR | Expect signals for the carboxyl carbon (~168-172 ppm), and distinct signals for the aromatic and quinoline carbons. |
| HRMS | Calculated m/z should match the experimental value for [M+H]⁺. |
Part 2: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxamides
Principle and Reagent Selection
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.
Two common and reliable methods are presented:
-
Method A (EDC/HOBt Coupling): Utilizes a carbodiimide coupling agent (EDC) and an additive (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the amine. This method is valued for its mild reaction conditions.[4][5]
-
Method B (Acyl Chloride Formation): Involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The resulting acyl chloride readily reacts with the amine to form the amide. This method is robust but requires careful handling of the corrosive reagents.
Detailed Experimental Protocol: Method A (EDC/HOBt Coupling)
Reagents and Materials:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid (from Part 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
The desired primary or secondary amine (e.g., aniline, benzylamine)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes. This is the activation step.
-
In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of the same solvent and add a base such as TEA (1.5 eq).
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Perform the same washes as above.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final carboxamide.
Detailed Experimental Protocol: Method B (Via Acyl Chloride)
Reagents and Materials:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid (from Part 1)
-
Thionyl chloride (SOCl₂)
-
The desired primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine as a base
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 6-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to accelerate the reaction.
-
Gently reflux the mixture for 2-3 hours until the solution becomes clear. This indicates the formation of the acyl chloride.
-
Carefully remove the excess SOCl₂ under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base like TEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification steps described in Method A.
Analysis and Characterization Workflow
The identity and purity of the final 6-Methyl-2-phenylquinoline-4-carboxamide product must be confirmed through a series of analytical techniques.
Caption: Workflow for purification and characterization.
Spectroscopic Signatures to Expect:
-
FTIR: Appearance of a strong carbonyl (C=O) stretch for the amide around 1650-1680 cm⁻¹ and an N-H stretch (for secondary amides) around 3300 cm⁻¹.
-
¹H-NMR: Disappearance of the broad carboxylic acid proton signal. Appearance of a new N-H proton signal (amide) and signals corresponding to the protons of the newly introduced amine moiety.
-
Mass Spec (HRMS): The molecular ion peak should correspond to the exact mass of the synthesized carboxamide.
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with care.
-
Solvents: Organic solvents like DMF, DCM, and Ethanol are flammable and/or toxic. Avoid inhalation and skin contact.
-
EDC: Is a moisture-sensitive and skin-sensitizing reagent. Handle with care.
Conclusion
This application note details a reliable and versatile two-step synthetic route for preparing 6-Methyl-2-phenylquinoline-4-carboxamides. The initial construction of the quinoline core via the Doebner reaction provides a key intermediate that can be readily diversified through standard amide coupling protocols. The choice between a mild carbodiimide-mediated coupling and a more robust acyl chloride pathway allows for flexibility depending on the substrate and laboratory resources. Rigorous purification and spectroscopic characterization are essential to ensure the identity and purity of the final compounds, which serve as valuable candidates for further investigation in drug discovery and chemical biology.
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Application Notes & Protocols: Leveraging 6-Methyl-2-phenylquinoline-4-carbonyl chloride for the Synthesis of Novel Bioactive Agents
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, aromatic framework serves as a versatile scaffold capable of engaging with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding and pi-stacking.[2] This has cemented its status as a "privileged structure," leading to the development of numerous clinically vital drugs for treating malaria, cancer, bacterial infections, and neurodegenerative diseases.[1][3]
This guide focuses on a particularly valuable synthetic intermediate: 6-Methyl-2-phenylquinoline-4-carbonyl chloride . The strategic placement of a methyl group at the 6-position and a phenyl group at the 2-position modulates the molecule's electronic properties and lipophilicity. However, the true synthetic power lies in the highly reactive carbonyl chloride group at the 4-position. This functional group serves as a potent electrophile, enabling efficient covalent linkage to a diverse range of nucleophiles, most notably amines, to generate a library of quinoline-4-carboxamides. These derivatives have shown significant promise as potent inhibitors of various enzymes and receptors.[4][5][6]
This document provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its application in amide bond formation, and insights into the potential therapeutic applications of its derivatives.
Synthesis of the Precursor and Final Intermediate
The journey to utilizing this compound begins with the construction of its carboxylic acid precursor. The Pfitzinger reaction is an exceptionally effective method for this purpose, directly yielding the desired quinoline-4-carboxylic acid core.[7][8][9]
The Pfitzinger Reaction: Building the Quinoline Core
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[7] The base, typically potassium hydroxide, is crucial as it catalyzes the initial hydrolytic ring-opening of the isatin's lactam to form a keto-acid intermediate.[8] This intermediate then readily condenses with the ketone, leading to a series of cyclization and dehydration steps that culminate in the aromatic quinoline-4-carboxylic acid.[8]
For our target molecule, 5-methylisatin and acetophenone are the logical starting materials.
Caption: Workflow of the Pfitzinger reaction for precursor synthesis.
Activation to Carbonyl Chloride
With the stable carboxylic acid in hand, the next step is activation to the highly reactive carbonyl chloride. This is a standard transformation in organic synthesis, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[10] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[10] A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction.[10] The resulting this compound is often moisture-sensitive and is typically used immediately in the subsequent step without extensive purification.[10][11]
Application in Medicinal Chemistry: Amide Library Synthesis
The primary utility of this compound is as a powerful acylating agent for the synthesis of amides. The reaction of an acyl chloride with a primary or secondary amine is known as the Schotten-Baumann reaction.[12] It is a robust and high-yielding method for forming the stable amide bond, a critical linkage in a vast number of pharmaceutical agents.
The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves a critical role: to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.[12][]
Caption: General workflow for quinoline-4-carboxamide synthesis.
By varying the amine component, a diverse library of candidate molecules can be rapidly synthesized for biological screening. This approach allows for the systematic exploration of the structure-activity relationship (SAR), fine-tuning properties like potency, selectivity, and pharmacokinetic profiles.
Table 1: Representative Amine Nucleophiles and Potential Biological Targets
| Amine Nucleophile (R-NH₂) | Resulting Carboxamide Derivative | Potential Therapeutic Area | Rationale / Example Target |
| 4-(Aminomethyl)piperidine | Piperidine-substituted quinoline | Anticancer | The quinoline core can act as a "cap" group for Histone Deacetylase (HDAC) inhibitors.[6] |
| 2-(Pyrrolidin-1-yl)ethanamine | Pyrrolidine-substituted quinoline | Antimalarial | Quinoline-4-carboxamides have shown potent, multistage antimalarial activity.[5] |
| 4-Aminophenol | Hydroxyphenyl-substituted quinoline | Anti-inflammatory | The quinoline scaffold is found in compounds that modulate inflammatory pathways. |
| Piperazinyl-benzothiazinone | Hybrid quinoline-benzothiazinone | Antimycobacterial | This combines two privileged pharmacophores for potent activity against M. tuberculosis.[4] |
Detailed Experimental Protocols
Safety First: Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[11] Thionyl chloride is also highly toxic and corrosive.[14] All manipulations must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[15][16][17] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Protocol 1: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid
This protocol is adapted from the Pfitzinger reaction methodology.[6]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-methylisatin (1.0 eq) in a 30-35% aqueous potassium hydroxide solution.
-
Addition of Ketone: To the stirring solution, slowly add a solution of acetophenone (1.1 eq) in ethanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90°C) with vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous solution with water and slowly acidify with 3M HCl until the pH reaches 5-6. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 6-Methyl-2-phenylquinoline-4-carboxylic acid.[18]
Protocol 2: Synthesis of this compound
This protocol is adapted from standard methods for acyl chloride formation.[10]
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 6-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq).
-
Addition of Reagent: Add an excess of thionyl chloride (SOCl₂, ~15 eq) followed by a catalytic amount (1-2 drops) of dry DMF.
-
Reflux: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution ceases and the solid has fully dissolved.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (using a trap containing a base solution to neutralize the toxic vapors).
-
Final Product: The resulting solid is crude this compound.[19] It should be stored under an inert atmosphere and used immediately in the next step.
Protocol 3: General Protocol for Synthesis of Quinoline-4-carboxamide Derivatives
This protocol is based on the Schotten-Baumann reaction.[10][12]
-
Reaction Setup: Dissolve the crude this compound (1.0 eq) from Protocol 2 in a dry, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in the same dry solvent.
-
Reaction: Add the amine/base solution dropwise to the stirring acyl chloride solution at 0°C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final N-substituted-6-methyl-2-phenylquinoline-4-carboxamide.
Conclusion
This compound is a high-value, versatile intermediate for medicinal chemistry research. Its straightforward synthesis, beginning with the robust Pfitzinger reaction, and its potent reactivity in forming stable amide bonds, make it an ideal building block for the rapid generation of diverse chemical libraries. The resulting quinoline-4-carboxamides are well-positioned for screening in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders, continuing the legacy of the quinoline scaffold in drug discovery.
References
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- synthesis of quinoline derivatives and its applic
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Application Notes and Protocols for Friedel-Crafts Acylation using 6-Methyl-2-phenylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Friedel-Crafts acylation of aromatic compounds utilizing 6-Methyl-2-phenylquinoline-4-carbonyl chloride. Quinoline derivatives are a cornerstone in medicinal chemistry, and their functionalization is pivotal for the development of novel therapeutic agents. This application note details a robust protocol for the synthesis of aryl ketones incorporating the 6-methyl-2-phenylquinoline moiety, which are valuable intermediates in drug discovery. We will delve into the mechanistic rationale, a detailed step-by-step experimental procedure, safety considerations, and troubleshooting strategies to ensure successful execution.
Introduction
The Friedel-Crafts acylation, a foundational reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group, yielding an aryl ketone.[1] This electrophilic aromatic substitution reaction is paramount for the synthesis of a wide array of pharmaceutical intermediates and fine chemicals.[2] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction is generally free from polysubstitution and carbocation rearrangements, as the acylium ion is resonance-stabilized and the resulting ketone product is deactivated towards further acylation.[3][4]
Quinoline and its derivatives are privileged heterocyclic scaffolds present in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[5][6] The strategic functionalization of the quinoline core is a key approach in modern drug design. Specifically, the introduction of an aryl ketone moiety via Friedel-Crafts acylation provides a versatile handle for further chemical modifications. This protocol focuses on the use of this compound as the acylating agent, a reactive intermediate that allows for the incorporation of a substituted quinoline framework onto various aromatic substrates.
Mechanism and Rationale
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[7] The reaction mechanism can be delineated into three key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8][9] A stoichiometric amount of the Lewis acid is often required because it forms a complex with the product ketone.[1]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a cationic intermediate known as an arenium ion (or σ-complex), which temporarily disrupts the aromaticity of the ring.[9][10] In the case of quinoline, electrophilic substitution preferentially occurs on the more electron-rich benzene ring, typically at positions 5 and 8, to maintain the stability of the pyridine ring.[11][12][13]
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[7] The AlCl₃ catalyst is regenerated in this step, although it remains complexed to the ketone product. An aqueous workup is necessary to decompose this complex and isolate the desired product.[1][14]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Must be handled under anhydrous conditions. |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Sigma-Aldrich, Acros Organics | Highly hygroscopic; handle in a glovebox or under an inert atmosphere. |
| Aromatic Substrate | Anhydrous, ≥98% | Varies | Must be dry and free of nucleophilic functional groups. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies | Use from a freshly opened bottle or dried over CaH₂. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Varies | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Varies | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies | For drying the organic phase. |
| Crushed Ice | For workup. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure
Reaction Setup:
-
Assemble a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon. A drying tube filled with calcium chloride or a bubbler should be placed atop the condenser to prevent the ingress of atmospheric moisture.[15]
-
In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, see table for volume).
-
Cool the resulting suspension to 0 °C using an ice bath with continuous stirring.
Addition of Reagents:
-
Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM in a separate, dry flask.
-
Add the solution of the aromatic substrate to the dropping funnel.
-
Add the aromatic substrate solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
After the addition of the aromatic substrate is complete, add the solution of the acyl chloride to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes. The reaction is often exothermic, so control the addition rate to maintain the temperature below 10 °C.[14]
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture in acidic water and extracting with DCM.
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Very carefully and slowly, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[15][16] This step is highly exothermic and will generate HCl gas. Perform this in a well-ventilated fume hood.
-
Continue stirring until the ice has completely melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl ketone.
Visualization of the Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It can cause severe burns. Handle in a fume hood under anhydrous conditions, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
This compound: As an acyl chloride, it is corrosive and moisture-sensitive. It will react with water to produce HCl.[17] Handle in a well-ventilated fume hood with appropriate PPE.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should be performed in a fume hood.[18]
-
Work-up: The quenching of the reaction is highly exothermic and releases corrosive HCl gas. Perform this step slowly and carefully in a fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Deactivated aromatic substrate (e.g., containing nitro or cyano groups).[18]2. Wet reagents or glassware.[18]3. Inactive Lewis acid catalyst. | 1. Use a more activated aromatic substrate or consider alternative synthetic routes.2. Ensure all glassware is oven-dried and reagents are anhydrous.3. Use a fresh, unopened container of anhydrous AlCl₃. |
| Formation of Multiple Products | 1. The aromatic substrate is highly activated (e.g., phenols, anilines), leading to polysubstitution.2. Isomer formation. | 1. Protect activating groups (e.g., acylate a phenol) before acylation.2. Optimize reaction temperature; lower temperatures often improve regioselectivity. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Insufficient amount of catalyst. | 1. Extend the reaction time and monitor by TLC. Gentle heating may be required for less reactive substrates.2. Increase the stoichiometry of AlCl₃ to 1.3-1.5 equivalents. |
| Difficult Work-up (Emulsions) | Formation of aluminum hydroxides. | Add more concentrated HCl during the quench and stir vigorously to break up the salts.[19] |
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]
-
ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Unsymmetrical Diaryl Ketones from Arenes. [Link]
-
Preparation and Properties of Quinoline. [Link]
-
YouTube. Reactivity of Quinoline. [Link]
-
Slideshare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
ResearchGate. Synthesis of quinoline‐propionic acid 10a and intramolecular... [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
NIH. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
-
ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. [Link]
-
ResearchGate. Synthesis of quinolines through intramolecular Friedel–Crafts acylation. [Link]
-
NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.174636-75-0. [Link]
-
NIH. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
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- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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Application Note & Protocols: High-Throughput Derivatization of 6-Methyl-2-phenylquinoline-4-carbonyl chloride for Biological Screening
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have shown significant potential in the development of novel therapeutic agents, such as histone deacetylase (HDAC) inhibitors and antibacterials.[4][5] This guide provides a comprehensive framework for the high-throughput synthesis and subsequent biological screening of a diverse chemical library derived from the activated intermediate, 6-Methyl-2-phenylquinoline-4-carbonyl chloride . We detail the critical activation step from the parent carboxylic acid, present robust protocols for parallel derivatization via amide bond formation, and outline a quality control and biological screening cascade to identify novel bioactive compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
The structural versatility and synthetic accessibility of quinoline-based molecules make them ideal candidates for drug discovery campaigns.[1] The 6-methyl-2-phenylquinoline-4-carboxylic acid core offers three key points for diversification: the phenyl ring, the quinoline nucleus, and the carboxylic acid. By converting the carboxylic acid to a highly reactive acyl chloride, we create a versatile intermediate ready for coupling with a vast array of nucleophiles. This strategy allows for the rapid generation of a large library of amide, ester, and thioester derivatives, enabling extensive exploration of the structure-activity relationship (SAR) to identify potent and selective biological modulators.[5]
Core Chemistry: Synthesis of the Key Intermediate
The foundational step in this workflow is the activation of the C4-carboxylic acid. Direct coupling of a carboxylic acid with an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[6] To facilitate nucleophilic attack, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Formation of an acyl chloride is a classic and highly effective method for this activation.
Causality: The reaction of 6-Methyl-2-phenylquinoline-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, replaces the -OH group with a -Cl atom. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by even weak nucleophiles. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Caption: Activation of the parent carboxylic acid to the key acyl chloride intermediate.
Protocol 1: Synthesis of this compound
-
Materials:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and drying tube (CaCl₂)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene (approx. 10 mL per gram of acid).
-
Add thionyl chloride (2.0-3.0 eq) dropwise to the stirring suspension at room temperature. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, typically a yellow or brown solid, is highly moisture-sensitive and should be used immediately in the next step without further purification.
-
Library Synthesis: Parallel Amide Coupling
With the activated acyl chloride in hand, a library of derivatives can be rapidly synthesized. The Schotten-Baumann reaction, which describes the acylation of an amine with an acyl chloride, is a robust and high-yielding method for this purpose.[6] This process is ideally suited for a parallel synthesis format, such as in a 96-well plate, to maximize throughput.
Causality: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base (e.g., triethylamine or DIEA) is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6]
Caption: High-throughput workflow for parallel amide library synthesis.
Protocol 2: Parallel Synthesis of an Amide Library (96-Well Plate Format)
-
Materials:
-
Crude this compound
-
Library of diverse primary and secondary amines
-
Anhydrous solvent (e.g., DCM, THF, or DMF)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIEA)
-
96-well reaction plates (polypropylene)
-
Automated liquid handler or multichannel pipette
-
-
Procedure:
-
Amine Plate Preparation: Dispense 50 µL of a 0.2 M solution of each unique amine from your library into individual wells of a 96-well plate (10 µmol/well).
-
Acyl Chloride/Base Solution: Immediately after its synthesis, dissolve the crude this compound in anhydrous solvent to create a 0.1 M stock solution. In a separate vial, prepare a 0.3 M solution of DIEA in the same solvent. To a fresh vial, add the required volume of the acyl chloride solution and then add the DIEA solution (1.2 eq relative to the amine).
-
Reaction Initiation: Using a liquid handler or multichannel pipette, dispense 100 µL of the acyl chloride/base mixture into each well of the amine plate. This provides 1.0 eq of the acyl chloride and 3.0 eq of base relative to the amine.
-
Incubation: Seal the plate and place it on an orbital shaker at room temperature for 8-16 hours.
-
Work-up (Optional): For many screening applications, the crude reaction mixture can be diluted directly. If purification is needed, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed.[7]
-
Final Plate Preparation: Evaporate the solvent in a centrifugal evaporator. Re-dissolve the resulting compound library in 100 µL of DMSO to create a 100 mM stock solution plate, ready for screening.
-
| Example Amines for Library | Molecular Weight ( g/mol ) | Structure Type | Rationale for Inclusion |
| Benzylamine | 107.15 | Primary, Aromatic | Simple aromatic substituent |
| Piperidine | 85.15 | Secondary, Cyclic | Introduces a saturated ring |
| 4-Fluoroaniline | 111.11 | Primary, Electron-poor | Probes electronic effects (EWG) |
| Morpholine | 87.12 | Secondary, Heterocyclic | Adds polarity and H-bond acceptor |
| N-Methylbenzylamine | 121.18 | Secondary, Aromatic | Increases lipophilicity |
Quality Control: High-Throughput Analysis
To ensure the integrity of the screening data, it is essential to confirm the successful synthesis of the library compounds. High-throughput liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.[8][9]
Protocol 3: Rapid LC-MS Analysis of the Compound Library
-
Sample Preparation: Create a daughter plate by transferring 1-2 µL from each well of the DMSO stock plate into a new 96-well plate containing 100-200 µL of an appropriate solvent (e.g., 50:50 acetonitrile:water) in each well.
-
LC-MS Method: Employ a fast gradient LC method (e.g., 2-5 minutes per sample) coupled with an electrospray ionization (ESI) mass spectrometer.[8]
-
Data Analysis:
-
Identity Confirmation: For each well, extract the ion chromatogram corresponding to the expected [M+H]⁺ mass of the synthesized derivative.
-
Purity Assessment: Integrate the UV chromatogram (e.g., at 254 nm) to determine the relative peak area of the product. A purity of >80% is often considered acceptable for primary screening.[11]
-
Biological Screening Cascade
A tiered or cascaded screening approach is an efficient method to identify promising hits from a large compound library while minimizing resources and false positives.[1]
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- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
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- 10. High-Throughput LC-MS for Early Drug Screening and Biomarker Detection | Technology Networks [technologynetworks.com]
- 11. [PDF] Development of a custom high-throughput preparative liquid chromatography/mass spectrometer platform for the preparative purification and analytical analysis of compound libraries. | Semantic Scholar [semanticscholar.org]
Protocol & Application Notes: Nucleophilic Acyl Substitution on 6-Methyl-2-phenylquinoline-4-carbonyl Chloride
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide to the reaction conditions for nucleophilic substitution on 6-methyl-2-phenylquinoline-4-carbonyl chloride. This reactive intermediate is a cornerstone for synthesizing a diverse library of 2-phenylquinoline-4-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1] This guide delves into the mechanistic underpinnings, provides detailed protocols for the synthesis and subsequent reactions of the acyl chloride, and offers insights into the critical parameters governing reaction success, including nucleophile choice, solvent systems, and base selection.
Scientific Foundation & Mechanistic Overview
The reaction of this compound with nucleophiles is a classic example of Nucleophilic Acyl Substitution . This process is fundamentally different from nucleophilic aromatic substitution (SNAr) on the quinoline ring itself. Here, the reaction occurs at the highly electrophilic carbonyl carbon of the acyl chloride group.
The generally accepted mechanism is a two-step addition-elimination pathway.[2][3]
-
Nucleophilic Addition: The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[3][4] This step is typically the rate-determining step of the reaction.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and eliminating the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl), which drives the reaction to completion.[4]
The high reactivity of acyl chlorides, including this compound, stems from the strong electron-withdrawing inductive effect of the chlorine atom, which significantly polarizes the carbonyl group and makes the carbon atom highly susceptible to nucleophilic attack.[3]
Figure 1: The Addition-Elimination mechanism for nucleophilic acyl substitution.
Core Experimental Workflow
The synthesis of derivatives from this compound is typically a two-stage process performed sequentially. First, the parent carboxylic acid is converted to the highly reactive acyl chloride, which is often used immediately (in situ) in the subsequent coupling reaction with the desired nucleophile.
Figure 2: General experimental workflow from carboxylic acid to final product.
Stage 1: Preparation of this compound
The conversion of the parent carboxylic acid to the acyl chloride is the critical activation step. Standard chlorinating agents are highly effective.[5]
Choice of Reagents:
-
Thionyl Chloride (SOCl₂): A common and cost-effective choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal.[6]
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and even cleaner reaction profile, as its byproducts (CO, CO₂, HCl) are also gases. A catalytic amount of N,N-dimethylformamide (DMF) is typically required to form the reactive Vilsmeier reagent in situ.[5]
Protocol 3.1: Synthesis of Acyl Chloride using Thionyl Chloride
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 6-methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Suspend the acid in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-5 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Isolation: After cooling to room temperature, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude this compound is a solid and is typically used in the next step without further purification.[5]
Stage 2: Nucleophilic Substitution Reaction Conditions
The success of the coupling reaction depends on the careful selection of the nucleophile, base, and solvent.
Key Parameters & Reagent Selection
-
Nucleophiles: A wide range of nucleophiles can be employed.
-
Amines (Primary & Secondary): The most common nucleophiles, leading to the formation of carboxamides. These reactions are generally very efficient.[7][8]
-
Alcohols & Phenols: React to form esters. These reactions may require slightly more forcing conditions or the use of a catalyst.
-
Hydrazines: Used to synthesize hydrazides, which are valuable intermediates for further functionalization.[9]
-
Thiols: React to form thioesters.
-
-
Solvents: The choice of solvent is critical for ensuring solubility of reactants and for influencing reaction rates.
-
Aprotic, Non-polar/Polar Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices.[5][10] They are non-reactive towards the acyl chloride and effectively solvate the reactants. Polar aprotic solvents like DMF can accelerate the reaction rate.[11]
-
Protic Solvents (to avoid): Alcohols and water will react with the acyl chloride and should be avoided unless they are the intended nucleophile.
-
-
Base: A base is crucial to neutralize the HCl generated during the reaction.[5] The choice of base prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.
-
Non-Nucleophilic Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA, Hünig's base) are ideal.[5] They are sterically hindered, preventing them from competing with the primary nucleophile in attacking the acyl chloride. They are solely present to act as an acid scavenger.
-
Summary of Reaction Conditions
| Nucleophile Class | Typical Base | Typical Solvent(s) | Temperature (°C) | Key Considerations |
| Primary Amines | DIEA, TEA | DCM, THF, DMF | 0 to RT | Highly efficient; reaction is often fast.[5] |
| Secondary Amines | DIEA, TEA | DCM, THF, DMF | 0 to RT | Generally efficient, may be slower with bulky amines. |
| Anilines | DIEA, TEA | DMF, Toluene | RT to 80 | Less nucleophilic than aliphatic amines; may require heat.[12] |
| Alcohols/Phenols | Pyridine, DIEA | DCM, Toluene | RT to Reflux | Often requires heating or a catalyst like DMAP. |
| Hydrazines | DIEA, TEA | MeOH, DCM | 0 to Reflux | Used to form hydrazide intermediates.[9] |
Protocol 4.3: General Procedure for Amide Synthesis
-
Setup: Dissolve the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as DIEA (2.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the initial exothermic reaction.
-
Acyl Chloride Addition: Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 8-16 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. .
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final carboxamide derivative.[5]
Troubleshooting & Field Insights
-
Low Yield:
-
Cause: Incomplete formation of the acyl chloride. Solution: Ensure the parent carboxylic acid is completely dry. Increase the reflux time or the equivalents of the chlorinating agent.
-
Cause: Deactivation of the nucleophile. Solution: Ensure sufficient base (at least 2 equivalents for amine hydrochlorides, 1-1.5 for free amines) is used to scavenge all generated HCl.
-
Cause: Hydrolysis of the acyl chloride. Solution: Use anhydrous solvents and maintain an inert atmosphere throughout the reaction.
-
-
Side Reactions:
-
Cause: Reaction with a nucleophilic base. Solution: Use a sterically hindered, non-nucleophilic base like DIEA instead of less hindered bases like pyridine (unless it's also the solvent).
-
Cause: Dimerization or polymerization (less common). Solution: Ensure slow, controlled addition of the acyl chloride to an excess of the nucleophile solution (inverse addition).
-
References
- Overcoming low reactivity of Isoquinoline-6-carbonyl chloride in coupling reactions - Benchchem.
- Solvents for Nucleophilic Substitution Reactions - YouTube.
- facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural fe
- SNAr Solvents and Reagents - Wordpress.
- Nucleophilic Acyl Substitution (With Neg
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH.
- Catalytic Amid
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonyl
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
- Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions | Request PDF - ResearchG
- 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts.
- 20.2 Nucleophilic Acyl Substitution | Organic Chemistry - YouTube.
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
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- 11. m.youtube.com [m.youtube.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of novel heterocyclic compounds utilizing 6-Methyl-2-phenylquinoline-4-carbonyl chloride as a key building block. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatization is of paramount importance in the discovery of new therapeutic agents.[1][2] This document outlines the multi-step synthesis of the reactive acyl chloride intermediate from commercially available starting materials and subsequently details its application in the construction of diverse heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,5-benzodiazepines. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a prolific pharmacophore in drug discovery.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4] The 2-phenylquinoline-4-carboxylic acid framework, in particular, serves as a crucial precursor for many bioactive molecules.[5][6] By converting the C4-carboxylic acid to a highly reactive carbonyl chloride, we unlock a versatile entry point for nucleophilic substitution reactions, enabling the facile construction of more complex, drug-like molecules. This guide focuses on leveraging this reactivity to synthesize novel heterocyclic derivatives with high potential for biological screening and lead optimization programs.
Synthesis of the Key Intermediate: this compound
The journey to novel heterocycles begins with the reliable synthesis of the starting acyl chloride. This is a two-step process commencing with the construction of the quinoline core, followed by the activation of the carboxylic acid.
Step 1: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid via Doebner Reaction
Principle: The Doebner reaction is a classic and efficient one-pot, three-component synthesis that condenses an aniline (p-toluidine), an aldehyde (benzaldehyde), and pyruvic acid to form a 2-substituted quinoline-4-carboxylic acid.[1][7] The reaction proceeds via imine formation, followed by the addition of the pyruvic acid enolate, intramolecular cyclization, and subsequent aromatization through in-situ oxidation.[1] Modern protocols often utilize catalysts to enhance reaction rates and yields.[7][8]
Experimental Protocol:
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometry |
| p-Toluidine | 107.15 | 1.07 g | 10.0 | 1.0 equiv |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10.0 | 1.0 equiv |
| Pyruvic acid | 88.06 | 1.32 g (0.90 mL) | 15.0 | 1.5 equiv |
| Ethanol | 46.07 | 20 mL | - | Solvent |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluidine (1.07 g, 10.0 mmol), benzaldehyde (1.02 mL, 10.0 mmol), and ethanol (20 mL).
-
Heat the mixture to reflux and stir for 1 hour to facilitate the formation of the Schiff base.
-
Carefully add pyruvic acid (0.90 mL, 15.0 mmol) dropwise to the refluxing solution.
-
Continue to reflux the reaction mixture for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 6-Methyl-2-phenylquinoline-4-carboxylic acid as a pale yellow solid. Expected yield: 70-80%.
Step 2: Conversion to this compound
Principle: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂).[9][10] This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion.[11] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[10]
Experimental Protocol:
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometry |
| 6-Methyl-2-phenylquinoline-4-carboxylic acid | 263.29 | 2.63 g | 10.0 | 1.0 equiv |
| Thionyl chloride (SOCl₂) | 118.97 | 2.2 mL | 30.0 | 3.0 equiv |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - | Solvent |
| Dimethylformamide (DMF) | 73.09 | 1 drop | - | Catalyst |
Procedure:
-
In a 50 mL flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 6-Methyl-2-phenylquinoline-4-carboxylic acid (2.63 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add one drop of dimethylformamide (DMF) as a catalyst.
-
Slowly add thionyl chloride (2.2 mL, 30.0 mmol) to the suspension at 0 °C (ice bath).
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, equip the flask with a reflux condenser (with a gas outlet connected to a trap) and heat the mixture to reflux (approx. 40 °C).
-
Maintain reflux for 3 hours, during which the solid should dissolve, and gas evolution will be observed.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is obtained as a yellow-to-brown solid and is typically used in the next step without further purification due to its moisture sensitivity.
Causality Note: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. Anhydrous conditions are critical as the acyl chloride product readily hydrolyzes back to the carboxylic acid in the presence of water.
Synthetic Applications: Pathways to Novel Heterocycles
The highly electrophilic nature of the synthesized acyl chloride makes it an ideal precursor for constructing a variety of heterocyclic rings through reactions with appropriate di-nucleophiles.
Caption: Synthetic routes from the core intermediate.
Protocol I: Synthesis of 2-(6-Methyl-2-phenylquinolin-4-yl)-5-aryl-1,3,4-oxadiazoles
Principle: This synthesis follows a two-step, one-pot procedure. First, the acyl chloride reacts with an aryl acid hydrazide to form a diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) to furnish the 1,3,4-oxadiazole ring.[12][13][14]
Experimental Protocol:
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometry |
| This compound | 281.74 | 1.41 g | 5.0 | 1.0 equiv |
| Benzoic hydrazide | 136.15 | 0.68 g | 5.0 | 1.0 equiv |
| Anhydrous Pyridine | 79.10 | 10 mL | - | Solvent/Base |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5 mL | - | Dehydrating Agent |
Procedure:
-
In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve benzoic hydrazide (0.68 g, 5.0 mmol) in anhydrous pyridine (10 mL) and cool the solution to 0 °C.
-
Prepare a solution of crude this compound (1.41 g, 5.0 mmol) in anhydrous pyridine (5 mL).
-
Add the acyl chloride solution dropwise to the cold hydrazide solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours to form the diacylhydrazine intermediate.
-
Carefully add phosphorus oxychloride (5 mL) to the reaction mixture at 0 °C.
-
Heat the mixture at reflux (approx. 100-110 °C) for 6 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an ethanol/DMF mixture to yield the target 1,3,4-oxadiazole.
Causality Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the initial acylation. POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable aromatic oxadiazole ring.[12]
Protocol II: Synthesis of 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-thiadiazol-2-amine
Principle: 2-Amino-5-substituted-1,3,4-thiadiazoles can be synthesized via the direct reaction of an acyl chloride with thiosemicarbazide.[4] The reaction involves an initial acylation at the terminal nitrogen of the thiosemicarbazide, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the thiadiazole ring.[15][16]
Experimental Protocol:
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometry |
| This compound | 281.74 | 1.41 g | 5.0 | 1.0 equiv |
| Thiosemicarbazide | 91.13 | 0.46 g | 5.0 | 1.0 equiv |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 25 mL | - | Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - | Catalyst |
Procedure:
-
Suspend thiosemicarbazide (0.46 g, 5.0 mmol) in anhydrous THF (15 mL) in a 50 mL round-bottom flask at 0 °C.
-
Dissolve crude this compound (1.41 g, 5.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the thiosemicarbazide suspension.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C and carefully add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a cold concentrated ammonium hydroxide solution.
-
Collect the precipitated solid by filtration, wash extensively with water, and dry.
-
Purify the product by recrystallization from ethanol to afford the desired 1,3,4-thiadiazole derivative.
Causality Note: The strong acid (H₂SO₄) catalyzes the cyclodehydration step, which is necessary to form the aromatic thiadiazole ring from the acylthiosemicarbazide intermediate.[4]
Protocol III: Synthesis of 2-(6-Methyl-2-phenylquinolin-4-yl)-3H-1,5-benzodiazepine
Principle: 1,5-Benzodiazepines are seven-membered heterocyclic compounds that can be synthesized by the condensation reaction of o-phenylenediamine with a suitable carbonyl-containing precursor.[17] In this protocol, the acyl chloride reacts with o-phenylenediamine, likely forming an intermediate that undergoes intramolecular cyclization to yield the benzodiazepine ring system.[3][18]
Experimental Protocol:
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometry |
| This compound | 281.74 | 1.41 g | 5.0 | 1.0 equiv |
| o-Phenylenediamine | 108.14 | 0.54 g | 5.0 | 1.0 equiv |
| Anhydrous Toluene | 92.14 | 30 mL | - | Solvent |
| Triethylamine (Et₃N) | 101.19 | 0.7 mL (5.0 mmol) | 5.0 | 1.0 equiv |
Procedure:
-
In a 100 mL round-bottom flask, dissolve o-phenylenediamine (0.54 g, 5.0 mmol) and triethylamine (0.7 mL, 5.0 mmol) in anhydrous toluene (20 mL).
-
Add a solution of crude this compound (1.41 g, 5.0 mmol) in anhydrous toluene (10 mL) dropwise to the stirred solution at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 8 hours.
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
Filter the mixture to collect the triethylamine hydrochloride salt and wash the solid with fresh toluene.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The resulting crude residue is purified by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield the pure 1,5-benzodiazepine derivative.
Causality Note: Triethylamine acts as a base to scavenge the HCl produced during the initial amidation, preventing the protonation of the diamine nucleophile. Toluene is used as a high-boiling solvent to provide the necessary thermal energy for the cyclization step.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide provide robust and reproducible methods for its preparation and subsequent conversion into medicinally relevant 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,5-benzodiazepines. By explaining the principles behind each step, this document aims to empower researchers to not only replicate these syntheses but also to adapt and expand upon them for the development of new chemical entities in the field of drug discovery.
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Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
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Katritzky, A. R., et al. (2004). Product Class 8: 1,3,4-Oxadiazoles. Science of Synthesis, 13, 199-247. [Link]
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Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. CNS Neuroscience & Therapeutics, 16(3), 154-175. [Link]
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Kumar, R., & Chaudhary, P. (2017). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 1(5), 789-795. [Link]
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Al-Ostath, A. I., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(9), 1283. [Link]
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Kumar, A., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]
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Kumar, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3986-4011. [Link]
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Chen, J., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28229–28239. [Link]
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J. O. C. P. R. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
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Kumar, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC - NIH. [Link]
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Al-Mulla, A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). [Link]
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Wang, Y., et al. (2020). Facile synthesis of novel 3H-1,5-benzodiazepine-derived aryl C-glycosides by coupling of sugar alkynes, acyl chlorides and 1, 2-phenylenediamine. Journal of Carbohydrate Chemistry, 39(4-5), 183-195. [Link]
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Al-Juboori, F. H. (2024). Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. Journal of Kerbala University, 6(2), 163-171. [Link]
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ResearchGate. (n.d.). Acyl 1,2,4-triazoles as an alternative of acyl chloride. [Link]
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Wang, L., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(18), 3293. [Link]
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Candeias, N. R., & Afonso, C. A. M. (2012). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 2(1), 109-130. [Link]
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Ismail, M. F., et al. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(1), 71-77. [Link]
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Application Notes and Protocols: 6-Methyl-2-phenylquinoline-4-carbonyl chloride in Materials Science
Document ID: AN-MQCC-MS-2601
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 6-Methyl-2-phenylquinoline-4-carbonyl chloride in materials science. This versatile compound serves as a pivotal building block for functionalizing materials, leveraging the unique optoelectronic and chemical properties of the quinoline moiety. Herein, we explore its synthesis, its utility in modifying surfaces and polymers, and its potential application in organic electronic devices. The protocols provided are designed to be self-validating, with integrated characterization steps to ensure experimental success and reproducibility.
Introduction and Core Concepts
This compound is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound.[1] Its structure is distinguished by two key features that make it highly valuable for materials science applications:
-
The Quinoline Core: The rigid, planar 6-methyl-2-phenylquinoline scaffold possesses inherent electronic properties that are highly sought after in organic electronics. Quinoline derivatives are widely used as electron-transporting materials (ETMs), host materials, and fluorescent emitters in Organic Light-Emitting Diodes (OLEDs).[2][3][4] Their excellent thermal stability and tunable electronic characteristics are critical for creating efficient and long-lasting devices.[4]
-
The Carbonyl Chloride Group: The acyl chloride (-COCl) is a highly reactive functional group.[5] It acts as a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (-OH), amines (-NH₂), and thiols (-SH). This reactivity provides a robust and efficient method for covalently grafting the entire quinoline moiety onto various substrates, polymers, and molecules.[6][7]
This unique combination allows this compound to act as a "functionalizing bridge," bestowing the desirable optoelectronic properties of quinoline onto a diverse array of materials.
Synthesis and Physicochemical Properties
The target compound is typically synthesized from its corresponding carboxylic acid precursor, 6-Methyl-2-phenylquinoline-4-carboxylic acid. The conversion is achieved using a standard chlorinating agent.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₂ClNO |
| Molecular Weight | 281.74 g/mol |
| Appearance | Typically a white or off-white powder[8] |
| Reactivity | Highly reactive with nucleophiles; sensitive to moisture. |
Protocol 2.1: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). This reaction should be performed under anhydrous conditions in a fume hood.
Causality: Thionyl chloride is a common and effective reagent for this conversion. The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[5]
Workflow for Synthesis:
Caption: Synthesis workflow from carboxylic acid to acyl chloride.
Materials:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3-5 eq, excess)
-
Anhydrous toluene or dichloromethane (DCM)
-
A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line and a bubbler (or a drying tube).
-
Add 6-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) to the flask.
-
Under the inert atmosphere, add anhydrous toluene (or DCM) to the flask to suspend the solid.
-
Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).
-
Slowly add excess thionyl chloride (3-5 eq) to the suspension at room temperature. The reaction may effervesce (release of SO₂ and HCl gas).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.
-
The resulting solid crude product, this compound, should be used immediately for the next step or stored under strictly anhydrous conditions.
Validation: The formation of the acyl chloride can be confirmed by FT-IR spectroscopy by the appearance of a characteristic C=O stretching band at a higher wavenumber (typically ~1750-1800 cm⁻¹) compared to the starting carboxylic acid (~1700-1725 cm⁻¹).
Application Note I: Functionalization of Hydroxyl-Terminated Polymers
This application note describes the covalent attachment of the quinoline moiety to a polymer backbone containing hydroxyl groups, such as poly(4-vinylphenol) (PVP) or poly(hydroxyethyl acrylate) (PHEA). This creates a new polymer with appended quinoline units, drastically altering its optical and electronic properties.
Core Principle: The hydroxyl groups on the polymer act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is required to neutralize the HCl byproduct, driving the reaction to completion.
Protocol 3.1: Grafting onto Poly(4-vinylphenol)
Workflow for Polymer Functionalization:
Caption: Workflow for grafting the quinoline moiety onto a polymer.
Materials:
-
Poly(4-vinylphenol) (PVP)
-
This compound (0.1-1.0 eq relative to PVP monomer units)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine or triethylamine (TEA) (1.5 eq relative to acyl chloride)
-
Methanol or water (for precipitation)
-
Schlenk flask, magnetic stirrer, inert gas line, syringes
Procedure:
-
Dry the PVP under vacuum at 60-80°C for at least 12 hours to remove any adsorbed water.
-
In a Schlenk flask under an inert atmosphere, dissolve the dried PVP in anhydrous THF or DMF. The amount of solvent should be sufficient to fully dissolve the polymer (e.g., 10-20 mL per gram of polymer).
-
Cool the polymer solution to 0°C using an ice bath.
-
In a separate vial, dissolve the this compound in a small amount of anhydrous THF.
-
Add the base (pyridine or TEA) to the polymer solution.
-
Using a syringe, add the solution of the acyl chloride dropwise to the stirred polymer solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by taking aliquots and analyzing with FT-IR to observe the appearance of the ester carbonyl peak.
-
To isolate the functionalized polymer, slowly pour the reaction mixture into a large volume of a stirred non-solvent (e.g., methanol, water, or a mixture thereof). The polymer will precipitate.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted reagents and byproducts.
-
Dry the final polymer product under vacuum to a constant weight.
Validation and Characterization:
-
FT-IR Spectroscopy: Confirm the successful grafting by the appearance of a new ester carbonyl (C=O) peak around 1735 cm⁻¹ and characteristic peaks from the quinoline ring system.
-
¹H NMR Spectroscopy: Compare the spectra of the starting and final polymers. New aromatic proton signals corresponding to the quinoline moiety should appear. The degree of functionalization can be estimated by integrating the quinoline proton signals relative to the polymer backbone signals.
-
UV-Vis and Photoluminescence Spectroscopy: The functionalized polymer should exhibit new absorption and emission features characteristic of the 6-methyl-2-phenylquinoline chromophore.
Application Note II: Fabrication of a Solution-Processed OLED Device
The quinoline-functionalized polymer synthesized in the previous step can be used as a key component in a multilayer OLED. Due to the electron-deficient nature of the quinoline core, it is a good candidate for use as either an emissive layer (if fluorescent) or an electron-transporting layer.[2][3]
Protocol 4.1: Multilayer OLED Fabrication via Spin-Coating
This protocol outlines the fabrication of a simple OLED device. All steps should be performed in a cleanroom environment and/or a glovebox with low oxygen and moisture levels.
OLED Device Architecture:
Caption: Layered architecture of a solution-processed OLED.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) solution: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Emissive Layer (EML) solution: Quinoline-functionalized polymer dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene)
-
Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
Spin-coater, hotplate, high-vacuum thermal evaporator (<10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a stream of nitrogen gas.
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
HTL Deposition: Transfer the substrates into a glovebox. Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60s). Anneal the film at 120-140°C for 15 minutes on a hotplate inside the glovebox.[9]
-
EML Deposition: Prepare a solution of the synthesized quinoline-functionalized polymer (e.g., 5-10 mg/mL). Spin-coat this solution on top of the HTL layer. Anneal the film to remove the solvent (e.g., 80-100°C for 30 minutes). The optimal thickness is typically 40-80 nm.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator.
-
Encapsulation: Immediately encapsulate the finished device using a glass lid and UV-curable epoxy inside the glovebox to prevent degradation from air and moisture.
Device Characterization:
-
Current-Voltage-Luminance (J-V-L): Use a source meter and a calibrated photodiode to measure the device characteristics. This will determine the turn-on voltage, brightness, and current efficiency.
-
Electroluminescence (EL) Spectrum: Capture the spectrum of the emitted light using a spectrometer to determine the color coordinates (CIE).
-
External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and EL spectrum to quantify the device's performance.
References
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-
Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. PubMed Central (PMC), NIH. [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. [Link]
-
Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. PubMed. [Link]
-
Elucidating Colorization in the Functionalization of Hydroxyl-Containing Polymers Using Unsaturated Anhydrides/Acyl Chlorides in the Presence of Triethylamine. ACS Publications. [Link]
-
Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. ResearchGate. [Link]
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Custom Quinoline Derivatives Manufacturers, Suppliers. Feng-Hua. [Link]
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Quinoline derivatives. Georganics. [Link]
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Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. [Link]
-
Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]
-
This compound CAS NO.174636-75-0. LookChem. [Link]
-
Synthesis of poly(quinoline)s and their derivatives via [4+2]-cycloadditions. Morressier. [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]
-
Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. RSC Publishing. [Link]
-
Synthesis, Characterization And Antimicrobial Efficacy Of Quinoline Based Compounds. ResearchGate. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central (PMC), NIH. [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Quinoline based polymeric drug for biological applications: synthesis, characterization, antimicrobial, and drug releasing studies. PubMed. [Link]
-
Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Thieme. [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC), NIH. [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives... RSC Publishing. [Link]
-
Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Welcome to the Technical Support Center for the purification of crude 6-Methyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying this reactive quinoline derivative.
The inherent reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, presents a significant challenge during purification. This guide offers practical, field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. What are the likely impurities?
The primary impurities in crude this compound typically stem from the preceding synthesis step, which commonly involves the chlorination of 6-methyl-2-phenylquinoline-4-carboxylic acid. The most probable impurities include:
-
Unreacted Starting Material: The corresponding carboxylic acid, 6-methyl-2-phenylquinoline-4-carboxylic acid, is a common impurity if the chlorination reaction did not go to completion.
-
Hydrolysis Product: Due to the high reactivity of the acyl chloride with atmospheric or solvent-borne moisture, hydrolysis back to the carboxylic acid is a major concern.[1]
-
Reagent Byproducts: Depending on the chlorinating agent used (e.g., thionyl chloride or oxalyl chloride), residual reagents or their byproducts may be present.
-
Tar and Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of colored, high-molecular-weight byproducts.
Q2: I am observing significant hydrolysis of my acyl chloride during workup and purification. How can I minimize this?
Hydrolysis is the most common and challenging side reaction when working with acyl chlorides.[1] Here are critical steps to mitigate it:
-
Strict Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.
-
Inert Atmosphere: Perform all manipulations, including transfers and filtration, under a positive pressure of an inert gas.
-
Non-Aqueous Workup: Avoid aqueous workups. If a wash is necessary to remove acidic impurities, use a saturated solution of sodium bicarbonate in an anhydrous organic solvent, followed by drying with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Rapid Purification: Minimize the time the acyl chloride is exposed to potential sources of moisture. Plan your purification workflow to be as efficient as possible.
Troubleshooting Purification by Recrystallization
Recrystallization can be an effective method for purifying solid this compound, provided that strictly anhydrous solvents are used.
Q3: What is a good starting solvent system for the recrystallization of this compound?
For quinoline derivatives, a common strategy is to use a solvent pair consisting of a solvent in which the compound is soluble and a non-solvent in which it is insoluble. Given the aromatic nature of the target molecule, consider the following anhydrous solvent systems:
| Solvent System | Rationale |
| Toluene / Hexane | Toluene is a good solvent for many aromatic compounds, and hexane can act as an effective anti-solvent. |
| Dichloromethane / Hexane | Dichloromethane is a good solvent for a wide range of organic compounds, and its volatility makes it easy to remove. |
| Ethyl Acetate / Hexane | A common solvent pair for compounds of moderate polarity. |
Experimental Protocol: Recrystallization
-
In a flame-dried flask under an inert atmosphere, dissolve the crude this compound in a minimal amount of the hot, anhydrous primary solvent (e.g., toluene).
-
Once fully dissolved, slowly add the anhydrous anti-solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration under a blanket of inert gas.
-
Wash the crystals with a small amount of cold, anhydrous anti-solvent.
-
Dry the purified crystals under high vacuum.
Diagram: Recrystallization Workflow
Caption: A typical workflow for the recrystallization of a moisture-sensitive compound.
Q4: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent system. To address this:
-
Increase the amount of the primary solvent: This will lower the saturation point and may prevent the compound from coming out of solution as a liquid.
-
Use a lower-boiling solvent system: If possible, switch to a solvent combination with a lower boiling point.
-
Slower Cooling: Allow the solution to cool very slowly to encourage the formation of a crystalline lattice rather than an amorphous oil.
Troubleshooting Purification by Column Chromatography
Flash column chromatography is a powerful technique for separating this compound from its less polar and more polar impurities.
Q5: My quinoline derivative appears to be decomposing on the silica gel column. How can I prevent this?
The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition.[1] To mitigate this:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (NEt₃). This can be done by adding ~1-2% triethylamine to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Residence Time: Use flash chromatography with positive pressure to reduce the contact time of your compound with the stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate with 1% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity. A common gradient for quinoline derivatives is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Column Chromatography Decision Tree
Caption: Troubleshooting guide for common column chromatography issues with quinoline derivatives.
Characterization of Purified this compound
After purification, it is essential to confirm the identity and purity of the final product.
Q6: What are the expected analytical characteristics of pure this compound?
-
Appearance: Expected to be a white to pale yellow solid.
-
Melting Point: The melting point of the hydrochloride salt of the closely related 2-phenylquinoline-4-carbonyl chloride is reported as 120-123 °C. The free base is expected to have a different melting point. The corresponding carboxylic acid, 6-methyl-2-phenyl-quinoline-4-carboxylic acid, has a reported boiling point of 468.7°C, which is likely the decomposition temperature.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the phenyl group protons, and the methyl group protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), and the methyl protons will appear as a singlet in the upfield region (typically δ 2.4-2.6 ppm). For comparison, the ¹H NMR of 6-methoxy-2-phenylquinoline-4-carboxylic acid shows aromatic protons in the range of 7.49-8.47 ppm and a methoxy singlet at 3.94 ppm.[3]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the acyl chloride is expected to have a characteristic chemical shift in the range of 165-175 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.
References
- Supporting Information for a relevant research article.
- Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural fe
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry.
- 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride. Benchchem.
- Go-to recrystalliz
- Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8. Smolecule.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxyl
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH.
- Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the transloc
- 6-Methyl-2-phenyl-4-quinolinecarboxylic acid. Sigma-Aldrich.
- Important Chemistry Tips-Solvents choose for recrystalliz
- 6-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID | 60538-98-9. ChemicalBook.
- 6-methyl-2-phenyl-quinoline-4-carboxylic acid. Echemi.
- 2-phenylquinoline-4-carbonyl chloride hydrochloride | 7187-80-6. Sigma-Aldrich.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- 1 H NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 400 MHz).
- 2-(4-isopropylphenyl)-6-methylquinoline-4-carbonyl chloride CAS. ChemicalBook.
- 6-Methylquinoline | C10H9N | CID 7059. PubChem.
- 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
- 4-butyl-6-chloro-2-phenylquinoline. ChemSynthesis.
Sources
Technical Support Center: Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Welcome to the technical support center for the synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The content is structured in a practical, question-and-answer format to directly address potential issues in your workflow.
Part 1: Synthesis Overview & Core Challenges
The synthesis of this compound is typically a two-stage process. First, the quinoline core, 6-Methyl-2-phenylquinoline-4-carboxylic acid, is constructed. Second, the carboxylic acid is converted to the more reactive acyl chloride. Each stage presents unique challenges, from controlling regioselectivity and preventing polymerization in the first stage to managing the high reactivity and moisture sensitivity of the final product in the second.
This guide provides troubleshooting strategies rooted in the mechanistic principles of the reactions involved.
Overall Synthetic Workflow
Caption: Simplified mechanism of the Pfitzinger quinoline synthesis. [1]
Answer:
-
Primary Cause: Use of an Asymmetric Ketone. This issue arises if you use an asymmetric α-methylene ketone reactant instead of a symmetric one like acetophenone. For example, if using ethyl methyl ketone, condensation can occur on either side of the carbonyl group, leading to two different regioisomers of the final quinoline product.
-
Troubleshooting & Resolution:
-
Reactant Selection: The most straightforward solution is to use a symmetric ketone or a reactant where only one α-methylene group is reactive. For the target molecule, acetophenone is the ideal choice as it can only enolize on the methyl side to react with the isatin intermediate.
-
Purification: If the isomeric mixture cannot be avoided, careful purification is required. Column chromatography using a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often effective. Recrystallization may also be possible if the solubilities of the isomers are sufficiently different.
-
Stage 2: Conversion to this compound
This step involves reacting the carboxylic acid precursor with a chlorinating agent. The most common laboratory reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride. [2][3]The resulting acyl chloride is highly reactive.
Answer:
-
Primary Cause: Hydrolysis of the Acyl Chloride. Acyl chlorides are extremely susceptible to hydrolysis, reacting readily with any trace moisture to revert to the corresponding carboxylic acid. [4][5]This reaction is rapid and is the most common cause of product contamination or apparent reaction failure. [2][6]The HCl gas produced during the chlorination reaction can also fume in moist air, indicating the presence of water. [5]
-
Troubleshooting & Resolution:
-
Anhydrous Conditions: This is non-negotiable.
-
Glassware: Oven-dry all glassware (at >120°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) just before use.
-
Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium for toluene, or using molecular sieves).
-
Atmosphere: Conduct the entire reaction and workup under an inert atmosphere.
-
-
Reagent Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of the chlorinating agent (e.g., thionyl chloride) to ensure the complete conversion of the carboxylic acid. [7] 3. Workup Procedure: After the reaction is complete (monitored by TLC or the cessation of gas evolution), remove the excess thionyl chloride and solvent under reduced pressure. It is crucial not to perform an aqueous workup until the acyl chloride has been used in a subsequent step or if you are attempting to isolate it (which requires extreme care).
-
Caption: The rapid hydrolysis of an acyl chloride back to a carboxylic acid. [4][6]
Answer:
-
Primary Cause: Potential Side Reactions with the Quinoline Nitrogen and High Temperatures. While the primary reaction is at the carboxylic acid, thionyl chloride is a harsh reagent.
-
Complexation/Reaction with Quinoline Nitrogen: The basic nitrogen atom of the quinoline ring can interact with the acidic byproducts (HCl) or potentially the thionyl chloride itself, especially at elevated temperatures, leading to complex formation or degradation pathways. Some studies have shown that methyl-substituted quinolines can undergo unexpected reactions with hot thionyl chloride. 2. Thermal Degradation: Prolonged heating at high temperatures can cause decomposition of the starting material or the product.
-
-
Troubleshooting & Resolution:
-
Milder Reagent: Consider using oxalyl chloride with a catalytic amount of DMF (dimethylformamide). This reaction is generally much milder, proceeds at lower temperatures (often room temperature), and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. [2] 2. Temperature Control: Perform the reaction at room temperature or with gentle heating (e.g., 40-50°C). Avoid vigorous refluxing unless necessary and confirmed by literature for this specific substrate.
-
Solvent Choice: Use an inert solvent like dichloromethane (DCM) or toluene.
-
Table 1: Comparison of Common Chlorinating Agents
[3]
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent | SO₂(g), HCl(g) | Inexpensive; gaseous byproducts simplify purification. [3][8] | Can be harsh; may require high temperatures; potential side reactions. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (DCM, Toluene), cat. DMF, 0°C to RT | CO(g), CO₂(g), HCl(g) | Very mild conditions; all byproducts are gaseous. [2] | More expensive; DMF catalyst must be anhydrous. |
| Phosphorus Pentachloride (PCl₅) | Inert solvent, cold | POCl₃(l), HCl(g) | Effective | Solid reagent, harder to handle; liquid byproduct (POCl₃) must be removed by distillation. [3]|
Part 3: Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)
[9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methylisatin (1.0 eq) in a 10% aqueous potassium hydroxide (KOH) solution.
-
Hydrolysis: Gently heat the mixture to reflux for 30 minutes to ensure the complete ring-opening of the isatin to its potassium salt.
-
Condensation: Cool the mixture in an ice bath. Slowly add acetophenone (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the dark solution with concentrated hydrochloric acid (HCl) or acetic acid until the pH is ~4-5. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure carboxylic acid.
Protocol 2: Synthesis of this compound (Thionyl Chloride Method)
[3][10] !! CAUTION: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. !!
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂ or Drierite), and a dropping funnel. Purge the system with nitrogen or argon.
-
Reactant Addition: To the flask, add the dry 6-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) and an anhydrous inert solvent (e.g., toluene).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0 eq) to the stirred suspension via the dropping funnel.
-
Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction is often complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases.
-
Isolation: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). It is critical that the vacuum pump is protected by a base trap (e.g., NaOH pellets) to neutralize acidic fumes.
-
Product Handling: The resulting crude acyl chloride is often a solid or oil. Due to its reactivity, it is typically used immediately in the next synthetic step without further purification. If isolation is required, it must be done under strictly anhydrous conditions.
References
-
Save My Exams. (2024). Relative Ease of Hydrolysis - A Level Chemistry. [Link]
-
Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]
-
YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]
-
Wikipedia. (n.d.). Thionyl chloride. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
-
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation ofd[4][6]ithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines. [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
Al-Mustansiriyah University. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]
-
Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzoo[4][11]xathioles and their transformations. [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]
-
ACS Publications. (n.d.). Reaction of thionyl chloride with 3,4-dihydro-2(1H)-quinolinone. [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]
-
IUCr Journals. (2016). Methyl 2-phenylquinoline-4-carboxylate. [Link]
-
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.174636-75-0. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
-
National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 4. savemyexams.com [savemyexams.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. savemyexams.com [savemyexams.com]
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- 8. youtube.com [youtube.com]
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- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride. As a crucial intermediate in pharmaceutical research and materials science, achieving a high-yield, high-purity synthesis of this acyl chloride is paramount.[1] This guide is born from extensive experience in synthetic route optimization and troubleshooting common hurdles encountered in the lab.
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation, yet it is fraught with potential pitfalls.[2] Issues such as reagent choice, reaction conditions, and product instability can dramatically impact yield and purity.[3] This document is structured to provide direct, actionable solutions to the most common challenges, backed by mechanistic reasoning and validated protocols. Our goal is to empower you to move beyond simply following steps and toward a deep, predictive understanding of your reaction, enabling you to confidently optimize for success.
Let's begin by addressing the problems you might be facing at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section is designed as a first line of defense when your synthesis does not proceed as expected. Each entry follows a question-and-answer format to directly address a specific experimental observation.
Q1: My reaction yield is very low or I've isolated only the starting carboxylic acid. What went wrong?
This is the most common issue, and it typically points to one of three primary causes: incomplete reaction, premature quenching (hydrolysis), or issues with the starting material.
Probable Causes & Recommended Actions:
-
Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) can degrade over time, especially if improperly stored. Commercial grades may also contain impurities that hinder the reaction.[4]
-
Presence of Moisture: Acyl chlorides are extremely sensitive to water.[1] Any moisture in your glassware, solvents, or starting material will rapidly hydrolyze the product back to the carboxylic acid.
-
Solution: Rigorously dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents. If the starting carboxylic acid is hydrated, dry it under high vacuum over a desiccant like P₂O₅ before use.
-
-
Insufficient Reaction Time or Temperature: The conversion may be sluggish, especially if the starting material has poor solubility in the reaction solvent.
-
Solution: Ensure the reaction is stirred efficiently. If using thionyl chloride, refluxing is common.[5] For the oxalyl chloride/DMF method, reactions are often run at room temperature, but gentle heating (40-50°C) can accelerate the conversion.[6] Monitor the reaction's progress (see FAQ section) before work-up.
-
Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What is happening?
A dark, intractable mixture is a clear sign of decomposition or significant side reactions. This often occurs when reaction conditions are too harsh for the quinoline scaffold.
Probable Causes & Recommended Actions:
-
Excessive Heat: High temperatures, particularly with neat thionyl chloride, can cause decomposition of the sensitive quinoline ring system.[4]
-
Aggressive Reagent Choice: Thionyl chloride is highly reactive and can sometimes lead to undesired side reactions on electron-rich aromatic systems.
Q3: I believe the reaction worked, but I'm struggling to isolate the pure acyl chloride. How should I approach purification?
Purification is challenging because acyl chlorides are inherently reactive and not suitable for standard methods like silica gel chromatography.[7] The strategy is to remove everything else while preserving the product.
Probable Causes & Recommended Actions:
-
Difficulty Removing Excess Reagent: Residual thionyl chloride can be difficult to remove completely and may co-distill with solvents.
-
Solution: After the reaction is complete, remove the solvent and excess reagent under reduced pressure (rotary evaporator). To chase the last traces of SOCl₂, add a high-boiling anhydrous solvent like toluene and evaporate again (azeotropic removal).[4][9] This is generally more effective than vacuum alone.
-
-
Product Instability During Work-up: The product is hydrolyzing back to the acid during attempts to wash or isolate it.
-
Solution: Avoid aqueous work-ups entirely. The best practice is to use the crude acyl chloride directly in the next step after carefully removing the excess chlorinating agent and solvent under anhydrous conditions.[7][9] If you must isolate it, crystallization from a non-polar, anhydrous solvent (e.g., hexanes/toluene) under an inert atmosphere is the preferred method.[7]
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A stepwise workflow for troubleshooting low yields and side reactions.
Frequently Asked Questions (FAQs)
Q: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?
A: Both are effective, but oxalyl chloride is often superior for fine chemical synthesis.[8] It allows for milder reaction conditions (room temperature), and the byproducts are all gaseous, leading to a much cleaner reaction and simpler work-up.[3] Thionyl chloride is cheaper but often requires heating and its byproducts (SO₂ and HCl) can be more difficult to remove completely.[2]
| Parameter | Oxalyl Chloride / cat. DMF | Thionyl Chloride |
| Typical Conditions | DCM or Toluene, 0°C to RT | Neat or in solvent, reflux |
| Byproducts | CO(g), CO₂(g), HCl(g) | SO₂(g), HCl(g) |
| Advantages | High purity, mild conditions, easy work-up.[3][8] | Low cost, readily available. |
| Disadvantages | Higher cost, moisture sensitive. | Harsher conditions, potential for side reactions.[4] |
Q: How can I monitor the reaction to know when it's complete?
A: Direct monitoring of the acyl chloride by TLC or HPLC is difficult due to its instability on silica or in protic solvents.[9] The most reliable method is indirect:
-
Quench an Aliquot: Withdraw a small sample (a few drops) from the reaction mixture.
-
Derivatize: Quench this aliquot with an anhydrous nucleophile, such as methanol or benzylamine, in a separate vial.[9] This will rapidly and cleanly convert your acyl chloride into a stable methyl ester or benzylamide.
-
Analyze by TLC/LC-MS: Spot the starting carboxylic acid and the quenched sample on a TLC plate or analyze by LC-MS. The reaction is complete when you no longer see the starting material spot and observe a new, less polar spot corresponding to the ester/amide derivative.[6]
Q: What is the role of DMF when using oxalyl chloride?
A: DMF acts as a catalyst to form a highly reactive Vilsmeier intermediate, (CH₃)₂N=CHCl⁺Cl⁻.[10][11] This intermediate is the true active chlorinating agent in the cycle. It is much more reactive than oxalyl chloride itself, which is why only a catalytic amount (even a single drop) is needed to dramatically accelerate the reaction.[10]
Optimized High-Yield Experimental Protocol
This protocol utilizes the oxalyl chloride/DMF method, which has been consistently shown to provide high yields and purity for this class of compounds.
Materials:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
Procedure:
-
Preparation: Add 6-Methyl-2-phenylquinoline-4-carboxylic acid to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.
-
Dissolution: Add anhydrous DCM via syringe to the flask (approx. 10 mL per gram of carboxylic acid). Stir to form a suspension.
-
Catalyst Addition: Add one drop of anhydrous DMF via syringe.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 10 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-3 hours, once gas evolution ceases and the solid starting material has fully dissolved. Monitor via the aliquot-quench method described in the FAQs.
-
Work-up (Anhydrous): Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the DCM and excess oxalyl chloride.
-
Azeotropic Removal: Add anhydrous toluene (approx. 10 mL) to the residue and concentrate again under reduced pressure. Repeat this step once more to ensure all volatile impurities are removed.[9]
-
Final Product: The resulting solid/oil is the crude this compound. It should be a pale yellow to light brown solid. Keep it under an inert atmosphere and use it immediately for the next synthetic step for best results.
Reaction Workflow Diagram
Caption: Optimized workflow for high-yield synthesis of the target acyl chloride.
References
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
ScienceMadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Available at: [Link]
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Available at: [Link]
-
Pearson. (n.d.). Carboxylic Acid to Acid Chloride Explained. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
- Google Patents. (2003). JP2003509392A - Method for purifying carbonyl chloride.
-
ResearchGate. (n.d.). DMF-catalysed chlorination of carboxylic acids. Available at: [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.174636-75-0. Available at: [Link]
-
Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Available at: [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
- Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Available at: [Link]
-
MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]
- Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
-
Organic Syntheses. (n.d.). Procedure for the Preparation of 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid. Available at: [Link]
-
PubMed Central (NIH). (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]
Sources
- 1. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 4. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 9. reddit.com [reddit.com]
- 10. columbia.edu [columbia.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stability and Handling of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Welcome to the technical support center for 6-Methyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this reactive compound. By understanding its inherent chemical properties, you can mitigate experimental failures, ensure data reproducibility, and maintain a safe laboratory environment.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the most common questions and concerns regarding the stability of this compound, providing not just answers but the chemical reasoning behind them.
Q1: My reaction yield is consistently low, and I suspect the starting material is degraded. What is the primary stability concern with this compound?
A1: The most significant stability issue is its high susceptibility to hydrolysis.[1][2] The acyl chloride functional group is extremely reactive towards nucleophiles, with water being a common and potent one.[3][4] Even atmospheric moisture can readily hydrolyze the compound back to its corresponding carboxylic acid (6-Methyl-2-phenylquinoline-4-carboxylic acid) and release corrosive hydrogen chloride (HCl) gas.[2][3] This degradation reduces the effective concentration of your starting material and introduces the carboxylic acid as a significant impurity, which can complicate your reaction and purification processes.[1]
Q2: I've noticed a color change in my stored this compound. What could be the cause?
A2: A color change often indicates decomposition. Besides hydrolysis, acyl chlorides can be susceptible to thermal and photolytic degradation. At elevated temperatures, they can undergo decomposition, potentially forming anhydrides or other colored byproducts.[2] Exposure to light, especially UV radiation, can also initiate degradation pathways in complex aromatic systems like quinolines. Therefore, proper storage in a cool, dark, and dry environment is paramount.
Q3: Can I use protic solvents like ethanol or methanol to dissolve this compound for my reaction?
A3: No, this is strongly discouraged. Protic solvents, such as alcohols (e.g., ethanol, methanol) and primary or secondary amines, are nucleophilic and will react readily with the acyl chloride to form the corresponding ester or amide, respectively.[5] This is a common synthetic route, so using these solvents will consume your starting material before your intended reaction can occur.[5] Always use anhydrous, aprotic solvents for your reactions.
Q4: How should I properly store this compound to ensure its long-term stability?
A4: Proper storage is critical to maintaining the integrity of this compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to moisture.[3][6] The storage area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[6][7] It is also advisable to store it away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[3][6][8] For long-term storage, consider aliquoting the compound into smaller, single-use quantities to minimize repeated exposure of the bulk material to the atmosphere.
Q5: I am having trouble monitoring my reaction progress using Thin Layer Chromatography (TLC). The spot for my starting material seems to be the same as the hydrolyzed carboxylic acid. How can I confirm the presence of the acyl chloride?
A5: This is a common issue because acyl chlorides are often hydrolyzed back to the carboxylic acid on the silica gel of the TLC plate, which is slightly acidic and contains adsorbed water.[9] A reliable method to confirm the presence of the acyl chloride is to take a small aliquot from your reaction mixture and quench it with a nucleophile, such as methanol. This will rapidly convert the acyl chloride to the corresponding methyl ester, which will have a different Rf value on the TLC plate compared to the starting carboxylic acid.[9] By observing the formation of the ester spot, you can indirectly confirm the presence of your reactive acyl chloride.[9]
Part 2: Troubleshooting Guides - From Problem to Solution
This section provides structured troubleshooting for specific experimental issues, outlining potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere.[9] Use freshly distilled, anhydrous solvents. Perform the reaction under a positive pressure of an inert gas (nitrogen or argon).[3] |
| Incorrect Reaction Stoichiometry | If the acyl chloride has partially hydrolyzed, the actual molar amount is lower than calculated. Consider using a slight excess of the acyl chloride or titrating a small sample to determine its purity before use. |
| Incompatible Reaction Conditions | Avoid protic solvents. If a base is required to scavenge HCl, use a non-nucleophilic base like pyridine or triethylamine.[3] Ensure the reaction temperature is appropriate for the specific transformation. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| Presence of Carboxylic Acid Impurity | The hydrolyzed starting material can participate in side reactions. Purify the this compound by recrystallization or distillation (if thermally stable) before use. Alternatively, use a method to synthesize it fresh from the corresponding carboxylic acid immediately before your reaction.[5][10] |
| Reaction with Solvent | Ensure the solvent is truly aprotic and non-reactive. For example, while DMF is a common solvent, it can be hygroscopic and should be dried properly before use.[9] |
| Thermal Decomposition | If the reaction requires heating, monitor the temperature carefully. High temperatures can lead to the degradation of the acyl chloride.[2] |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Recommended Handling and Dispensing of this compound
-
Preparation: Work in a certified chemical fume hood.[6] Ensure all necessary personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn.[3]
-
Inert Atmosphere: If the container is new, carefully break the seal. For subsequent uses, flush the headspace of the container with a dry, inert gas (e.g., nitrogen or argon) before and after dispensing.
-
Dispensing: Use a dry syringe or cannula for liquid transfers if the compound is in solution. For solids, use a dry spatula in a glove box or under a positive flow of inert gas.
-
Sealing: After dispensing, tightly reseal the container, ensuring the cap and any liners are secure.[6] For added protection, wrap the cap with Parafilm.
-
Cleanup: Clean any spills immediately, avoiding the use of water.[8] Use an absorbent material like vermiculite or dry sand.[8]
Visualizing the Primary Stability Issue: Hydrolysis
The following diagram illustrates the nucleophilic acyl substitution mechanism by which water hydrolyzes this compound.
Caption: Mechanism of Hydrolysis for this compound.
Recommended Experimental Workflow
This workflow minimizes the risk of degradation during a typical acylation reaction.
Caption: Recommended workflow for reactions using this compound.
References
-
Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]
-
Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
-
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]
-
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PubMed Central. [Link]
-
Chemistry of Acid Halides. LibreTexts Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. wcu.edu [wcu.edu]
- 7. chemos.de [chemos.de]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Characterization of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Methyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed to provide expert advice and troubleshooting strategies for the synthesis, purification, and characterization of this and related quinoline-based compounds. As a senior application scientist, my goal is to equip you with the practical knowledge and theoretical understanding necessary to navigate the complexities of working with this reactive intermediate.
Frequently Asked Questions (FAQs)
Synthesis & Handling
Question 1: My Pfitzinger reaction to synthesize the precursor, 6-methyl-2-phenylquinoline-4-carboxylic acid, is giving low yields and significant side products. What are the common pitfalls?
The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, is a powerful tool for creating quinoline-4-carboxylic acids.[1][2][3] However, its success is highly dependent on reaction conditions.
Common Issues and Solutions:
-
Incomplete Hydrolysis of Isatin: The reaction begins with the base-catalyzed hydrolysis of isatin to form a keto-acid intermediate.[2] Insufficient base or reaction time can lead to a low concentration of this key intermediate.
-
Troubleshooting: Ensure you are using a sufficient molar excess of a strong base like potassium hydroxide. Allow adequate time for the initial ring-opening of the isatin before proceeding with the next steps.
-
-
Side Reactions of the Carbonyl Compound: The α-methylene group of the carbonyl compound is crucial for the cyclization step.[4] Under strongly basic conditions, self-condensation of the ketone or aldehyde can compete with the desired reaction.
-
Troubleshooting: Consider a slower addition of the carbonyl compound to the reaction mixture to maintain a low concentration and minimize self-condensation.
-
-
Purification Challenges: The crude product is often contaminated with unreacted starting materials and polymeric byproducts.
-
Troubleshooting: A common workup involves acidification to precipitate the carboxylic acid product.[1] Washing the crude product with a solvent like diethyl ether can help remove non-acidic impurities.[1] Recrystallization from a suitable solvent, such as ethanol, is often necessary for further purification.[1]
-
Question 2: I'm struggling with the conversion of the carboxylic acid to the carbonyl chloride. What are the best practices?
The conversion of a carboxylic acid to an acyl chloride is a standard transformation, but the reactivity of the quinoline system requires careful consideration.
Best Practices:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.[5] The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.[5] Oxalyl chloride is another option.
-
Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis.[5][6] It is critical to use anhydrous solvents and glassware to prevent the immediate conversion of the product back to the carboxylic acid.
-
Removal of Excess Reagent: After the reaction is complete, any remaining thionyl chloride should be removed under reduced pressure. Its low boiling point (76 °C) facilitates this process.[5]
Question 3: My this compound sample seems to be degrading over time. What are the proper storage conditions?
The high reactivity of the acyl chloride functional group makes this compound sensitive to environmental conditions.
Storage Recommendations:
-
Moisture Protection: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent hydrolysis.
-
Temperature Control: For long-term storage, keeping the compound at a low temperature (2-8°C) is recommended to minimize degradation.[6]
-
Light Protection: While not as critical as moisture and temperature, storing the compound in an amber vial will protect it from potential light-induced degradation.
Characterization & Analysis
Question 4: What are the key spectroscopic features I should look for to confirm the identity and purity of this compound?
A combination of spectroscopic techniques is essential for unambiguous characterization.
| Technique | Key Feature | Expected Chemical Shift/Frequency | Interpretation |
| FTIR | Carbonyl (C=O) Stretch | ~1770-1800 cm⁻¹ | The high frequency of the carbonyl stretch is characteristic of the electron-withdrawing nature of the chlorine atom in the acyl chloride group.[6][7][8] The absence of a broad O-H stretch (around 2500-3500 cm⁻¹) from the starting carboxylic acid is also a key indicator of successful conversion.[9] |
| ¹H NMR | Aromatic Protons | ~7.2-8.5 ppm | The protons on the quinoline and phenyl rings will appear in this downfield region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For similar structures, the proton at position 3 of the quinoline ring can be shifted downfield due to the proximity of the nitrogen and the carbonyl group.[6] |
| Methyl Protons | ~2.5 ppm | The protons of the methyl group at the 6-position will appear as a singlet in this region. | |
| ¹³C NMR | Carbonyl Carbon | ~160-180 ppm | The carbonyl carbon of the acyl chloride is typically deshielded and will appear in this range. |
| Mass Spec | Molecular Ion Peak | m/z ≈ 281.74 | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₂ClNO).[10] |
| Isotope Pattern | M+2 peak at ~33% intensity of M+ | The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[6] |
Question 5: I'm seeing unexpected peaks in my NMR spectrum. What are the likely impurities?
The presence of unexpected signals in your NMR spectrum can often be traced back to the synthesis or handling of the compound.
Common Impurities and Their Spectroscopic Signatures:
-
Starting Carboxylic Acid: The most common impurity is the corresponding carboxylic acid, 6-methyl-2-phenylquinoline-4-carboxylic acid, due to incomplete reaction or hydrolysis.
-
¹H NMR: A broad singlet corresponding to the carboxylic acid proton, typically above 10 ppm.
-
¹³C NMR: A carbonyl signal for the carboxylic acid, which may be at a slightly different chemical shift than the acyl chloride carbonyl.
-
-
Residual Solvents: Traces of solvents used in the synthesis or purification (e.g., ethanol, diethyl ether, toluene) are common.
-
¹H NMR: Characteristic peaks for these solvents will be present.
-
-
Side Products from Synthesis: Depending on the synthetic route, other quinoline isomers or byproducts from condensation reactions could be present. A thorough analysis of 2D NMR data (COSY, HSQC) can help in identifying these structures.
Question 6: My mass spectrometry results are ambiguous. How can I improve the analysis?
Mass spectrometry is a powerful tool, but sample preparation and ionization methods are critical for obtaining clear results.
Troubleshooting Mass Spectrometry:
-
Ionization Technique: For a compound like this compound, electrospray ionization (ESI) is a suitable technique.
-
Sample Preparation: Due to its reactivity, the compound should be dissolved in an anhydrous aprotic solvent immediately before analysis to prevent hydrolysis.
-
Fragmentation Pattern: In addition to the molecular ion peak, the fragmentation pattern can provide valuable structural information. Expect to see fragmentation corresponding to the loss of the -COCl group.
Troubleshooting Guides
Guide 1: Low Yield in Pfitzinger Synthesis
This workflow will guide you through troubleshooting a low-yield Pfitzinger reaction for the synthesis of the carboxylic acid precursor.
Caption: Troubleshooting incomplete conversion to the carbonyl chloride.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-2-phenylquinoline-4-carboxylic acid via Pfitzinger Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
5-Methylisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl, concentrated)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve KOH in a mixture of ethanol and water.
-
Add 5-methylisatin to the basic solution and stir at room temperature.
-
Add acetophenone to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether to remove unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until precipitation is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol.
Protocol 2: Synthesis of this compound
Materials:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-methyl-2-phenylquinoline-4-carboxylic acid and anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude this compound. The product is often used in the next step without further purification due to its reactivity.
References
-
Wikipedia. (2023, December 27). Acyl chloride. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (n.d.). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
Sundar, J. K., Natarajan, S., Sarveswari, S., Vijayakumar, V., Suresh, J., & Lakshman, P. L. N. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from [Link]
-
Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra? Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
ResearchGate. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
-
PubMed Central. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Pfitzinger reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]
-
Reddit. (2014, August 2). A well working quinoline synthesis. Retrieved from [Link]
-
PubMed Central. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylquinoline. Retrieved from [Link]
-
PubMed Central. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 400 MHz). Retrieved from [Link]
-
ResearchGate. (2014, March 28). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]
- Google Patents. (n.d.). JP2003509392A - Method for purifying carbonyl chloride.
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
mzCloud. (2016, March 3). 7 Methyl 2 phenylquinoline 4 carboxylic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
Technical Support Center: Optimizing Derivatization Reactions
Welcome to the Technical Support Center for optimizing derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize derivatization to enhance the analysis of target molecules by chromatography. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your derivatization workflows effectively. A successful derivatization is the cornerstone of a robust analytical method, directly impacting the volatility, thermal stability, and detectability of your analytes.[1][2][3]
This guide is structured to address the most common challenges and questions that arise during method development. We will explore the critical interplay of reaction time and temperature and provide you with the tools to develop a self-validating and reproducible derivatization protocol.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the optimization of derivatization reactions.
Q1: Why is optimizing reaction time and temperature so critical for successful derivatization?
A1: The derivatization reaction is a chemical transformation, and like any chemical reaction, its efficiency is governed by kinetics.[4] Temperature provides the necessary activation energy for the reaction to proceed at a practical rate. Reaction time determines the extent to which the reaction reaches completion. An incomplete reaction can lead to a host of analytical problems, including poor sensitivity, inaccurate quantification, and the appearance of multiple peaks for a single analyte.[1][5] Conversely, excessive heat or prolonged reaction times can lead to the degradation of the analyte or the derivatizing reagent, or the formation of unwanted byproducts. Therefore, finding the optimal balance of time and temperature is paramount for achieving a complete and clean derivatization.
Q2: What are the initial signs of a suboptimal derivatization reaction in my chromatographic data?
A2: Suboptimal derivatization often manifests in several ways in your chromatogram. The most common indicators include:
-
Low Peak Area/Response: This is a classic sign of an incomplete reaction, where a significant portion of your analyte remains underivatized and may not be detected.[5]
-
Peak Tailing: Polar functional groups that have not been derivatized can interact with active sites in the GC inlet or column, leading to asymmetric peak shapes.[2]
-
Multiple Peaks for a Single Analyte: Incomplete derivatization can result in a mixture of partially and fully derivatized products, each with its own retention time.[1][6] Additionally, some compounds, like sugars, can exist in multiple forms (anomers), and derivatization can "fix" these, leading to multiple peaks if not handled correctly.[6]
-
Poor Reproducibility: If your reaction conditions are on the edge of being optimal, small variations in temperature or timing can lead to significant differences in derivatization efficiency between samples, resulting in poor precision.[1]
Q3: How does the choice of derivatization reagent influence the optimal reaction time and temperature?
A3: Derivatization reagents vary significantly in their reactivity.[7] For instance, in silylation, a common technique for GC analysis, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and can derivatize alcohols and phenols relatively quickly at moderate temperatures (e.g., 60-75°C).[8][9] However, more sterically hindered groups or less reactive functional groups like amides may require a more powerful silylating reagent, the addition of a catalyst like Trimethylchlorosilane (TMCS), and more forceful conditions (higher temperature or longer reaction time) to drive the reaction to completion.[5][7] Acylation and esterification reagents also have a wide range of reactivities that will dictate the necessary reaction conditions.[10]
Q4: What is the role of a catalyst in derivatization, and how does it affect time and temperature?
A4: A catalyst increases the rate of a chemical reaction without being consumed in the process. In derivatization, catalysts are often used to enhance the reactivity of either the analyte or the derivatization reagent. For example, a basic catalyst like pyridine is often used in silylation and acylation reactions. It acts as a hydrogen chloride scavenger, driving the equilibrium of the reaction towards the products, and can also help to solubilize the analyte.[11][12] The use of a catalyst can often allow for lower reaction temperatures and shorter reaction times to achieve complete derivatization.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the optimization of derivatization reactions.
Issue 1: Low or No Peak for the Derivatized Analyte
This is one of the most common and frustrating issues. A systematic approach is key to identifying the root cause.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | - Optimize Reaction Conditions: Systematically increase the reaction temperature in increments (e.g., 10°C) and/or extend the reaction time. Analyze samples at different time points to track the formation of the derivative.[5] For silylation with BSTFA, a starting point of 60-75°C for 30-60 minutes is common.[9] - Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatization reagent. A 10-fold molar excess is a good starting point.[9] - Add a Catalyst: If not already in use, consider adding a catalyst appropriate for your reaction (e.g., TMCS for silylation, pyridine for acylation).[7] |
| Reagent Degradation | - Verify Reagent Quality: Derivatization reagents, especially silylating agents, are often sensitive to moisture.[7][13] Use a fresh vial of reagent and ensure it has been stored under anhydrous conditions. - Prepare Reagents Freshly: Some reagents are not stable once opened. It is good practice to use fresh reagents for each batch of samples.[14] |
| Presence of Moisture | - Ensure Anhydrous Conditions: Water will readily react with and consume many derivatization reagents, particularly silylating agents.[7][13] Ensure all glassware is thoroughly dried, and use anhydrous solvents. If your sample is in an aqueous matrix, it must be completely evaporated to dryness before adding the reagent. |
| Analyte Degradation | - Use Milder Conditions: If your analyte is thermally labile, high temperatures may be causing it to degrade. Try a lower temperature for a longer period or use a more reactive derivatization reagent that works under milder conditions. |
| Poor Solubility | - Use a Solvent: If the dried sample residue does not dissolve in the derivatization reagent, the reaction will not proceed efficiently.[11] Adding a small amount of an appropriate anhydrous solvent, such as pyridine or acetonitrile, can help to dissolve the analyte and facilitate the reaction.[11] |
Issue 2: Multiple Peaks Originating from a Single Analyte
The appearance of more than one peak for a single, pure analyte is a clear indication of a problem with the derivatization process.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | - Drive the Reaction to Completion: As with the issue of low peak response, incomplete derivatization is a primary cause of multiple peaks. This results in a mixture of the underivatized analyte and one or more partially derivatized forms. Increase the reaction time, temperature, or reagent concentration to ensure the reaction goes to completion.[1] |
| Tautomerization | - Two-Step Derivatization: For compounds that can exist as tautomers (e.g., keto-enol forms), a single-step derivatization can result in a mixture of derivatives.[15] A two-step approach is often necessary. For example, with keto-steroids, a methoximation step is first used to derivatize the keto group, followed by silylation of the hydroxyl groups. This prevents the formation of multiple enol-TMS derivatives.[1] |
| Formation of Isomers | - Control Reaction Conditions: In some cases, harsh reaction conditions can lead to the formation of isomeric byproducts. Evaluate if milder conditions (lower temperature) can achieve complete derivatization without causing isomerization. |
Experimental Protocols
Here are detailed, step-by-step methodologies for optimizing your derivatization reaction. The key to a robust method is a systematic approach.
Protocol 1: Systematic Optimization of Reaction Temperature
-
Preparation: Prepare a stock solution of your analyte at a known concentration. Aliquot equal volumes into several reaction vials. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To each vial, add the derivatization reagent (and catalyst, if applicable) in a predetermined molar excess.
-
Temperature Gradient: Place each vial in a heating block or oven set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C).
-
Constant Reaction Time: Allow the reaction to proceed for a fixed amount of time (e.g., 60 minutes) at each temperature.
-
Quenching and Analysis: After the specified time, cool the vials to room temperature and analyze each by your chromatographic method.
-
Evaluation: Plot the peak area of the derivatized analyte against the reaction temperature. The optimal temperature is the lowest temperature that gives the maximum and most consistent peak area.
Protocol 2: Systematic Optimization of Reaction Time
-
Preparation: Prepare identical aliquots of your dried analyte as described in Protocol 1.
-
Reagent Addition: Add the derivatization reagent to each vial.
-
Constant Temperature: Place all vials in a heating block set to the optimal temperature determined in Protocol 1 (or a literature-recommended temperature if starting from scratch).
-
Time Course Analysis: Remove one vial at set time intervals (e.g., 15 min, 30 min, 45 min, 60 min, 90 min).
-
Quenching and Analysis: Immediately cool the removed vial to stop the reaction and then analyze it.
-
Evaluation: Plot the peak area of the derivatized analyte against the reaction time. The optimal time is the shortest time required to reach a stable, maximum peak area.[5]
Data Presentation
The following table provides general starting conditions for common derivatization reactions. Remember, these are starting points and must be optimized for your specific analyte and matrix.
Table 1: General Reaction Conditions for Common Derivatization Reagents
| Derivatization Type | Reagent | Target Functional Groups | Typical Temperature Range (°C) | Typical Time Range (min) | Catalyst (if needed) |
| Silylation | BSTFA, MSTFA | -OH, -COOH, -NH2, -SH, amides | 60 - 100 | 30 - 120 | TMCS, Pyridine |
| Acylation | Acetic Anhydride, TFAA | -OH, -NH2, -SH | 50 - 80 | 15 - 60 | Pyridine |
| Esterification | BF3-Methanol | -COOH | 60 - 100 | 10 - 30 | None (BF3 is the catalyst) |
| Alkylation | PFBBr | -COOH, -OH, phenols, thiols | 60 - 90 | 30 - 60 | Base (e.g., K2CO3) |
Note: TFAA = Trifluoroacetic anhydride, PFBBr = Pentafluorobenzyl bromide. Conditions are highly analyte-dependent and require empirical optimization.
Visualization of Workflows
To further clarify the optimization process, the following diagrams illustrate the logical flow of experiments and troubleshooting.
Caption: Workflow for systematic optimization of derivatization.
Caption: Decision tree for troubleshooting common derivatization issues.
References
- Ohno, K., & Yamashita, K. (2015). Recent development of chemical derivatization in LC-MS for biomedical approaches. Bioanalysis, 7(19), 2489-2499.
- Future Science. (2015). Recent Development of Chemical Derivatization in LC–MS for Biomedical Approaches. Future Science.
- Sigma-Aldrich.
- Liew, S. Z., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry.
- IntechOpen. (2012).
- Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
- ResearchGate. (n.d.). Derivatization methods for the LC–MS/MS analyses of aldehydes.
- IntechOpen. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Ghorbani, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
- Zaikin, V. G., & Halket, J. M. (n.d.). Review: Derivatization in mass spectrometry 2. Acylation.
- ResearchGate. (2025). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
- Higashi, T., & Shimada, K. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science.
- ResearchGate. (n.d.). Optimization of the derivatization with (a) temperature, (b) reaction...
- Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. School of Pharmaceutical Sciences, University of Shizuoka.
- ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point...
- ResearchGate. (n.d.). Effects of four factors on derivatization efficiency.
- ResearchGate. (n.d.). Optimization of the derivatization for a temperature (°C), b reaction...
- BenchChem. (2025). Technical Support Center: Optimization of Derivatization Reactions for Dihydroisomorphine. BenchChem.
- Chemistry For Everyone. (2025).
- Chromatography Forum. (2008). Derivitization Preparation.
- ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- ResearchGate. (n.d.). Kinetics of derivatization reaction of aminothiols with MIAC.
- Phenomenex. (n.d.).
- BenchChem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. BenchChem.
- ResearchGate. (2025). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test.
- SlideShare. (n.d.).
- Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry.
- BenchChem. (2025). Technical Support Center: Optimization of Derivatization Reactions for 3-Oxooctanoic Acid. BenchChem.
- Regis Technologies. (n.d.).
- ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Sigma-Aldrich. (n.d.).
- Rocha, F. R. P., et al. (2022).
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex.
- Snow, N. H. (1999). Gas Chromatography Problem Solving and Troubleshooting.
- Separation Science. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
- MDPI. (2021).
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- Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!.
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Technical Support Center: Navigating the Challenges of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
A Specialist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for mastering the use of 6-Methyl-2-phenylquinoline-4-carbonyl chloride. As a team of Senior Application Scientists, we understand the critical role this reactive intermediate plays in your synthetic endeavors and the frustrations that can arise from its improper handling. This guide is designed to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
The principal adversary in the effective use of this compound is its pronounced susceptibility to hydrolysis. This document will dissect the mechanisms of this degradation and provide a robust framework of preventative strategies, ensuring the integrity of your starting material and the success of your research.
Frequently Asked Questions (FAQs): Understanding the Compound
Q1: What is this compound and what are its primary applications?
This compound is a specialized organic compound built upon a quinoline framework.[1][2] Quinoline and its derivatives are foundational structures in medicinal chemistry and materials science.[1][3][4] The key to this molecule's utility is the highly reactive acyl chloride functional group.[1][5] This group allows for efficient coupling with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively.[1][6] This makes it an invaluable building block for the synthesis of complex, biologically active molecules.[1][3]
Q2: I've noticed a significant loss of reactivity in my sample of this compound. What is the likely cause?
The most probable culprit is hydrolysis. Acyl chlorides are notoriously reactive towards water, even atmospheric moisture.[7][8][9][10] This reaction converts the desired this compound into the corresponding and far less reactive 6-Methyl-2-phenylquinoline-4-carboxylic acid.[1][5] This transformation proceeds via a nucleophilic acyl substitution mechanism, where water attacks the electrophilic carbonyl carbon.[7][11] The presence of the carboxylic acid impurity can significantly hinder or completely prevent your intended downstream reactions.
Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis
Issue: My compound is degrading, either in storage or during my reaction setup.
This is a clear indication of moisture contamination. The following steps will guide you in systematically eliminating sources of water to preserve your valuable reagent.
Proper storage is non-negotiable for maintaining the integrity of acyl chlorides.
-
Q: What are the best practices for storing this compound?
-
A: The compound must be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to displace moisture-laden air.[7][9][10] This container should then be placed within a desiccator containing a reliable drying agent (e.g., anhydrous calcium sulfate). For extended storage, refrigeration is advised to minimize any potential thermal degradation.[7]
-
Solvents and other reagents are common, and often overlooked, sources of water.
-
Q: What grade of solvent is appropriate for reactions with this compound?
-
A: It is imperative to use anhydrous solvents, preferably from a freshly opened bottle or a dedicated solvent purification system. Be aware that even solvents labeled "anhydrous" can absorb atmospheric moisture if not handled with care. For highly sensitive reactions, verifying the water content with a Karl Fischer titrator is a prudent step.
-
-
Q: How can I ensure my other reaction components are sufficiently dry?
-
A: Any solid reagents should be dried in a vacuum oven prior to use. Liquid reagents should also be of an anhydrous grade and handled using techniques that prevent moisture ingress.
-
The success of your reaction hinges on the meticulous application of anhydrous techniques.
-
Q: Can you outline a standard workflow for setting up a reaction under anhydrous conditions?
-
A: The following diagram illustrates the essential steps for creating and maintaining an inert atmosphere throughout your experiment.
-
Experimental Workflow for Anhydrous Reaction Setup
Caption: A step-by-step workflow for establishing anhydrous reaction conditions.
Q3: Despite my best efforts to maintain anhydrous conditions, my reactions are still not proceeding as expected. What other factors could be at play?
If you have rigorously excluded water, consider these alternative possibilities:
-
Inherent Stability: While hydrolysis is the primary concern, highly reactive acyl chlorides can be susceptible to other modes of degradation, particularly in the presence of impurities from their synthesis.
-
Solvent Reactivity: Ensure your solvent is non-nucleophilic. Solvents such as alcohols or amines will react with the acyl chloride. Suitable non-reactive solvents include dichloromethane, toluene, or tetrahydrofuran (THF).[1]
Advanced Protocol: In-Situ Generation for Maximum Reactivity
For the most demanding applications, or when stability issues persist, generating the acyl chloride in-situ is a superior strategy. This approach involves synthesizing the compound from its corresponding carboxylic acid immediately prior to its use in the subsequent reaction step, thereby bypassing issues of storage and decomposition.
Step-by-Step Protocol for In-Situ Generation
-
Preparation: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, add 6-methyl-2-phenylquinoline-4-carboxylic acid (1 equivalent).
-
Suspension: Suspend the carboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).
-
Chlorination: Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13]
-
With Thionyl Chloride: Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise. The reaction may require gentle heating to proceed to completion, which is often indicated by the cessation of gas evolution (SO₂ and HCl).[11][14]
-
With Oxalyl Chloride: Add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise, often at a reduced temperature (e.g., 0 °C).
-
-
Completion and Workup: Once the reaction is complete (as determined by the cessation of gas evolution), carefully remove the excess chlorinating agent and solvent under reduced pressure. Thorough removal of the excess chlorinating agent is crucial for the success of the subsequent step.
-
Immediate Use: The crude this compound is then re-dissolved in a fresh anhydrous solvent and used immediately in the next stage of your synthesis.
Logical Flow of In-Situ Generation
Caption: A logical diagram illustrating the in-situ generation and immediate use of the target acyl chloride.
Quantitative Data and Key Parameters
| Parameter | Recommended Specification | Rationale |
| Storage Temperature | 2-8 °C | To slow the rate of potential thermal degradation.[7] |
| Storage Atmosphere | Inert (Argon or Nitrogen) | To prevent exposure to atmospheric moisture.[7][9][10] |
| Solvent Water Content | < 50 ppm | To minimize the primary pathway of hydrolysis. |
| Chlorinating Agent (in-situ) | 1.2 - 2.0 equivalents | To ensure the complete conversion of the starting carboxylic acid. |
References
-
Acyl Chlorides (A-Level) | ChemistryStudent. Available at: [Link]
-
The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. Available at: [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. Available at: [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. Available at: [Link]
-
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Acyl Chlorides and Acid Anhydrides - chemrevise. Available at: [Link]
-
converting carboxylic acids into acyl (acid) chlorides - Chemguide. Available at: [Link]
-
7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Available at: [Link]
-
Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. Available at: [Link]
-
Acyl chloride synthesis - Organic Chemistry Portal. Available at: [Link]
-
Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. Available at: [Link]
-
(PDF) Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]
-
24 questions with answers in QUINOLINES | Science topic - ResearchGate. Available at: [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction - PubMed. Available at: [Link]
-
The Chemistry of Quinolines. | Chemical Reviews - ACS Publications. Available at: [Link]
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troubleshooting low reactivity of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Prepared by the Applications Science Division
Welcome to the technical support guide for 6-Methyl-2-phenylquinoline-4-carbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. While acyl chlorides are among the most reactive carboxylic acid derivatives, challenges in achieving desired reactivity can arise from a number of factors related to reagent quality, reaction conditions, and substrate structure. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you overcome common issues encountered in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acylation reaction with this compound is sluggish or failing. Where should I start my investigation?
A1: When faced with low or no reactivity, a systematic approach is crucial. The issue typically originates from one of three areas: the integrity of the acyl chloride, the reaction conditions, or the nature of the nucleophile.
Before diving into complex optimizations, perform these initial checks:
-
Confirm Reagent Quality: The single most common issue is the degradation of the acyl chloride via hydrolysis to its corresponding carboxylic acid, which is significantly less reactive.[1][2]
-
Ensure Anhydrous Conditions: Acyl chlorides react vigorously with water.[3] Any moisture in your solvent, glassware, or on your nucleophile will consume the starting material.
-
Verify Stoichiometry and Reagents: Double-check the concentrations and equivalents of all reagents, especially the base, which is critical for neutralizing the HCl byproduct generated during the reaction.[4]
The following flowchart outlines a systematic troubleshooting workflow.
Caption: General troubleshooting workflow for low reactivity.
Q2: How can I assess the quality and purity of my this compound?
A2: The high reactivity of acyl chlorides makes them susceptible to degradation, primarily through hydrolysis.[5] The resulting 6-methyl-2-phenylquinoline-4-carboxylic acid is often unreactive under standard acylation conditions. Therefore, verifying the integrity of your acyl chloride is the most critical first step.
Underlying Cause: The carbonyl carbon in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it prone to attack by nucleophiles like water.[6][7]
Caption: Hydrolysis pathway of the acyl chloride.
Recommended Analytical Protocols:
-
FT-IR Spectroscopy: This is a rapid method to check for the presence of the carboxylic acid impurity.
-
Acyl Chloride (R-COCl): Look for a strong C=O stretch at a high frequency, typically in the range of 1785-1815 cm⁻¹ .[8]
-
Carboxylic Acid (R-COOH): The presence of this impurity will be indicated by a very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch at a lower frequency, around 1700-1725 cm⁻¹ .[8]
-
-
¹H NMR Spectroscopy with a Derivatizing Agent: As direct analysis can be complicated by instability, in-situ derivatization with a simple, unhindered alcohol like methanol can confirm activity.
-
Protocol: In an NMR tube, dissolve a small sample of the acyl chloride in anhydrous CDCl₃. Add 1.1 equivalents of anhydrous methanol.
-
Expected Result: Rapid and complete conversion to the methyl ester (methyl 6-methyl-2-phenylquinoline-4-carboxylate) should be observed. The appearance of a new singlet for the methyl ester protons (~3.9-4.1 ppm) and the disappearance of the acid proton (if present) confirms the high reactivity of the starting material.
-
-
HPLC Analysis after Derivatization: For quantitative assessment, derivatize the acyl chloride to a stable ester and analyze by HPLC.[9]
-
Protocol: Quench a known quantity of the acyl chloride in anhydrous methanol. Inject the resulting solution onto a C18 reverse-phase column.
-
Interpretation: A single major peak corresponding to the methyl ester indicates high purity of the original acyl chloride. The presence of a peak corresponding to the carboxylic acid indicates degradation.
-
Q3: Could the structure of this compound itself be a factor in low reactivity?
A3: Yes, while acyl chlorides are intrinsically reactive, the specific structure of this molecule can present challenges. The primary factor is steric hindrance .
The carbonyl group is located at the 4-position of the quinoline ring, flanked by bulky substituents: the phenyl group at the 2-position and the fused benzene ring of the quinoline core. This steric congestion can hinder the approach of large or sterically demanding nucleophiles to the electrophilic carbonyl carbon.
Experimental Implications:
-
Nucleophile Choice: Reactions with small, unhindered nucleophiles (e.g., ammonia, small primary amines, methanol) are more likely to succeed than those with bulky nucleophiles (e.g., secondary amines with large alkyl groups, tertiary alcohols).[10][11]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of side reactions and degradation.[12]
Q4: What are the optimal reaction conditions for forming amides or esters with this acyl chloride?
A4: Optimizing reaction conditions is key to success. The choice of solvent, base, and temperature can dramatically influence the outcome. The following protocol provides a robust starting point for an amide coupling reaction.
Core Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile (e.g., an amine) attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group to form the final product.[6][7]
Caption: General mechanism for amide bond formation.
Experimental Protocol: General Amide Coupling (Schotten-Baumann Conditions)
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine or alcohol nucleophile (1.0 eq.) and a suitable base (1.1-1.5 eq., see Table 2) in an appropriate anhydrous solvent (see Table 1).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the exothermic reaction.[]
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled, stirring mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
| Solvent | Dielectric Constant (ε) | Notes |
| Dichloromethane (DCM) | 9.1 | Aprotic, good for dissolving most organics. Common choice. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, can coordinate with cations. Ensure peroxide-free. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, useful for less soluble starting materials. |
| Toluene | 2.4 | Nonpolar, can be useful for higher temperature reactions. |
| Table 1. Recommended Anhydrous Solvents for Acylation. |
| Base | pKa of Conjugate Acid (pKaH) | Type | Notes |
| Triethylamine (TEA) | ~10.7 | Tertiary Amine | Standard, cost-effective choice. Can sometimes cause side reactions. |
| Diisopropylethylamine (DIPEA) | ~11.0 | Hindered Amine | "Hünig's base." Non-nucleophilic, good for preventing side reactions. |
| Pyridine | ~5.2 | Aromatic Amine | Less basic, can also act as a catalyst. Often used as a solvent. |
| N-Methylmorpholine (NMM) | ~7.4 | Tertiary Amine | Useful when a milder base is required. |
| Table 2. Common Bases for Neutralizing HCl Byproduct.[14] |
Q5: I have confirmed my acyl chloride is pure and my conditions are optimized. Why is the reaction still not working?
A5: If the acyl chloride and conditions are sound, the issue may lie with the nucleophile.
-
Low Nucleophilicity: The reactivity of a nucleophile is related to its basicity and polarizability. Weakly basic amines (e.g., anilines with strong electron-withdrawing groups) or hindered alcohols may not be sufficiently nucleophilic to react efficiently, especially given the steric hindrance of the acyl chloride.
-
Steric Hindrance of the Nucleophile: As discussed in Q3, a bulky nucleophile will have difficulty accessing the sterically congested carbonyl carbon. For example, diisopropylamine is a much poorer nucleophile in this context than propylamine.
-
Protonation of the Nucleophile: If your amine nucleophile is stored as a hydrochloride salt, it must be fully neutralized by a base before the addition of the acyl chloride. The protonated ammonium salt is not nucleophilic. It is common practice to use an extra equivalent of base when starting from an amine salt.
Troubleshooting Strategy:
-
Increase Reactivity: If using an amine, consider a more basic (more nucleophilic) analogue if the structure permits. For alcoholysis, the corresponding alkoxide (generated by deprotonation with a strong base like NaH) is a far more potent nucleophile than the neutral alcohol.
-
Catalysis: For reactions with less reactive nucleophiles, consider adding a catalyst like 4-Dimethylaminopyridine (DMAP) in substoichiometric amounts (1-10 mol%). DMAP acts as a hyper-nucleophilic acylation catalyst by forming a highly reactive acylpyridinium intermediate.
References
-
Save My Exams. (2024). Relative Ease of Hydrolysis - A Level Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]
-
Quora. (2020, April 27). Why is acid chloride more reactive than alkyl chloride?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Brainly. (2023, May 1). Give a brief explanation of why acid chlorides are more reactive than esters in a nucleophilic substitution reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Allery Chemistry. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Kevan Science. (2017, December 10). Friedel-Crafts Acylation Example Problems [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
PubMed. (n.d.). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Retrieved from [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.174636-75-0. Retrieved from [Link]
-
Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Macrocycle Synthesis by Chloride-Templated Amide Bond Formation. Retrieved from [Link]
-
Khan Academy. (2010, October 21). Amide formation from acyl chloride [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Retrieved from [Link]
-
Reddit. (n.d.). How to identify an Acyl Chloride in an IR spectra?. Retrieved from [Link]
-
ACS Publications. (n.d.). The Chemistry of Quinolines. Chemical Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-2,4-diphenylquinoline. PMC. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 6-Methyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale operations. We will address common challenges, provide detailed protocols, and explain the chemical principles behind each step to ensure a safe, efficient, and successful scale-up campaign.
Overall Synthesis Workflow
The synthesis is a two-step process, beginning with the formation of the quinoline core to create the precursor carboxylic acid, followed by its conversion to the target acyl chloride.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of the Precursor Acid
This section focuses on the construction of the quinoline ring system to yield 6-Methyl-2-phenylquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 6-Methyl-2-phenylquinoline-4-carboxylic acid at scale?
A1: The Doebner reaction is a highly effective and widely cited method for preparing quinoline-4-carboxylic acids.[1] It involves a one-pot condensation of an aniline (p-toluidine), an aldehyde (benzaldehyde), and pyruvic acid.[2] The reaction is robust and generally proceeds with good yields, making it suitable for scale-up. An alternative, the Pfitzinger reaction, involves the condensation of an isatin (5-methylisatin) with a carbonyl compound containing an α-methylene group (acetophenone) under basic conditions.[3][4][5] While also effective, the Doebner reaction often utilizes more readily available starting materials.
Q2: What is the mechanism of the Doebner reaction?
A2: The Doebner reaction proceeds through a series of established steps. First, the aniline and aldehyde condense to form a Schiff base (an imine). Concurrently, pyruvic acid can react with the aniline to form an enamine. A subsequent Michael-type addition occurs between these intermediates, followed by an intramolecular cyclization and dehydration (aromatization) to form the stable quinoline ring system.[1]
Caption: Mechanism for acyl chloride formation using SOCl₂.
Q3: How can I monitor the reaction when the product is unstable to TLC?
A3: Direct analysis of the acyl chloride by standard TLC on a silica plate is unreliable, as it will likely hydrolyze back to the starting carboxylic acid. [6]A robust in-process control (IPC) method is to take a small aliquot from the reaction, quench it with anhydrous methanol, and then analyze the resulting stable methyl ester by TLC, HPLC, or LC-MS. [6]The reaction is complete when you no longer observe the starting carboxylic acid spot.
Experimental Protocol: Acyl Chloride Formation
Objective: To synthesize this compound.
Materials:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid (dried)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
CRITICAL: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
-
In a reactor equipped for inert atmosphere operation, add the dried 6-Methyl-2-phenylquinoline-4-carboxylic acid and anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per mole of acid).
-
Slowly add thionyl chloride (approx. 1.5-2.0 equivalents) to the slurry at room temperature. The addition is exothermic and will result in gas evolution (HCl, SO₂). Ensure the off-gas is scrubbed through a caustic solution.
-
After the addition is complete, gently heat the mixture to 50-60°C and maintain for 2-4 hours. The slurry should become a clear solution as the reaction progresses.
-
Monitor the reaction using the methanol-quench IPC method described in Q3.
-
Once complete, cool the reaction to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. CAUTION: Perform this distillation carefully, ensuring the vacuum pump is protected from corrosive vapors.
-
The resulting crude solid or oil is this compound. It is often used directly in the next synthetic step without further purification due to its reactivity. If isolation is required, it can be crystallized from a non-protic solvent like hexane.
Part 3: Troubleshooting and Optimization
Even with robust protocols, challenges can arise during scale-up. This section provides a guide to diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of Carboxylic Acid | 1. Incomplete reaction. 2. Impure starting materials. 3. Sub-optimal reaction temperature or time. | 1. Extend reflux time and monitor by HPLC/TLC. 2. Ensure purity of aniline, aldehyde, and pyruvic acid. 3. Confirm internal reaction temperature is at reflux. |
| Step 2: Incomplete Conversion to Acyl Chloride | 1. Insufficient reaction time or temperature. 2. Deactivated thionyl chloride due to moisture exposure. 3. Presence of moisture in the starting acid or solvent. | 1. Increase reaction temperature and/or extend time. Monitor using the methanol quench method. 2. Use a fresh, unopened bottle of thionyl chloride. [6] 3. Thoroughly dry the precursor acid and use anhydrous solvents. Run under a strict inert atmosphere. [6] |
| Product Decomposes During Workup | 1. Hydrolysis of the acyl chloride from atmospheric moisture or aqueous solutions. 2. High temperatures during solvent removal. | 1. Minimize exposure to air. Use the crude acyl chloride directly if possible. 2. Remove excess SOCl₂ and solvent under reduced pressure at low temperatures (<40°C). [6] |
| Dark-Colored Product or Tar Formation | 1. Reaction temperature too high, causing decomposition. 2. Oxidative side reactions. | 1. Maintain strict temperature control during the reaction. 2. Ensure the reaction is run under a positive pressure of an inert gas like nitrogen. |
Part 4: Safety, Handling, and Analytical Data
Safety with Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. [7]* Engineering Controls: Always handle thionyl chloride in a well-ventilated chemical fume hood. [8]* Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber). [9]* Handling: Add SOCl₂ slowly to the reaction mixture to control the exotherm and off-gassing.
-
Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. DO NOT use water. [10]* Quenching: Unused or excess thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate).
Product Handling and Storage: this compound is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. [11] Analytical Characterization: Confirming the structure and purity of the intermediate and final product is crucial.
| Compound | Technique | Expected Observations |
| Carboxylic Acid | ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), methyl singlet (δ ~2.5 ppm), broad COOH singlet (δ >12 ppm). |
| IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1730 cm⁻¹). | |
| MS (ESI+) | Expected [M+H]⁺ peak. | |
| Acyl Chloride | ¹H NMR | Aromatic protons (δ 7.5-8.7 ppm), methyl singlet (δ ~2.5 ppm). Disappearance of the broad COOH peak. |
| IR (KBr) | Disappearance of broad O-H stretch. Shift of C=O stretch to a higher frequency (~1750-1780 cm⁻¹). | |
| MS (ESI+) | Unstable, may show the mass of the hydrolyzed acid. Derivatization to an ester or amide prior to analysis is recommended. | |
| Caption: Typical analytical data for product and intermediate confirmation. | ||
| [12][13] |
References
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Preparation and Properties of Quinoline. LBS PG College. Available at: [Link]
-
6-Methyl-2,4-diphenylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. Available at: [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. Available at: [Link]
-
Methyl 2-phenylquinoline-4-carboxylate. IUCr Journals. Available at: [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]
-
synthesis of quinoline derivatives and its applications. SlideShare. Available at: [Link]
-
Pfitzinger Quinoline Synthesis. SlideShare. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. Available at: [Link]
-
Carboxylic Acid to Acid Chloride Explained. Pearson. Available at: [Link]
-
Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
-
The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Need help in converting a carboxylic acid to an acyl chloride. Reddit. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. Available at: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]
-
Doebner-von Miller Synthesis. Pharmaceutical Chemistry. Available at: [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]
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Technical Support Center: Reactions of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Welcome to the technical support center for 6-Methyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, from synthesis to subsequent coupling reactions. Our focus is on providing causal explanations and validated protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the 6-Methyl-2-phenylquinoline-4-carboxylic acid precursor?
The precursor carboxylic acid is typically synthesized via a Doebner-von Miller reaction or a related cyclization method. The primary challenges are often low yields and the formation of complex impurities. A major issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants, which leads to the formation of intractable tars. Controlling the reaction temperature and ensuring the slow, controlled addition of reagents can mitigate this. Furthermore, depending on the specific substrates and reaction conditions, the formation of regioisomers can occur, complicating purification.
Q2: I am converting the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂). What are the most critical byproducts to be aware of?
Aside from the obvious hydrolysis of the acyl chloride back to the starting carboxylic acid due to moisture, a significant and often overlooked side reaction involves the methyl group at the 6-position. Heating methyl-substituted quinolines with thionyl chloride can lead to chlorination of the methyl group, potentially forming 6-(chloromethyl)-, 6-(dichloromethyl)-, or even 6-(trichloromethyl)-2-phenylquinoline-4-carbonyl chloride.[1] In more complex scenarios, reactions with hot thionyl chloride can even yield sulfur-containing byproducts like dithiolo-quinolinones or trisulphanes.
Q3: My amide coupling reaction using this compound is sluggish or failing. What are the likely causes?
Low reactivity in amide coupling reactions often stems from a few key factors:
-
Steric Hindrance: The 2-phenyl group introduces significant steric bulk around the carbonyl chloride at the 4-position. This can hinder the approach of the amine nucleophile. Using less hindered amines or elevating the reaction temperature may be necessary.
-
Reduced Electrophilicity: The quinoline ring system's electronic properties can influence the reactivity of the acyl chloride. While the nitrogen atom is electron-withdrawing, the overall aromatic system can delocalize charge, slightly reducing the electrophilicity of the carbonyl carbon compared to simpler acyl chlorides.
-
Base-Related Issues: Inadequate or inappropriate base selection is a common problem. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often required to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.[2][3]
Q4: How can I reliably monitor the progress of these reactions and identify impurities?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the mass of the desired product and any byproducts, providing direct evidence of side reactions like hydrolysis or over-chlorination.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities. For example, the appearance of new signals in the benzylic region (~4.5-5.0 ppm) could indicate unwanted chlorination of the 6-methyl group. Quantitative NMR (qNMR) can be used for precise purity determination.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield or Failure in Acyl Chloride Formation
| Observable Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Product is primarily starting carboxylic acid (confirmed by LC-MS/NMR). | Incomplete reaction or hydrolysis. | 1. Ensure Anhydrous Conditions: Thionyl chloride reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used. Hydrolysis converts the product back to the less reactive carboxylic acid.[2] 2. Increase Reaction Time/Temperature: Gently refluxing the reaction mixture (e.g., in neat SOCl₂ or a high-boiling solvent like toluene) can drive the reaction to completion.[7] 3. Use a Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.[7] |
| Complex mixture of products observed by LC-MS and NMR. | Side reactions with the methyl group. | 1. Control Reaction Temperature: The chlorination of the 6-methyl group is more prevalent at higher temperatures.[1] Conduct the reaction at the lowest temperature that allows for complete conversion of the carboxylic acid. 2. Use an Alternative Chlorinating Agent: Consider using oxalyl chloride instead of thionyl chloride. It is often more reactive at lower temperatures and its byproducts (CO, CO₂) are gaseous, simplifying workup.[3] |
Problem 2: Byproduct Formation in Subsequent Amide Coupling Reactions
| Observable Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Low conversion to the desired amide; starting materials remain. | Steric hindrance and/or low nucleophilicity of the amine. | 1. Increase Reaction Temperature: For hindered substrates, heating the reaction (e.g., to 80°C in a sealed vial) can provide the necessary activation energy for the nucleophilic attack to occur.[2] 2. Activate the Amine: For weakly nucleophilic (electron-deficient) amines, consider converting the amine to a more potent nucleophile, for example, by using a stronger, non-nucleophilic base to ensure complete deprotonation if applicable. 3. Change Coupling Strategy: Instead of the acyl chloride, use the parent carboxylic acid with a modern peptide coupling reagent like HATU or HBTU. These reagents form highly activated esters that can overcome the steric barrier more effectively.[5] |
| Formation of an unexpected urea byproduct. | Use of carbodiimide coupling reagents (e.g., DCC, EDC). | 1. Optimize Purification: The dicyclohexylurea (DCU) or related urea byproduct is often insoluble in common organic solvents like dichloromethane but soluble in others. Trituration or careful column chromatography can remove it.[2] 2. Switch to a Different Coupling Reagent: Use a uronium-based reagent (HATU, HBTU) or a phosphonium-based reagent (PyBOP). These generate water-soluble byproducts that are easily removed during aqueous workup. |
| Product appears unstable during silica gel chromatography. | Product degradation on acidic silica. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine (e.g., by running a column volume of solvent containing 1% triethylamine) to neutralize acidic sites that can degrade sensitive products. 2. Use Alternative Purification: Consider purification by recrystallization or using a different stationary phase like alumina. |
Visualized Workflows and Mechanisms
Workflow 1: Synthesis and Troubleshooting of Acyl Chloride
Caption: Troubleshooting workflow for the synthesis of the target acyl chloride.
Mechanism 1: Key Byproduct Formation Pathways
Caption: Major pathways leading to common byproducts and reaction failures.
Experimental Protocols
Protocol 1: Synthesis of this compound
WARNING: Thionyl chloride is corrosive and toxic. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation: Place 6-methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) in an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (5.0-10.0 eq) to the flask, followed by one drop of anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (approx. 76 °C) for 2-4 hours. Monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by LC-MS. The reaction is complete when no starting carboxylic acid is observed.
-
Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). Caution: The vapors are corrosive.
-
Isolation: Add an anhydrous aprotic solvent (e.g., toluene or dichloromethane) and evaporate under reduced pressure again to azeotropically remove residual SOCl₂. The resulting crude solid is typically used immediately in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling with a Hindered Amine
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. If TLC or LC-MS analysis shows low conversion, the reaction can be gently heated to 40-50 °C.
-
Quenching: Upon completion, cool the mixture and quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
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Validation & Comparative
A Comparative Guide to Acylating Agents: 6-Methyl-2-phenylquinoline-4-carbonyl chloride in Focus
Introduction: The Critical Role of Acylation in Modern Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis.[1] This fundamental transformation is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials, enabling the construction of complex molecular architectures and the modulation of a compound's physicochemical properties. The efficacy of an acylation reaction is critically dependent on the choice of the acylating agent, the compound that provides the acyl group.[1][2]
These agents exhibit a wide spectrum of reactivity and selectivity. The general hierarchy of reactivity for common acylating agents places acyl chlorides at the apex, followed by acid anhydrides, esters, and amides.[3][4][5] This reactivity is primarily governed by the leaving group's ability to depart from the tetrahedral intermediate formed during the nucleophilic acyl substitution mechanism.[5]
This guide provides an in-depth comparison of 6-Methyl-2-phenylquinoline-4-carbonyl chloride, a specialized acylating agent, with more conventional reagents like acetyl chloride, benzoyl chloride, and di-tert-butyl dicarbonate (Boc anhydride). We will explore their relative performance, supported by mechanistic insights and representative experimental protocols, to empower researchers in making informed decisions for their synthetic challenges.
Spotlight on this compound: A Specialist's Tool
This compound is a complex acylating agent designed not just for acylation, but for the specific introduction of the 6-methyl-2-phenylquinoline moiety.[6] This structural feature is significant, as quinoline derivatives are a well-established class of compounds possessing diverse biological activities, including antimicrobial and anticancer properties.[7][8][9][10]
Key Structural and Reactive Features:
-
High Reactivity: As an acyl chloride, it resides at the top of the reactivity ladder.[3][4][11] The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
-
Function Transfer: Its primary utility lies in transferring the bulky and functional quinoline group. This makes it an invaluable tool in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for creating derivatives with unique photophysical properties.[7][8][12]
-
Steric Influence: The large, rigid quinoline framework introduces significant steric bulk around the reactive carbonyl chloride. This can influence reaction kinetics and may impart a degree of regioselectivity in reactions with poly-functionalized substrates that is not observed with smaller acylating agents.
-
Reaction Profile: It readily reacts with nucleophiles such as amines and alcohols to form stable amides and esters, respectively.[7] Like other acyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[7]
The Workhorses: A Comparative Analysis of Common Acylating Agents
The optimal choice of an acylating agent requires balancing reactivity, selectivity, cost, and the nature of the byproducts.[13]
Acetyl Chloride (CH₃COCl)
A simple yet potent acetylating agent, acetyl chloride is used to introduce the acetyl group.[14][15]
-
Performance: Its small size and high reactivity lead to rapid reaction rates and often high yields.[13][14]
-
Drawbacks: The reaction can be vigorous and difficult to control.[16] It releases HCl gas, which is corrosive and can form hydrochloride salts with amine substrates, rendering them non-nucleophilic.[13][16] Its volatility and reactivity with atmospheric moisture also present handling challenges.[15][16]
-
Comparison to this compound: Acetyl chloride is a tool for simple acetylation, while the quinoline derivative is for installing a large, complex functional group. The former is far more reactive in a general sense due to minimal steric hindrance, but the latter is chosen for the specific properties its quinoline core imparts to the final product.
Benzoyl Chloride (C₆H₅COCl)
As the simplest aromatic acyl chloride, benzoyl chloride is the reagent of choice for benzoylation.[17][18]
-
Performance: It is highly reactive and widely used in the synthesis of dyes, pharmaceuticals, and polymers.[18][19][20] Its reactions are analogous to those of other acyl chlorides, including vigorous hydrolysis.[17]
-
Drawbacks: It is a lachrymator, corrosive, and requires careful handling in a moisture-free environment.[19][20]
-
Comparison to this compound: Both are aromatic acyl chlorides, but benzoyl chloride is significantly smaller and less sterically demanding. The choice between them is exclusively determined by the desired final molecular structure—a simple phenyl ketone/amide/ester versus a complex quinoline derivative.
Acetic Anhydride ((CH₃CO)₂O)
Acetic anhydride is a milder and often more selective acetylating agent than acetyl chloride.[13]
-
Performance: It offers a more controlled reaction. A key advantage is that its byproduct is acetic acid, which is less corrosive and more easily managed than HCl.[13] This, combined with its ease of handling, makes it a preferred reagent in many laboratory and industrial settings.[13][16]
-
Drawbacks: It is less reactive than acyl chlorides, necessitating longer reaction times or the use of catalysts.[3][13]
-
Comparison to this compound: This highlights the classic trade-off between an acyl chloride and an acid anhydride. The quinoline acyl chloride is far more reactive. There is no anhydride equivalent of the quinoline derivative readily available, making the acyl chloride the primary choice for introducing this specific moiety.
Di-tert-butyl dicarbonate (Boc Anhydride)
Boc anhydride serves a fundamentally different purpose. It is the premier reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines.[21][22][23]
-
Performance: It reacts selectively with amines to form carbamates, which are stable under many reaction conditions but can be easily cleaved with mild acid.[23][24] Its byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.[25]
-
Drawbacks: It is not used for creating permanent acyl linkages in the same way as the other agents discussed.
-
Comparison to this compound: The comparison is one of function. Boc anhydride is a tool for temporary protection in a multi-step synthesis.[25] this compound is used to permanently install a large, often pharmacologically active, moiety.
Data-Driven Comparison
To provide a clear, quantitative comparison, the following table summarizes the key characteristics of these acylating agents.
| Feature | This compound | Acetyl Chloride | Benzoyl Chloride | Acetic Anhydride | Boc Anhydride |
| Primary Use | Introduction of a specific quinoline moiety[7][12] | Acetylation[14][15] | Benzoylation[17][19] | Acetylation (milder)[13] | Boc protection of amines[22][23] |
| Reactivity Class | Acyl Chloride (Very High)[3][7] | Acyl Chloride (Very High)[3][11] | Acyl Chloride (Very High)[11][17] | Acid Anhydride (High)[3][13] | Acid Anhydride (Moderate)[25] |
| Byproduct(s) | HCl | HCl[13] | HCl[17] | Acetic Acid[13] | t-BuOH, CO₂[25] |
| Handling | Moisture sensitive, corrosive[7] | Moisture sensitive, volatile, corrosive[15][16] | Moisture sensitive, lachrymator, corrosive[18][19] | Easier to handle, less corrosive[16] | Stable, easy to handle[22] |
| Steric Hindrance | High | Low | Moderate | Low | High |
Illustrative Experimental Performance
The following table presents hypothetical data for the acylation of aniline under standardized conditions to illustrate the expected differences in performance.
| Acylating Agent | Expected Reaction Time | Expected Yield (%) | Notes |
| This compound | 1 - 3 hours | 85 - 95% | Slower than smaller acyl chlorides due to sterics. |
| Acetyl Chloride | < 30 minutes | > 95% | Very fast, potentially exothermic. Requires base to neutralize HCl.[13] |
| Benzoyl Chloride | < 1 hour | > 95% | Fast reaction. Requires base. |
| Acetic Anhydride | 2 - 6 hours | 90 - 98% | Slower, more controlled reaction. Often requires heat or catalyst.[13] |
Mechanistic Insights and Workflow Visualization
The reactivity of acyl chlorides is best understood through the nucleophilic acyl substitution mechanism.
Caption: Reactivity hierarchy of common carboxylic acid derivatives.
Experimental Protocols
Reproducibility is paramount in scientific research. The following is a generalized, representative protocol for the acylation of an amine using an acyl chloride, which can be adapted for specific substrates.
Protocol: N-Acylation of a Primary Amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.1 - 1.5 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylating Agent Addition: Dissolve the acyl chloride (e.g., this compound, 1.05 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.
Caption: A typical experimental workflow for an N-acylation reaction.
Conclusion and Strategic Selection
The selection of an acylating agent is a nuanced decision that extends beyond mere reactivity. While highly reactive agents like acetyl chloride and benzoyl chloride offer speed and efficiency for introducing small, common acyl groups, they can lack selectivity and present handling challenges. [3][13]Acetic anhydride provides a milder, more controllable alternative for acetylation, trading reaction speed for operational simplicity and safety. [13]Boc anhydride operates in a separate functional class, serving as an indispensable tool for amine protection rather than permanent acylation. [23][25] This compound emerges as a highly specialized reagent. Its value is not in its general utility but in its unique ability to append a large, sterically defined, and potentially bioactive quinoline scaffold onto a target molecule. Researchers choosing this agent are not simply performing an acylation; they are executing a strategic modification to imbue their molecule with the distinct properties of the quinoline heterocycle. The optimal choice, therefore, is fundamentally context-dependent, guided by the specific synthetic goal, the substrate's complexity, and the desired attributes of the final product.
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A Comparative Analysis of the Biological Activity of 6-Methyl-2-phenylquinoline-4-carboxamides and Their Ester Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its privileged structure and diverse pharmacological potential.[1] Among its numerous derivatives, those functionalized at the 4-position with carboxamides or esters have garnered significant attention, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[2][3][4] This guide provides an in-depth, objective comparison of the biological activities of 6-Methyl-2-phenylquinoline-4-carboxamides versus their corresponding esters, synthesizing findings from various studies to inform future drug design and development efforts. We will delve into the underlying structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays.
The Chemical Rationale: Amide vs. Ester Linkages
The choice between a carboxamide and an ester linkage at the C4 position of the quinoline ring is a critical decision in the design of bioactive molecules. This seemingly subtle modification can profoundly impact a compound's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets. Amides introduce a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for more complex and potentially stronger interactions with protein residues. Esters, on the other hand, primarily act as hydrogen bond acceptors. This fundamental difference often translates into distinct biological activities and potencies.
Comparative Biological Activities: A Tale of Two Functional Groups
The literature presents a compelling, albeit complex, picture when comparing the biological activities of quinoline-4-carboxamides and their ester counterparts. The superiority of one functional group over the other appears to be highly dependent on the specific therapeutic area and the biological target .
Antimicrobial Activity: Carboxylic Acids and Esters Take the Lead
In the realm of antimicrobial agents, studies have indicated that quinoline-4-carboxylic acids and their ester derivatives often exhibit superior activity compared to the corresponding carboxamides. A study on newly synthesized 2-substituted derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide revealed that the highest antimicrobial effects were observed with the carboxylic acid derivatives.[3][5] The corresponding carboxamides only weakly influenced the growth of the tested microorganisms.[3][5] This suggests that the carboxylic acid moiety, or its ester precursor which can be hydrolyzed in situ to the active acid, is crucial for antimicrobial efficacy. It is hypothesized that the acidic proton or the overall charge distribution in the carboxylate form is vital for interaction with bacterial targets.
Antimalarial Potency: The Ester Advantage
Research into antimalarial agents has also highlighted significant differences between these two classes of compounds. In a study focused on 4-oxo-3-carboxyl quinolones, the carboxyl ester derivative demonstrated the most potent antimalarial activity.[2] Notably, the replacement of the 3-carboxyl ester group with either a 3-carboxylic acid or a 3-carboxylic amide resulted in the abolishment of its activity against both tested strains of Plasmodium falciparum.[2] This finding underscores the critical role of the ester functionality for this specific biological target, thought to be the parasite's cytochrome bc1 complex.[2]
Anticancer Activity: The Ascendancy of Carboxamides
Conversely, in the field of oncology, quinoline-4-carboxamides have emerged as a particularly promising class of compounds. The incorporation of a carboxamide linkage into the quinoline framework has been shown to be an effective strategy for enhancing anticancer potency.[1] These compounds have been found to exert their effects through various mechanisms, including the inhibition of topoisomerase and protein kinases.[1] For instance, a novel series of 2-phenylquinoline-4-carboxamide derivatives were identified as potent inhibitors of tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells.[4] Another study focused on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which were designed and synthesized as anticancer agents targeting the PI3Kα signaling pathway.[6] While direct comparative studies with the exact ester analogs are scarce in the anticancer context, the wealth of literature pointing to the potent and diverse mechanisms of action of quinoline carboxamides suggests their general prominence in this therapeutic area.
Summary of Biological Activity Data
| Biological Activity | Carboxamide Derivatives | Ester Derivatives | Key Findings |
| Antimicrobial | Weakly active to inactive | More potent | Carboxylic acid (potentially formed from ester hydrolysis) appears crucial for activity.[3][5] |
| Antimalarial | Inactive | Potent | The ester group is essential for activity against P. falciparum.[2] |
| Anticancer | Potent with diverse MoAs | Less explored, likely less potent | Carboxamide linkage enhances anticancer potency through various mechanisms.[1][4] |
Experimental Protocols
To ensure the rigorous evaluation and comparison of these two classes of compounds, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for assessing the anticancer activity of the synthesized compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram:
MTT Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 6-Methyl-2-phenylquinoline-4-carboxamides and their corresponding esters in the appropriate cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to assess the antimicrobial activity of the compounds.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Workflow Diagram:
MIC Determination Workflow
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The available evidence strongly suggests that the choice between a carboxamide and an ester at the 4-position of the 6-Methyl-2-phenylquinoline scaffold is a critical determinant of biological activity. While carboxamides appear to be more promising for the development of anticancer agents, esters and their corresponding carboxylic acids show greater potential as antimicrobial and antimalarial drugs.
This comparative guide highlights the importance of a nuanced, target-specific approach to drug design. Future research should focus on direct, head-to-head comparisons of 6-Methyl-2-phenylquinoline-4-carboxamides and their ester analogs across a wider range of biological assays and cancer cell lines. Such studies will provide a more definitive understanding of the structure-activity relationships and pave the way for the development of more potent and selective therapeutic agents.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Methyl-2-phenylquinoline-4-carbonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is not merely a procedural step but the bedrock of reliable and reproducible science. Quinoline derivatives, renowned for their presence in natural alkaloids and their wide spectrum of biological activities including anticancer and antimalarial properties, represent a class of compounds where structural integrity is paramount to function.[1][2][3][4][5]
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the characterization of 6-Methyl-2-phenylquinoline-4-carbonyl chloride and its analogous derivatives. We move beyond simple data reporting to explore the causality behind experimental choices, ensuring that the methodologies presented are not just protocols, but self-validating systems for confident structural confirmation.
The Central Role of Spectroscopy in Quinoline Drug Discovery
The journey from synthesis to a viable drug candidate is paved with analytical checkpoints. For complex heterocyclic systems like this compound, a multi-faceted spectroscopic approach is indispensable. Each technique provides a unique piece of the structural puzzle, and it is the synergy between these methods that affords unambiguous characterization. This guide will focus on the "big four" of structural analysis: NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy.
dot graphdot
Caption: General workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and chemical environment of atoms.[1][4] For quinoline derivatives, both ¹H and ¹³C NMR are critical.
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of a this compound derivative is information-rich. Protons in different regions of the molecule experience distinct electronic environments, leading to characteristic chemical shifts (δ).
-
Quinoline Ring Protons (δ 7.5-9.0 ppm): These aromatic protons are typically found in the downfield region. Their specific shifts and coupling constants are crucial for confirming the substitution pattern. For instance, the proton at the 8-position is often distinct due to its proximity to the nitrogen atom and potential through-space coupling.[6]
-
Phenyl Group Protons (δ 7.2-8.0 ppm): The protons on the 2-phenyl substituent will appear in the aromatic region. The splitting pattern can indicate the substitution on this ring in various derivatives.
-
Methyl Group Protons (δ ~2.5 ppm): The methyl group at the 6-position will appear as a sharp singlet, a key identifier for this specific scaffold.
-
Alpha-Protons: Protons on carbons adjacent to a carbonyl group are slightly deshielded and typically resonate near 2-3 ppm.[7]
Expertise & Experience: Decoding the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a carbon "fingerprint" of the molecule.
-
Carbonyl Carbon (C=O) (δ > 165 ppm): The carbon of the acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, making its signal a landmark in the spectrum.[7]
-
Aromatic Carbons (δ 120-150 ppm): The numerous carbons of the quinoline and phenyl rings will appear in this region.[4][8] Techniques like DEPT-135 or HSQC are invaluable for distinguishing between quaternary carbons and those bearing protons.
-
Methyl Carbon (δ ~20-25 ppm): The methyl carbon signal will appear in the upfield aliphatic region.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: The choice of solvent is critical; it must dissolve the compound without having interfering signals in the regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Causality: TMS provides a zero reference point, ensuring comparability of spectra across different experiments and instruments.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.[1] Causality: 2D NMR provides definitive proof of connectivity, resolving ambiguities that may arise from overlapping signals in 1D spectra.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Its primary utility here is the unambiguous confirmation of the acyl chloride moiety.
Expertise & Experience: Key IR Absorptions
-
C=O Stretch (Acyl Chloride): This is the most diagnostic peak. It appears as a very strong, sharp absorption in the range of 1785-1815 cm⁻¹ .[7] Causality: The high frequency of this stretch is due to the inductive effect of the highly electronegative chlorine atom, which strengthens and stiffens the C=O bond. This band clearly distinguishes it from other carbonyl compounds like esters or amides, which absorb at lower frequencies.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the quinoline and phenyl rings.
-
Aromatic C-H Stretches: These appear as sharp peaks just above 3000 cm⁻¹.
-
C-Cl Stretch: A stretch in the 600-800 cm⁻¹ region can be attributed to the carbon-chlorine bond, though this region often contains other signals.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. Causality: ATR is a modern, convenient technique that requires minimal sample preparation and avoids the need for KBr pellets.
-
Background Scan: Perform a background scan with a clean, empty crystal. Causality: This step is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring these do not contaminate the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the elemental composition of a compound. It also offers structural clues through fragmentation patterns.
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion Peak (M⁺): For this compound (C₁₇H₁₂ClNO), the expected monoisotopic mass is approximately 281.06 g/mol .[9] Identifying this peak confirms the molecular weight.
-
Chlorine Isotopic Pattern: This is a self-validating feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum will show a characteristic pattern: the molecular ion peak (M⁺) and an "M+2" peak that is about one-third the intensity of the M⁺ peak.[4] The presence of this pattern is definitive proof of a single chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways often involve the loss of the chlorine atom (-35 Da) or the entire carbonyl chloride group (-63 Da). Analyzing these fragments can further support the proposed structure.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Causality: ESI is a "soft" ionization technique that typically keeps the molecule intact, making it easy to identify the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode. A high-resolution TOF analyzer will provide a highly accurate mass measurement, allowing for the determination of the elemental formula.[10][11]
dot graphdot
Caption: How different spectroscopic techniques contribute to structural elucidation.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. For highly conjugated systems like quinolines, this technique is useful for confirming the aromatic core and studying electronic properties.
Expertise & Experience: Interpreting the UV-Vis Spectrum
Quinoline derivatives exhibit strong absorptions in the UV region (200-400 nm) due to π-π* transitions within the extensive conjugated system.[12][13] The spectrum will typically show multiple bands. The exact position of the maximum absorbance (λ_max) can be sensitive to substituents on the rings and the solvent used, a phenomenon known as solvatochromism.[12] While not a primary tool for structure determination, it is excellent for confirming the presence of the expected chromophore and for quantitative analysis using the Beer-Lambert law.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.
-
Blanking: Use a cuvette containing only the solvent to zero the spectrophotometer.
-
Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm) to record the absorbance spectrum and identify the λ_max values.
Comparative Spectroscopic Data Summary
To illustrate the power of this multi-technique approach, the table below summarizes the expected key spectroscopic data for the parent compound and a hypothetical derivative. This comparative view highlights how subtle structural changes manifest in the spectral data.
| Spectroscopic Feature | This compound | Alternative: 6-Methyl-2-(4-nitrophenyl)quinoline-4-carbonyl chloride | Rationale for Change |
| Formula | C₁₇H₁₂ClNO | C₁₇H₁₁ClN₂O₃ | Addition of a nitro group (NO₂) |
| MW (Monoisotopic) | ~281.06 Da | ~326.05 Da | Mass increases by the mass of NO₂ minus H (~45 Da) |
| MS Isotope Pattern | M⁺ and M+2 peaks in ~3:1 ratio | M⁺ and M+2 peaks in ~3:1 ratio | The chlorine atom is still present. |
| IR: C=O Stretch (cm⁻¹) | ~1795 cm⁻¹ | ~1800 cm⁻¹ | The electron-withdrawing NO₂ group may slightly increase the C=O frequency. |
| IR: NO₂ Stretches (cm⁻¹) | Absent | Strong peaks at ~1520 & ~1350 cm⁻¹ | Characteristic asymmetric and symmetric stretches of the nitro group appear. |
| ¹H NMR: Phenyl Protons | Multiplet, ~7.4-7.6 ppm | Two doublets (AA'BB' system), ~7.8 & ~8.3 ppm | The nitro group simplifies the pattern and shifts protons downfield due to its strong electron-withdrawing nature. |
| ¹H NMR: Quinoline Protons | Downfield aromatic region | Similar shifts, potentially minor downfield shift | The electronic effect of the nitro group is transmitted through the conjugated system. |
| UV-Vis λ_max | e.g., ~250 nm, ~320 nm | Red-shifted (longer wavelength) | The nitro group extends the conjugation and acts as a strong acceptor, lowering the energy of the π-π* transition. |
Conclusion
The structural characterization of this compound and its derivatives is a clear example of the necessity for a synergistic analytical approach. No single technique can provide the complete picture. Mass spectrometry confirms the mass and formula, IR spectroscopy identifies critical functional groups, UV-Vis spectroscopy probes the electronic system, and NMR spectroscopy ultimately pieces together the atomic framework. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently and efficiently elucidate the structures of novel compounds, accelerating the pace of drug discovery and development.
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- ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
- ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued).
- National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. NIST WebBook.
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- NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
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- Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
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The 6-Methyl-2-phenylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, the 6-methyl-2-phenylquinoline core has emerged as a particularly promising framework for the development of novel anticancer and antimicrobial agents. The strategic placement of a methyl group at the 6-position and a phenyl ring at the 2-position provides a unique template for structural modifications that can profoundly influence biological activity. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-methyl-2-phenylquinoline derivatives, synthesizing findings from various studies to provide a rational basis for the design of more effective therapeutic candidates.
Understanding the Core: The 6-Methyl-2-phenylquinoline Framework
The fundamental 6-methyl-2-phenylquinoline structure presents several key positions for chemical modification, primarily on the quinoline ring system and the appended phenyl group. The interplay of electronic and steric effects of different substituents at these positions dictates the molecule's interaction with biological targets, ultimately determining its efficacy and selectivity.
Anticancer Activity: A Detailed SAR Analysis
Recent investigations into 2-arylquinoline derivatives have revealed their potential as potent anticancer agents, with several studies highlighting the importance of substitutions at the C6 position of the quinoline ring. The 6-methyl group, in particular, has been a focal point in the design of novel cytotoxic compounds.
Key SAR Insights for Anticancer Activity:
-
Substitution at the 6-Position: The presence of a methyl group at the 6-position of the quinoline ring has been shown to be a favorable feature for anticancer activity in several series of 2-arylquinolines. This is exemplified in studies where C6-substituted 2-phenylquinolines displayed significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer).
-
Influence of the 2-Phenyl Ring Substituents: Modifications on the 2-phenyl ring play a crucial role in modulating the anticancer potency. For instance, the introduction of methoxy groups on the phenyl ring can enhance cytotoxicity. One study reported that a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative exhibited potent cytotoxicity against multiple tumor cell lines.[1] Although not a direct 6-methyl-2-phenylquinoline, this highlights the importance of phenyl ring substitutions in related quinoline scaffolds.
-
Lipophilicity and Cytotoxicity: A clear correlation between lipophilicity (expressed as cLogP) and cytotoxic effects has been observed for 2-arylquinoline derivatives. Generally, increased lipophilicity is associated with enhanced anticancer activity, particularly against HeLa and PC3 cell lines.
Comparative Anticancer Activity of 2-Arylquinoline Derivatives:
To illustrate the impact of substitution on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of C6-substituted 2-phenylquinoline derivatives against selected cancer cell lines.
| Compound ID | C6-Substituent | 2-Phenyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | H | H | HeLa | >100 | |
| 5 | OCH3 | H | HeLa | 68.32 | |
| 10 | Cl | H | HeLa | 38.34 | |
| 11 | CH3 | 3,4-methylenedioxy | PC3 | 34.34 | |
| 12 | OCH3 | 3,4-methylenedioxy | PC3 | 31.37 | |
| 13 | Cl | 3,4-methylenedioxy | HeLa | 8.3 |
Analysis: The data clearly indicates that substitution at the C6 position significantly influences anticancer activity. While the unsubstituted compound 4 is inactive, the introduction of a methoxy (5 ), chloro (10 ), or methyl (11 ) group leads to a notable increase in cytotoxicity. Furthermore, the combination of a C6 substituent with a substituted 2-phenyl ring, as seen in compounds 11 , 12 , and 13 , results in even more potent anticancer agents.
Antimicrobial Activity: Unveiling the SAR
The 6-methyl-2-phenylquinoline scaffold also serves as a promising template for the development of novel antimicrobial agents. Studies have demonstrated that derivatives of this core structure exhibit activity against both Gram-positive and Gram-negative bacteria.[2]
Key SAR Insights for Antimicrobial Activity:
-
Impact of Substituents on the 2-Phenyl Ring: The nature of the substituent on the 2-phenyl ring is a critical determinant of antibacterial potency. A study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives revealed that the presence of electron-withdrawing or electron-donating groups on the phenyl ring influences the activity against different bacterial strains.[2]
-
Activity Spectrum: Derivatives of 6-methyl-2-phenylquinoline have shown significant activity against Pseudomonas aeruginosa and Escherichia coli.[2] However, their efficacy against Gram-positive bacteria like Staphylococcus aureus can be variable.[2]
Comparative Antimicrobial Activity of 4-Methyl-2-(4-Substituted Phenyl)quinoline Derivatives:
The following table presents the antibacterial activity of a series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives, highlighting the influence of the substituent on the phenyl ring.
| Compound ID | 2-Phenyl Substituent | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | Reference |
| Q1 | H | 15 | 18 | 10 | [2] |
| Q2 | 4-CH3 | 16 | 19 | 11 | [2] |
| Q3 | 4-OCH3 | 17 | 20 | 12 | [2] |
| Q4 | 4-Cl | 14 | 17 | 10 | [2] |
| Q5 | 4-NO2 | 13 | 16 | 9 | [2] |
Analysis: The results suggest that electron-donating groups (e.g., -CH3, -OCH3) at the para-position of the 2-phenyl ring tend to enhance the antibacterial activity against the tested strains compared to the unsubstituted analog.[2] Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) appear to slightly diminish the activity.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of 6-methyl-2-phenylquinoline derivatives, based on established protocols.
General Synthesis of 6-Methyl-2-phenylquinoline Derivatives (Doebner-von Miller Reaction):
This protocol describes a common method for synthesizing the quinoline core.
-
Reaction Setup: In a round-bottom flask, combine p-toluidine (1 equivalent), an appropriately substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of a suitable acid, such as hydrochloric acid or trifluoroacetic acid.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with a suitable solvent (e.g., cold ethanol), and purify it further by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay):
This protocol outlines the standard procedure for assessing the cytotoxicity of the synthesized compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 6-methyl-2-phenylquinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method):
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.
-
Serial Dilution: Perform a serial dilution of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing Structure-Activity Relationships
To provide a clearer understanding of the key structural features influencing the biological activity of 6-methyl-2-phenylquinoline derivatives, the following diagrams illustrate the core SAR principles.
Caption: Key SAR determinants for the anticancer activity of 6-methyl-2-phenylquinoline derivatives.
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A Comparative Guide to the Cytotoxicity of 2-Phenylquinoline-4-Carboxamide Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2-phenylquinoline derivatives have garnered significant attention for their potent anticancer activities. This guide provides a comparative analysis of the cytotoxicity of a specific subclass, 2-phenylquinoline-4-carboxamide derivatives, synthesizing data from key studies to offer insights into their structure-activity relationships (SAR) and mechanisms of action. While the initial focus was on 6-Methyl-2-phenylquinoline-4-carbonyl chloride derivatives, the available literature directs a more robust comparison toward the broader and more extensively studied 2-phenylquinoline-4-carboxamide class. The carbonyl chloride is a reactive intermediate, and the resulting carboxamides are the stable, bioactive compounds typically evaluated.
The Synthetic Pathway to Bioactivity
The general synthesis of 2-phenylquinoline-4-carboxamide derivatives begins with the corresponding 2-phenylquinoline-4-carboxylic acid. This precursor is activated to an acid chloride, which then readily reacts with a variety of amines to produce a library of carboxamide derivatives. This modular approach allows for systematic modifications to explore the structure-activity landscape.
Caption: General synthetic route for 2-phenylquinoline-4-carboxamide derivatives.
Comparative Cytotoxicity: A Data-Driven Analysis
The anticancer potential of these derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. Below is a summary of cytotoxicity data from a study on novel 2-phenylquinoline-4-carboxamide derivatives.[1]
| Compound | R Group (Amine Moiety) | HCT116 (Colon) IC50 (µM) | SK-OV-3 (Ovarian) IC50 (µM) | Hela (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) |
| 7b | 3-hydroxy-4-methoxyphenyl | 0.2 | 0.5 | 1.2 | 1.1 | 1.3 |
| 7d | 3,4,5-trimethoxyphenyl | 0.8 | 1.2 | 2.5 | 2.1 | 2.8 |
| 7a | 4-methoxyphenyl | 1.5 | 2.1 | 3.6 | 3.2 | 4.1 |
| 7c | 3,4-dimethoxyphenyl | 1.1 | 1.8 | 2.9 | 2.5 | 3.3 |
| Combretastatin A-4 | (Reference Drug) | 0.002 | 0.003 | 0.004 | 0.003 | 0.005 |
Data synthesized from a study by Wang et al. (2017).[1]
From this data, compound 7b , featuring a 3-hydroxy-4-methoxyphenyl group, demonstrates the most potent cytotoxic activity across the tested cell lines, with a particularly low IC50 value of 0.2 µM against the HCT116 colon cancer cell line.[1] This suggests that the substitution pattern on the phenyl ring of the carboxamide moiety is a critical determinant of anticancer efficacy.
Unraveling the Mechanism of Action
The cytotoxic effects of 2-phenylquinoline-4-carboxamide derivatives are often attributed to their ability to interfere with fundamental cellular processes. One prominent mechanism is the inhibition of tubulin polymerization.[1]
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.
A study on 2-phenylquinoline-4-carboxamide derivatives revealed that they can inhibit tubulin polymerization, with the most potent cytotoxic compounds also being the most effective inhibitors.[1] Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Caption: Proposed mechanism of action for cytotoxic 2-phenylquinoline-4-carboxamide derivatives.
Histone Deacetylase (HDAC) Inhibition
Another emerging mechanism for some 2-phenylquinoline derivatives is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[2][3] A recent study identified a 2-phenylquinoline-4-carboxylic acid derivative as a selective HDAC3 inhibitor that induces G2/M cell cycle arrest and apoptosis in cancer cells.[2][3] This suggests that the 2-phenylquinoline scaffold can be adapted to target different anticancer pathways.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following is a typical workflow for evaluating the cytotoxic effects of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structural features that influence the cytotoxicity of 2-phenylquinoline-4-carboxamide derivatives:
-
Substituents on the Phenyl Ring of the Carboxamide: The nature and position of substituents on the N-phenyl ring are critical for activity. Hydroxyl and methoxy groups, particularly in combination, appear to enhance cytotoxicity.[1]
-
The 2-Phenyl Group: The presence of the phenyl group at the 2-position of the quinoline ring is a common feature in many active derivatives and is thought to contribute to the binding at the target site.
-
The Carboxamide Linker: The amide linkage at the 4-position provides a key point for diversification and interaction with biological targets.[4]
Conclusion and Future Directions
2-Phenylquinoline-4-carboxamide derivatives represent a promising class of anticancer agents with potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action, primarily through the inhibition of tubulin polymerization, makes them attractive candidates for further development. The modular nature of their synthesis allows for extensive exploration of the structure-activity relationship, offering opportunities to optimize their potency and selectivity. Future research should focus on in vivo studies to validate the preclinical efficacy of the most potent derivatives and to further elucidate their pharmacokinetic and pharmacodynamic properties. The exploration of this scaffold for other anticancer targets, such as HDACs, also warrants further investigation.
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Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorg Med Chem. Available at: [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. Available at: [Link]
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Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Scientific Reports. Available at: [Link]
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Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research. Available at: [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Available at: [Link]
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A-Comparative-Guide-to-the-Reactivity-of-Substituted-2-Phenylquinoline-4-Carbonyl-Chlorides
Introduction: The Role of Quinoline Scaffolds in Modern Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1] Specifically, 2-phenylquinoline-4-carbonyl chlorides are highly valuable synthetic intermediates. The reactivity of the acyl chloride at the 4-position is pivotal for the construction of a diverse array of derivatives, including amides, esters, and ketones, which have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[2][3][4]
The synthetic utility of these intermediates is critically dependent on the electrophilicity of the carbonyl carbon, which can be finely tuned by introducing substituents on the 2-phenyl ring. Understanding the relationship between the electronic properties of these substituents and the reactivity of the acyl chloride is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This guide provides a comprehensive analysis of the comparative reactivity of substituted 2-phenylquinoline-4-carbonyl chlorides, grounded in the principles of physical organic chemistry and supported by a robust experimental framework for validation.
Theoretical Framework: Substituent Effects on Carbonyl Electrophilicity
The reactivity of an acyl chloride in nucleophilic acyl substitution is fundamentally governed by the partial positive charge on the carbonyl carbon. Substituents on the 2-phenyl ring modulate this electrophilicity through a combination of inductive and resonance effects.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are powerful EWGs. They pull electron density away from the phenyl ring and, by extension, from the quinoline system and the carbonyl carbon. This inductive withdrawal (-I effect) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[6]
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH₃) or methyl (-CH₃) push electron density towards the carbonyl group. This electron donation (+I, +M effects) reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity and slowing down the rate of nucleophilic substitution.[7]
The interplay of these electronic effects can be quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of substituents.[8][9] Generally, a positive Hammett ρ (rho) value for a reaction indicates that it is accelerated by electron-withdrawing groups.[10]
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A Comparative Guide to Assessing the Purity of Synthesized 6-Methyl-2-phenylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity for 6-Methyl-2-phenylquinoline-4-carbonyl chloride
This compound is a highly reactive acyl chloride derivative of a substituted quinoline. Quinolines are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities may include unreacted starting materials, byproducts from the synthesis, or degradation products. Therefore, a robust analytical strategy to ensure the purity of this key intermediate is paramount.
Comparative Analysis of Purity Assessment Methodologies
The selection of an appropriate analytical technique for purity determination depends on the specific information required, such as the identification and quantification of the main component and its impurities. The most common and effective methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Technique | Principle | Strengths | Weaknesses |
| HPLC (High-Performance Liquid Chromatography) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | High sensitivity and resolution for separating complex mixtures.[2] Excellent for quantitative analysis of the main component and impurities.[3] | Requires a suitable chromophore for UV detection. Method development can be time-consuming. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Provides unambiguous structural elucidation.[4] Quantitative NMR (qNMR) allows for direct purity assessment without the need for reference standards of each impurity.[5] | Relatively lower sensitivity compared to HPLC. Can be complex to interpret for mixtures. |
| MS (Mass Spectrometry) | Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample. | High sensitivity and specificity for molecular weight determination and structural elucidation through fragmentation patterns.[6] | May not be suitable for direct quantitative analysis without appropriate standards and calibration. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about its functional groups. | Rapid and non-destructive. Excellent for confirming the presence of the carbonyl chloride functional group and the absence of the corresponding carboxylic acid.[7] | Limited quantitative capabilities. Provides information on functional groups rather than the complete molecular structure. |
In-Depth Methodological Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
HPLC is a cornerstone technique for the quality control of pharmaceutical intermediates due to its high resolving power and sensitivity. A well-developed HPLC method can separate the target compound from its potential impurities, allowing for accurate quantification.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating quinoline derivatives.[8]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the quinoline chromophore has strong absorbance (e.g., 254 nm or 310 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a certified reference standard of this compound should be used to create a calibration curve.[10]
Visualization of the HPLC Workflow:
Caption: A streamlined workflow for HPLC-based purity assessment.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[11] It relies on the direct proportionality between the integrated signal area of a specific resonance and the number of corresponding nuclei.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.[5]
-
Accurately weigh a known amount of a high-purity, stable internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube. The standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.
-
-
Solvent and Referencing:
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.[12]
-
Use tetramethylsilane (TMS) as an internal reference for chemical shift calibration (0 ppm).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
Data Processing and Purity Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualization of the qNMR Workflow:
Caption: Key steps in performing a quantitative NMR analysis.
Complementary Spectroscopic Techniques
Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the molecular weight of the synthesized product and for identifying impurities. Electrospray ionization (ESI) is a suitable technique for this class of compounds. The fragmentation pattern can provide structural information about both the parent compound and any co-eluting impurities when coupled with a separation technique like HPLC (LC-MS). The fragmentation of quinoline derivatives often involves characteristic losses from the ring system.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique to confirm the presence of the key functional groups. For this compound, the most characteristic absorption band will be the strong carbonyl (C=O) stretch of the acyl chloride, typically appearing at a high frequency around 1770-1800 cm⁻¹.[7] The absence of a broad O-H stretch from a carboxylic acid impurity (around 2500-3300 cm⁻¹) is a key indicator of successful synthesis and purity.
Potential Impurities and Their Identification
The synthesis of this compound typically proceeds from the corresponding carboxylic acid. Therefore, potential impurities include:
-
6-Methyl-2-phenylquinoline-4-carboxylic acid: The starting material. Its presence can be readily detected by HPLC (as a more polar compound with a shorter retention time) and confirmed by the presence of a carboxylic acid proton signal in the ¹H NMR spectrum and a broad O-H stretch in the FTIR spectrum.
-
Residual solvents: Solvents used in the synthesis and purification steps can be identified by their characteristic signals in the ¹H NMR spectrum.
-
Byproducts from the chlorination reaction: Depending on the chlorinating agent used (e.g., thionyl chloride, oxalyl chloride), specific byproducts may be present. These can often be detected by GC-MS or LC-MS.
Conclusion
A multi-technique approach is recommended for a comprehensive assessment of the purity of synthesized this compound. HPLC provides excellent quantitative capabilities for routine quality control, while qNMR offers a powerful method for absolute purity determination. Mass spectrometry and FTIR spectroscopy serve as essential complementary techniques for structural confirmation and the identification of specific impurities. By employing a combination of these methods, researchers and drug development professionals can ensure the high quality and integrity of this crucial synthetic intermediate.
References
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Sci-Hub. (n.d.). 1H and 13C NMR spectral studies of some 2,4-diphenylquinoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Quinoline. Retrieved from [Link]
-
MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]
-
MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
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Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-methyl-2-phenylquinoline-4-carboxylic acid (C17H13NO2). Retrieved from [Link]
-
ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
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Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link]
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PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]
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ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying acid chlorides.
-
PubMed Central. (n.d.). 6-Methyl-2,4-diphenylquinoline. Retrieved from [Link]
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Sci-Hub. (n.d.). Fragmentation reactions of Nbenzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral co. Retrieved from [Link]
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PubMed Central. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
-
PubMed Central. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Methyl-2-phenylquinoline-4-carbonyl chloride
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 6-Methyl-2-phenylquinoline-4-carbonyl chloride (CAS No. 174636-75-0). As a reactive acyl chloride, its handling and disposal demand meticulous attention to safety protocols to mitigate risks associated with its reactivity, corrosivity, and the toxicological profile of its constituent parts. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of the disposal procedures outlined below. The primary hazard stems from the highly reactive acyl chloride functional group.
Causality of Hazard: Acyl chlorides are derivatives of carboxylic acids and are highly susceptible to nucleophilic attack.[1][2] The most common and hazardous reaction in a laboratory setting is hydrolysis, which occurs vigorously upon contact with water or even atmospheric moisture.[3][4] This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct, a corrosive gas that can cause severe irritation to the respiratory system, skin, and eyes.[4][5]
Furthermore, the quinoline core structure presents its own set of hazards. Quinoline itself is considered a potential carcinogen and can cause irritation and potential liver damage upon significant exposure.[6][7] Therefore, both the immediate reactive danger and the long-term toxicological risks must be managed.
| Property | Value | Source(s) |
| CAS Number | 174636-75-0 | |
| Appearance | White powder | [8] |
| Primary Hazards | Water-Reactive, Corrosive (releases HCl) | [4][5] |
| Health Hazards | Causes skin and serious eye irritation; May cause respiratory irritation. Harmful if swallowed. | [9][10] |
| Combustion Products | May generate toxic Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl) gas. | [10][11] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Before beginning any disposal procedure, establishing a safe working environment is paramount. The protocol's trustworthiness relies on a foundation of robust safety measures.
Engineering Controls:
-
Fume Hood: All handling and neutralization steps MUST be performed inside a certified chemical fume hood to contain and exhaust the HCl and CO₂ gases produced.[3]
-
Safety Equipment: An accessible and tested safety shower and eyewash station are mandatory.[3][12]
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE for handling and neutralizing this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields and a full-face shield. | Protects against splashes of the corrosive material and the vigorous reaction.[3][12] |
| Hand Protection | Acid-resistant gloves (e.g., Neoprene or heavy-duty Nitrile). | Protects skin from direct contact and corrosion.[3][13] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Prevents skin contact and provides a barrier against spills.[10] |
| Respiratory | Not typically required if work is conducted within a certified fume hood. | The fume hood provides primary respiratory protection.[12] |
Step-by-Step Neutralization Protocol
This protocol is designed to be a self-validating system. Each step is included to control the reaction, confirm its completion, and ensure the resulting waste is safe for secondary containment.
Principle of Neutralization: The core of this procedure is the controlled hydrolysis and neutralization of the acyl chloride. We use a weak base, sodium bicarbonate (NaHCO₃), in aqueous solution. The acyl chloride reacts with water to form the corresponding carboxylic acid and HCl. The sodium bicarbonate then neutralizes both the newly formed carboxylic acid and the HCl byproduct, producing the sodium salt of the acid, sodium chloride (NaCl), water, and carbon dioxide (CO₂) gas. Using a weak base prevents an overly vigorous, uncontrolled reaction that could occur with a strong base like sodium hydroxide.[14][15]
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
A suitable inert solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Large glass beaker (at least 10x the volume of the solution to be neutralized)
-
Stir plate and magnetic stir bar
-
pH paper or pH meter
-
Appropriate, labeled hazardous waste container
Detailed Procedure:
-
Prepare the Neutralization Solution: In a large beaker inside a fume hood, prepare a saturated aqueous solution of sodium bicarbonate. Ensure there is excess solid NaHCO₃ at the bottom. Begin stirring the solution gently with the magnetic stir bar.
-
Scientist's Note: Using a large beaker and a saturated solution with excess solid base provides a sufficient buffer to handle the acid generated and to contain any potential foaming from CO₂ evolution.
-
-
Prepare the Acyl Chloride for Addition: If the waste is a solid, dissolve it in a minimal amount of an inert solvent like Toluene or THF.
-
Causality: Adding the compound as a solution, rather than a solid, allows for a much more controlled, dropwise addition, preventing a large, localized, and potentially violent reaction.[3]
-
-
Controlled Addition: Slowly and carefully, add the this compound solution dropwise to the stirring bicarbonate solution.
-
CRITICAL: Observe the reaction closely. You will see gas (CO₂) evolution. If the foaming becomes too vigorous, stop the addition immediately and wait for it to subside before continuing. Do not add the entire volume at once.
-
-
Complete the Reaction: After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.
-
Verify Neutralization: Once gas evolution has completely ceased, test the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH must be neutral to slightly basic (pH 7-9).
-
Trustworthiness: This step validates the completion of the neutralization. If the solution is still acidic, it indicates unreacted material. In this case, add more solid sodium bicarbonate in small portions until the solution is neutralized and gas evolution stops.
-
Waste Stream Management and Final Disposal
The neutralized solution is significantly less hazardous, but it is not benign. It is a chemical waste stream containing a halogenated organic compound and must be managed according to institutional and federal regulations.[16][17]
Caption: Disposal workflow from reactive chemical to final EHS handoff.
Waste Classification and Containerization:
-
Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), this waste is classified as a halogenated organic waste .[18] Wastes containing halogens above certain thresholds (typically 1,000 ppm) are subject to specific disposal routes.[19]
-
Containerization: Transfer the final, neutralized aqueous solution into a designated and properly sealed hazardous waste container. Do not mix with non-halogenated waste streams.[17]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The full chemical name of the primary component (e.g., "Aqueous waste containing Sodium 6-methyl-2-phenylquinoline-4-carboxylate") and relevant hazard characteristics should be listed.
-
Final Disposal: Store the sealed container in a designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal by a licensed hazardous waste management company.
Emergency Procedures
-
Spill: In case of a small spill, cautiously cover with a neutral absorbent material like sodium bicarbonate or vermiculite. Sweep up carefully, place in a sealed container, and treat as hazardous waste. For large spills, evacuate the area and contact EHS immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
References
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Quinoline - SAFETY DATA SHEET . (2025). Penta chemicals. Retrieved from [Link]
-
Quinoline | C9H7N | CID 7047 . PubChem, National Institutes of Health. Retrieved from [Link]
-
Quinoline - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
How to dispose of 2 - Toluoyl Chloride waste? . (2025). Evergreensino Chemical Co.,Ltd. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
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Personal protective equipment for handling 6-Methyl-2-phenylquinoline-4-carbonyl chloride
A Researcher's Guide to Safely Handling 6-Methyl-2-phenylquinoline-4-carbonyl chloride
As a novel compound at the forefront of pharmaceutical research, this compound presents a unique combination of chemical properties derived from its quinoline structure and reactive acyl chloride group. This guide provides a detailed protocol for its safe handling, storage, and disposal, grounded in the established principles of laboratory safety for related chemical classes. The operational and safety plans outlined herein are designed to empower researchers to work confidently and securely.
Understanding the Hazard Profile: A Synthesis of Quinoline and Acyl Chloride Reactivity
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its chemical structure allows for a robust hazard assessment. The molecule incorporates two key functional groups: a quinoline core and an acyl chloride.
-
Quinoline Derivatives: Quinoline and its derivatives are known to be potentially harmful if swallowed or in contact with skin, can cause significant skin and eye irritation, and may be associated with long-term health risks such as genetic defects and cancer.[1][2][3][4][5]
-
Acyl Chlorides: This functional group is characterized by high reactivity. Acyl chlorides are corrosive, water-reactive, and can cause severe burns to the skin and eyes.[6][7][8][9][10][11] Their reaction with water is vigorous and produces corrosive hydrogen chloride (HCl) gas.[11]
Therefore, this compound must be treated as a hazardous substance with corrosive, irritant, and potentially carcinogenic properties.
I. Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly-sealed chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and corrosive fumes that can cause severe eye damage.[3][9][12] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton®). | Provides a barrier against skin contact, which can lead to chemical burns and absorption of the harmful quinoline moiety.[3][6] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended. | Protects the skin from accidental spills and splashes.[1][2][6] |
| Footwear | Closed-toe, chemical-resistant shoes. | Ensures no part of the foot is exposed to potential spills.[6] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for acid gases and organic vapors. | Essential when working outside of a fume hood or if there is a risk of inhaling vapors or aerosols.[1][2][3] |
II. Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7][8]
Preparation and Weighing:
-
Work Area Preparation: Ensure the fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available.
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.[6][8]
-
Weighing: Tare a sealed container on the balance. Inside the fume hood, carefully transfer the required amount of the chemical to the container and seal it before re-weighing.
Reaction Setup and Monitoring:
-
Solvent Selection: Use anhydrous solvents to prevent reaction with the acyl chloride group.
-
Addition to Reaction: Add this compound to the reaction mixture slowly and in a controlled manner, as the reaction may be exothermic.
-
Monitoring: Continuously monitor the reaction for any signs of uncontrolled reactivity, such as a rapid increase in temperature or pressure.
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for handling this compound.
III. Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8][9] Seek immediate medical attention.[8][11][13]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][8][9][12] Seek immediate medical attention.[8][9][11]
-
Inhalation: Move the affected person to fresh air.[6][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting.[6][9][11] Rinse the mouth with water and seek immediate medical attention.[3][9][13]
-
Spill: For small spills within a fume hood, use an inert absorbent material (such as sand or vermiculite) to contain the spill.[3][13] For larger spills, evacuate the area and contact your institution's emergency response team.[6][10]
IV. Disposal Plan: Chemical Neutralization and Waste Management
Due to its reactivity, this compound must be neutralized before disposal.
Neutralization Protocol:
-
Prepare a Neutralizing Solution: In a fume hood, prepare a dilute solution of sodium bicarbonate or another weak base in a large beaker.
-
Controlled Addition: Slowly and carefully add the this compound waste to the stirring basic solution. Be prepared for gas evolution (carbon dioxide).
-
pH Check: Once the addition is complete, check the pH of the solution to ensure it is neutral.
-
Aqueous Waste Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7]
-
Solid Waste: Contaminated materials such as gloves, weighing paper, and absorbent materials should be collected in a designated hazardous waste container for incineration.[6][7]
The logical flow for the disposal of this reactive compound is depicted below.
Caption: Step-by-step process for the safe disposal of this compound.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and continue their vital work in a secure laboratory environment.
References
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]
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Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Available at: [Link]
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ICSC 0210 - ACETYL CHLORIDE - Inchem.org. Available at: [Link]
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Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
